Estocin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2424-75-1 |
|---|---|
Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H |
InChI Key |
ZFUFAMMRSGTUQO-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |
Related CAS |
509-78-4 (Parent) |
Synonyms |
dimenoxadol dimenoxadol hydrochloride Estocin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Estocin (Azithromycin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estocin is a brand name for a formulation containing Azithromycin (B1666446), an azalide, a subclass of macrolide antibiotics.[1][2] It is utilized for the treatment of a variety of bacterial infections, including those affecting the respiratory tract, skin, and eyes.[1][3] Azithromycin is distinguished from other macrolides, such as erythromycin, by its structural modification—the insertion of a methyl-substituted nitrogen atom into the lactone ring—which confers advantageous pharmacokinetic properties, including greater acid stability and a longer half-life.[4] This guide provides a detailed examination of the molecular mechanism through which Azithromycin exerts its antibacterial effects, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It is a bacteriostatic agent, meaning it prevents the growth of bacteria rather than killing them outright, although bactericidal activity may be observed at high concentrations.[4] This is achieved by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Ribosomal Binding Site
Azithromycin binds to the 50S large ribosomal subunit of susceptible bacteria.[3][4] This interaction is reversible.[4] The primary binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5][6]
Key molecular interactions occur with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit.[3][7] Crystallographic and footprinting analyses have identified specific nucleotides within the 23S rRNA that are crucial for azithromycin binding. These include adenosine (B11128) residues A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA, which form a hydrophobic surface for interaction with the drug's lactone ring.[5][7] The desosamine (B1220255) sugar of azithromycin also forms a hydrogen bond with A2058.[5]
The binding process in Escherichia coli has been described as a two-step model:
-
Initial Low-Affinity Binding : A rapid initial recognition and placement of the drug in a low-affinity site in the upper part of the exit tunnel.[2][6][8]
-
Conformational Isomerization : A subsequent, slower conformational change that results in a much tighter and more stable final complex.[2][8][9]
Interestingly, the binding stoichiometry can vary between bacterial species. In E. coli, one molecule of azithromycin binds per ribosome. In contrast, studies on Deinococcus radiodurans suggest a cooperative binding of two molecules.[2][6][8]
Inhibition of Polypeptide Elongation and Translocation
Once bound within the NPET, azithromycin physically obstructs the passage of the elongating polypeptide chain.[4][5] This steric hindrance prevents the nascent peptide from progressing through the tunnel once it reaches a certain length (typically 3-10 amino acids).[10]
This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon termed "peptidyl-tRNA drop-off".[11][12] The consequence is twofold:
-
Production of Truncated Peptides : The release of incomplete and non-functional protein fragments.[11]
-
Depletion of tRNA Pools : The premature drop-off depletes the intracellular pool of available aminoacyl-tRNAs, further hampering protein synthesis.[12]
While traditionally viewed as a simple "tunnel plug," recent evidence suggests a more nuanced mechanism. The action of azithromycin is context-specific and depends on the amino acid sequence of the nascent peptide.[10] For certain peptide motifs, the interplay between the nascent chain and the bound antibiotic can allosterically alter the conformation of the peptidyl transferase center (PTC), the catalytic core of the ribosome, thereby inhibiting peptide bond formation itself.[10][13]
Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics and inhibitory activity of Azithromycin.
Table 1: Pharmacokinetic Parameters of Azithromycin
| Parameter | Value | Reference(s) |
|---|---|---|
| Oral Bioavailability | ~37-38% (for 250-500 mg dose) | [14][15] |
| Time to Peak Plasma Conc. (Tmax) | 2.1 - 3.2 hours | [1] |
| Serum Protein Binding | 7% to 51% (concentration-dependent) | [14][15][16] |
| Apparent Terminal Half-Life | ~68 hours | [1][14] |
| Primary Route of Elimination | Biliary Excretion (largely unchanged) |[1][16] |
Table 2: Inhibitory and Binding Characteristics of Azithromycin
| Parameter | Bacterial Species | Observation | Reference(s) |
|---|---|---|---|
| IC₅₀ (Protein Synthesis Inhibition) | Haemophilus influenzae | 0.4 µg/mL | [17] |
| Binding Stoichiometry | Escherichia coli | 1 molecule per ribosome | [2][8][18] |
| Binding Stoichiometry | Deinococcus radiodurans | 2 molecules per ribosome (cooperative binding) |[2][6][8] |
Experimental Protocols
The mechanism of Azithromycin has been elucidated through various experimental techniques. Below are detailed methodologies for key assays.
In Vitro Transcription-Translation (IVTT) Assay
This cell-free assay directly measures the inhibitory effect of a compound on protein synthesis.
-
Objective : To quantify the inhibition of protein synthesis by Azithromycin and determine its IC₅₀ value.
-
Principle : A DNA template encoding a reporter protein (e.g., Firefly Luciferase) is added to a bacterial cell-free extract (e.g., from E. coli) containing ribosomes, tRNAs, amino acids, and enzymes. The amount of functional reporter protein produced is proportional to the efficiency of protein synthesis and can be measured via luminescence.[11][19][20]
-
Methodology :
-
Preparation of Reagents :
-
Prepare a series of Azithromycin dilutions in an appropriate solvent (e.g., DMSO).
-
Thaw the components of a commercial IVTT kit (e.g., E. coli S30 extract system) on ice.
-
-
Reaction Setup :
-
In a 96-well microplate, prepare a master mix containing the cell-free extract, reaction buffer, amino acid mixture, and the luciferase reporter plasmid DNA.
-
Aliquot the master mix into the wells.
-
Add the Azithromycin dilutions to the respective wells. Include a vehicle-only control (no inhibition) and a positive control (a known inhibitor like kanamycin).
-
-
Incubation : Seal the plate and incubate at 37°C for 2-4 hours to allow for coupled transcription and translation.[20]
-
Luminescence Measurement :
-
Data Analysis :
-
Subtract any background luminescence (from wells with no DNA template).
-
Normalize the RLU values to the vehicle control to calculate the percentage of inhibition for each Azithromycin concentration.
-
Plot the percent inhibition against the log of Azithromycin concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
-
Ribosome Binding Assay (Fluorescence Polarization)
This method characterizes the binding affinity of ligands to the ribosome.
-
Objective : To determine the dissociation constant (Kd) of Azithromycin for the bacterial ribosome.
-
Principle : A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is used as a probe. When the small, rapidly tumbling probe is unbound in solution, its fluorescence polarization is low. Upon binding to the large, slowly tumbling ribosome, its fluorescence polarization increases significantly. Unlabeled ligands (like Azithromycin) can compete for the binding site, displacing the fluorescent probe and causing a decrease in polarization.[21]
-
Methodology :
-
Preparation of Reagents :
-
Isolate and purify 70S ribosomes from a bacterial culture (e.g., E. coli).
-
Prepare a binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).
-
Prepare serial dilutions of unlabeled Azithromycin.
-
-
Assay Setup (Competition Assay) :
-
In a 96-well black plate, pre-incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescent probe (e.g., 5.5 nM BODIPY-erythromycin) for 30 minutes at room temperature to allow them to reach binding equilibrium.
-
Add the serial dilutions of Azithromycin to the wells.
-
-
Incubation : Incubate the plate for an additional 2 hours at room temperature to allow the competition to reach equilibrium.
-
Measurement : Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
Data Analysis :
-
Plot the fluorescence polarization values against the log of the Azithromycin concentration.
-
Fit the data to a competitive binding model to calculate the Ki or IC₅₀ for Azithromycin. This value can then be used to determine the dissociation constant (Kd).
-
-
Mandatory Visualizations
The following diagrams illustrate the core mechanism of action and a typical experimental workflow.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Time-resolved binding of azithromycin to Escherichia coli ribosomes [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]
- 6. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the mechanism of azithromycin interaction with an Escherichia coli functional ribosomal complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. journals.asm.org [journals.asm.org]
Estocin: A Technical Guide to a Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Estocin, a brand name for a class of macrolide antibiotics. The primary active pharmaceutical ingredients in products marketed as this compound are Erythromycin and Azithromycin. This document focuses on the core scientific and technical aspects of these active ingredients, including their mechanism of action, in-vitro activity against key bacterial pathogens, and detailed experimental protocols for assessing their efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction to this compound and Macrolide Antibiotics
This compound is a brand name for antibacterial agents belonging to the macrolide class. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The active components of this compound, Erythromycin and Azithromycin, are widely used to treat a variety of bacterial infections. They are particularly useful in patients with penicillin allergies.
Erythromycin is a naturally occurring macrolide, while Azithromycin is a semi-synthetic derivative. Both are broad-spectrum antibiotics, effective against a range of Gram-positive and some Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action
Erythromycin and Azithromycin exert their bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential proteins required for bacterial growth and replication.
The binding site is located within the polypeptide exit tunnel of the 50S ribosomal subunit. By occupying this site, the macrolide molecule physically obstructs the passage of the nascent polypeptide chain, leading to its premature dissociation from the ribosome. This targeted action on the bacterial ribosome ensures selective toxicity against bacteria, with minimal effect on mammalian ribosomes, which have a different structure (60S and 40S subunits).
In-Vitro Activity
The in-vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Erythromycin and Azithromycin against a range of common bacterial pathogens. The data is presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In-Vitro Activity of Erythromycin Against Common Bacterial Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.063 | 0.125 |
| Streptococcus pyogenes | 0.06 | 0.12 |
| Staphylococcus aureus | 0.25 | >2 |
| Haemophilus influenzae | 2.0 | 8.0 |
| Moraxella catarrhalis | 0.12 | 0.25 |
| Mycoplasma pneumoniae | ≤0.015 | ≤0.015 |
| Chlamydia trachomatis | 0.06 | 0.25 |
Table 2: In-Vitro Activity of Azithromycin Against Common Bacterial Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.06 | 0.12 |
| Streptococcus pyogenes | 0.06 | 0.12 |
| Staphylococcus aureus | 0.5 | >2 |
| Haemophilus influenzae | 0.25 | 0.5 |
| Moraxella catarrhalis | 0.06 | 0.12 |
| Mycoplasma pneumoniae | ≤0.004 | ≤0.004 |
| Chlamydia trachomatis | 0.06 | 0.12 |
| Salmonella Typhi | 8 | 16 |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following are standardized protocols for determining the MIC of Erythromycin and Azithromycin. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Erythromycin or Azithromycin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Sterile diluents (e.g., sterile water, DMSO for stock solution)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection aid
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in CAMHB in the wells of the microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. The final volume in each well should be 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Agar (B569324) Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
Erythromycin or Azithromycin analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~1 x 10⁴ CFU/spot)
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the antibiotic as described for the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of agar plates, each containing a specific concentration of the antibiotic. This is done by adding a calculated amount of the antibiotic stock solution to molten MHA before it solidifies.
-
Inoculation: Once the agar plates have solidified, inoculate the surface with the standardized bacterial suspension using a replicating device to deliver a defined volume (spot) of inoculum.
-
Controls: A control plate containing no antibiotic should be included and inoculated to ensure the viability of the test organism.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Conclusion
This compound, through its active components Erythromycin and Azithromycin, represents a critical class of macrolide antibiotics. A thorough understanding of their mechanism of action, in-vitro activity, and the standardized protocols for their evaluation is essential for their effective use in clinical practice and for the development of new antimicrobial agents. This guide provides a foundational technical overview to support these endeavors in the scientific and drug development communities.
An In-depth Technical Guide on the Core Chemical Structure and Biological Activity of Aescin
Disclaimer: Initial searches for "Estocin" did not yield information on a chemical compound with that name. The information presented in this guide pertains to Aescin (also known as Escin), a compound with a phonetically similar name and significant pharmacological interest. It is presumed that "this compound" was a misspelling of "Aescin."
This technical guide provides a comprehensive overview of the chemical structure, pharmacological mechanisms, and experimental data related to Aescin, a complex mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). Aescin is recognized for its anti-inflammatory, vasoprotective, and anti-edematous properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure of Aescin
Aescin is not a single compound but a mixture of triterpenoid (B12794562) saponins. The most biologically active component is β-Aescin.[3] The chemical formula for β-Aescin is C₅₅H₈₆O₂₄, and its molecular weight is approximately 1131.3 g/mol .[4]
The structure of Aescin is amphiphilic, consisting of two main parts:
-
A hydrophobic aglycone part, which is a pentacyclic triterpenoid structure.
-
A hydrophilic glyconic (sugar) part, which consists of a trisaccharide chain typically composed of glucuronic acid and two glucose units.[5][6]
This amphiphilic nature is crucial for its biological activity, including its interaction with cell membranes.[5][6]
Signaling Pathways and Mechanism of Action
Aescin exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to inflammation and vascular protection.
2.1. Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of Aescin is linked to the glucocorticoid receptor/NF-κB signaling pathway .[3][7] Aescin's action is considered "glucocorticoid-like" because it can suppress inflammation in a manner similar to glucocorticoids but without the same adverse effects.[3]
The key steps in this pathway are:
-
Inhibition of NF-κB: Aescin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that controls the expression of genes involved in inflammation.[1][7]
-
Reduction of Pro-inflammatory Mediators: By inhibiting NF-κB, Aescin downregulates the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2).[1][8]
-
Glucocorticoid Receptor (GR) Upregulation: Studies suggest that Aescin can upregulate the expression of glucocorticoid receptors, enhancing the body's natural anti-inflammatory response.[9]
2.2. Vasoprotective and Venotonic Mechanisms
Aescin strengthens the walls of veins and capillaries and reduces fluid leakage (edema).[1]
-
Reduced Vascular Permeability: It stabilizes endothelial cells and prevents hypoxia-induced disruption of cell adhesion molecules like PECAM-1, thereby protecting blood vessel integrity.[[“]][11]
-
Increased Venous Tone: Aescin is believed to sensitize calcium channels in the vessel walls, leading to increased venous tension and improved blood flow.[[“]][12]
Quantitative Data
The biological activity of Aescin has been quantified in various experimental models.
Table 1: Antibacterial Activity of β-Aescin [13]
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) (μg/mL) | Minimal Bactericidal Concentration (MBC) (μg/mL) |
| Klebsiella pneumoniae | 52.11 ± 11.05 | 57.34 ± 10.05 |
| Escherichia coli | 44.63 ± 12.05 | 59.66 ± 17.74 |
| Pseudomonas aeruginosa | 64.63 ± 14.85 | 74.55 ± 13.61 |
| Staphylococcus epidermidis | Not specified | Not specified |
| Staphylococcus aureus | Not specified | Not specified |
Table 2: Anti-inflammatory and Antiproliferative Effects of Aescin in a Rat Model of Benign Prostatic Hyperplasia (BPH) [8]
| Marker | Effect of Aescin Treatment | Percentage Reduction |
| Inflammatory Markers | ||
| Prostatic IL-1β | Decrease | 47.9% |
| Prostatic TNF-α | Decrease | 71.2% |
| Prostatic COX-2 | Decrease | 64.4% |
| Proliferation Markers | ||
| Prostatic TGF-β1 | Decrease | 58.3% |
| Prostatic PCNA | Decrease | 71.9% |
Experimental Protocols
Detailed methodologies for key experiments are summarized below.
4.1. In Vitro Antibacterial Activity Assessment
The antibacterial efficacy of β-Aescin was determined using standard microbiological techniques.[14]
-
Objective: To determine the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of β-Aescin against common Gram-positive and Gram-negative bacteria.
-
Methodology:
-
Agar (B569324) Well Diffusion Assay: The initial antibacterial activity was screened by measuring the zone of inhibition of a 25 μg/mL β-Aescin solution against various bacterial lawns on nutrient agar.
-
Serial Dilution for MIC: A serial dilution of β-Aescin was prepared in a liquid broth medium. Each dilution was inoculated with a standardized bacterial suspension and incubated at 37°C for 18 hours. The MIC was recorded as the lowest concentration of β-Aescin that showed no visible bacterial growth.
-
MBC Determination: A small volume (10 μL) from the MIC tubes that showed no growth was subcultured onto nutrient agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in no bacterial growth on the agar plates, confirming the bactericidal effect.[13]
-
4.2. In Vivo Model of Benign Prostatic Hyperplasia (BPH) in Rats
This protocol describes the induction of BPH in an animal model to test the protective effects of Aescin.[8][15]
-
Objective: To evaluate the anti-inflammatory and antiproliferative effects of Aescin on testosterone-induced BPH in rats.
-
Animal Model: Male Wistar rats (12 weeks old, 180-200g) were used.[15]
-
Experimental Groups (n=6 per group):
-
Control Group: Received sesame oil (1 mL/kg, s.c.) daily.
-
BPH Group: Received testosterone (B1683101) oenanthate (3 mg/kg, s.c., in sesame oil) daily to induce BPH.
-
BPH-Aescin Group: Received testosterone oenanthate (3 mg/kg, s.c.) plus Aescin (10 mg/kg/day, p.o.) daily.
-
-
Treatment Duration: 4 weeks.
-
Outcome Measures:
-
Prostate Weight and Index: The prostate was excised and weighed at the end of the study.
-
Histopathological Examination: Prostate tissue was processed for histological analysis to observe changes in morphology.
-
Biochemical Analysis: Prostate tissue homogenates were used to measure the expression levels of inflammatory markers (IL-1β, TNF-α, COX-2) and proliferation markers (TGF-β1, PCNA) using appropriate assay kits.
-
Hormonal Analysis: Serum levels of testosterone and luteinizing hormone (LH) were determined using immunoassay kits.[15]
-
References
- 1. What is the mechanism of Aescin? [synapse.patsnap.com]
- 2. Aescin - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aescin Protects against Experimental Benign Prostatic Hyperplasia and Preserves Prostate Histomorphology in Rats via Suppression of Inflammatory Cytokines and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aesculus hippocastanum-Derived Extract β-Aescin and In vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aesculus hippocastanum-Derived Extract β-Aescin and In vitro Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aescin Protects against Experimental Benign Prostatic Hyperplasia and Preserves Prostate Histomorphology in Rats via Suppression of Inflammatory Cytokines and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
Estocin (Azithromycin): A Technical Guide to its Discovery, Mechanism, and Clinical Application in Ophthalmology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estocin, the brand name for a topical ophthalmic formulation of azithromycin (B1666446), represents a significant advancement in the treatment of bacterial conjunctivitis. Azithromycin, a macrolide antibiotic, has a rich history of development, evolving from erythromycin (B1671065) to possess a broader spectrum of activity and improved pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of azithromycin, its detailed mechanism of action at the molecular level, and a comprehensive overview of its clinical application in ophthalmology. The document includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows to support further research and development in this field.
Discovery and History
The journey of this compound begins with the discovery of its active ingredient, azithromycin. A team of researchers at the pharmaceutical company Pliva in Zagreb, Croatia, discovered azithromycin in 1980.[1] It was patented in 1981.[1] Azithromycin is a semi-synthetic derivative of erythromycin, belonging to a class of antibiotics known as macrolides.[2][3] The development of azithromycin was driven by the need to overcome the limitations of erythromycin, such as its instability in acidic environments and its relatively narrow spectrum of activity.
In 1986, Pliva and Pfizer entered into a licensing agreement, granting Pfizer exclusive rights for the sale of azithromycin in Western Europe and the United States.[1] This partnership was instrumental in the global development and commercialization of azithromycin. The subsequent development of a topical ophthalmic formulation, now known as this compound, was a logical progression to leverage its potent antibacterial properties for the treatment of ocular surface infections.
Mechanism of Action
This compound's therapeutic effect is derived from the ability of azithromycin to inhibit bacterial protein synthesis.[1][4] Unlike older models of macrolide action that suggested a simple "tunnel plug" mechanism, more recent evidence indicates a more nuanced, context-specific mode of inhibition.[5]
Azithromycin binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1][5][6][7] This binding site is primarily composed of 23S rRNA.[8][9] The binding of azithromycin partially occludes this tunnel, but its primary inhibitory action is not simply steric hindrance.[5] Instead, the presence of the drug in the NPET allosterically affects the peptidyl transferase center (PTC) of the ribosome, which is responsible for forming peptide bonds between amino acids.[7][10]
This allosteric effect leads to the selective inhibition of the translation of a subset of cellular proteins, depending on the amino acid sequence of the nascent polypeptide chain.[5] The ribosome-macrolide complex is unable to efficiently catalyze the formation of peptide bonds involving certain amino acid sequences, leading to premature dissociation of peptidyl-tRNA from the ribosome.[10][11] This ultimately results in the cessation of bacterial growth, making azithromycin a bacteriostatic agent.[12] At higher concentrations, it may exhibit bactericidal properties.[9]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of this compound (Azithromycin) action on the bacterial ribosome.
Quantitative Data
The efficacy and pharmacokinetic profile of topical azithromycin have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Clinical Efficacy of Azithromycin Ophthalmic Solution in Bacterial Conjunctivitis
| Study Metric | Azithromycin 1% or 1.5% | Comparator (Tobramycin 0.3%) | Vehicle/Placebo | Reference |
| Clinical Cure Rate (Day 3-5) | 47.1% | 28.7% | - | [13] |
| 29.8% | 18.6% | - | [14] | |
| Clinical Cure Rate (Day 7-9) | 89.2% | 78.2% | - | [13] |
| 80% | 81.8% | - | [14] | |
| 63.1% | - | 49.7% | [14] | |
| Bacterial Eradication Rate | 89.8% | 87.2% | - | [13] |
| 88.5% | - | 66.4% | [14] |
Table 2: Ocular Pharmacokinetics of Azithromycin 1% Ophthalmic Solution (Single Administration)
| Ocular Tissue | Peak Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) | Reference |
| Tear Film | 10,539 µg/mL | 5 minutes | 15 hours | [15][16] |
| Conjunctiva | 108 µg/g | 5 minutes | 63 hours | [15][16] |
| Cornea | 40 µg/g | 5 minutes | 67 hours | [15][16] |
Table 3: In Vitro Susceptibility of Common Ocular Pathogens to Azithromycin
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | >1024 (some strains) | [17] |
| Streptococcus pneumoniae | ≤1.0 | [12] |
| Haemophilus influenzae | ≤2.0 | [12] |
| Chlamydia trachomatis | ≤0.125 | [18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound (Azithromycin).
In Vitro Antibiotic Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of azithromycin against common ocular bacterial pathogens.
Methodology (Broth Microdilution):
-
Bacterial Isolate Preparation: Clinical isolates of bacteria (e.g., S. aureus, S. pneumoniae, H. influenzae) are cultured on appropriate agar (B569324) plates to obtain pure colonies. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Antibiotic Dilution Series: A stock solution of azithromycin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).
-
MIC Determination: The MIC is determined as the lowest concentration of azithromycin that completely inhibits visible bacterial growth.
Clinical Trial for Bacterial Conjunctivitis
Objective: To evaluate the safety and efficacy of azithromycin ophthalmic solution compared to a vehicle or active comparator in patients with bacterial conjunctivitis.
Methodology (Randomized, Double-Masked, Controlled Trial):
-
Patient Recruitment: Patients presenting with clinical signs and symptoms of bacterial conjunctivitis (e.g., purulent discharge, conjunctival injection) are screened for eligibility based on predefined inclusion and exclusion criteria.
-
Informed Consent and Baseline Assessment: Eligible patients provide informed consent. A baseline assessment is conducted, including a clinical examination of the eye and collection of a conjunctival swab for microbiological analysis.
-
Randomization and Blinding: Patients are randomly assigned to receive either azithromycin ophthalmic solution or the comparator (e.g., tobramycin) or vehicle. Both the investigator and the patient are masked to the treatment assignment.
-
Treatment Administration: Patients are instructed on the proper administration of the eye drops (e.g., one drop twice daily for a specified duration).
-
Follow-up Visits: Patients return for follow-up visits at predefined time points (e.g., Day 3, Day 7). At each visit, clinical signs and symptoms are assessed, and a conjunctival swab may be collected.
-
Efficacy and Safety Endpoints: The primary efficacy endpoint is typically the clinical cure rate at a specific time point. Secondary endpoints may include bacterial eradication rates and patient-reported outcomes. Safety is assessed by monitoring adverse events.
Measurement of Azithromycin Concentration in Tear Fluid
Objective: To determine the pharmacokinetic profile of azithromycin in human tears following topical administration.
Methodology (LC-MS/MS):
-
Sample Collection: Tear samples are collected from healthy volunteers at various time points after instillation of a single drop of azithromycin ophthalmic solution using Schirmer tear strips.
-
Sample Preparation: The tear-saturated portion of the Schirmer strip is cut and placed in a microcentrifuge tube. Azithromycin is extracted from the strip using a suitable solvent (e.g., methanol-water mixture). An internal standard (e.g., azithromycin-d3) is added to the sample.[19][20][21]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of formic acid in a methanol-water and methanol-acetonitrile mixture is used to separate azithromycin from other components.[19][20][21]
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer operating in positive ion electrospray mode. Multiple reaction monitoring (MRM) is used to detect the specific ion transitions for azithromycin and the internal standard.[19][20][21]
-
Quantification: A calibration curve is generated using standards of known azithromycin concentrations, and the concentration of azithromycin in the tear samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental and Developmental Workflow
The development of a topical ophthalmic antibiotic like this compound follows a structured workflow from initial discovery to clinical application.
Caption: Developmental workflow for this compound (Azithromycin) ophthalmic solution.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Synthesis Inhibitors | Antibiotics & Mechanism - Lesson | Study.com [study.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacodynamic properties of azithromycin in a kinetics-of-kill model and implications for bacterial conjunctivitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bjo.bmj.com [bjo.bmj.com]
- 14. ophthalmoljournal.com [ophthalmoljournal.com]
- 15. Ocular surface distribution and pharmacokinetics of a novel ophthalmic 1% azithromycin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Review of Azithromycin Ophthalmic 1% Solution (AzaSite®) for the Treatment of Ocular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ocular levels of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ingentaconnect.com [ingentaconnect.com]
- 20. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 21. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Estocin (Azithromycin) in the Inhibition of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanism by which Estocin, a brand name for the macrolide antibiotic Azithromycin, inhibits bacterial protein synthesis. Azithromycin is a pivotal therapeutic agent in the management of various bacterial infections. Its efficacy stems from its targeted interaction with the bacterial ribosome, a critical component of the protein synthesis machinery. This document outlines the specific binding interactions, the functional consequences of this binding, and the quantitative measures of its antibacterial activity. Furthermore, it provides detailed experimental protocols for assessing its inhibitory effects and visualizes the key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Azithromycin, the active compound in this compound, is an azalide, a subclass of macrolide antibiotics. It is distinguished from erythromycin (B1671065) by the insertion of a methyl-substituted nitrogen atom into the lactone ring. This structural modification enhances its pharmacokinetic properties, including a broader spectrum of activity, improved tissue penetration, and a longer half-life. The primary mechanism of action of Azithromycin is the inhibition of bacterial protein synthesis, which it achieves by binding to the 50S ribosomal subunit. This interaction effectively halts the growth and replication of susceptible bacteria.
Mechanism of Action: Targeting the Bacterial Ribosome
Azithromycin exerts its bacteriostatic effect by binding to the 23S rRNA of the large (50S) ribosomal subunit in bacteria.[1] This binding occurs within the polypeptide exit tunnel, a channel through which nascent polypeptide chains emerge from the ribosome during translation.[2]
The binding of Azithromycin to the 50S subunit leads to the following key events:
-
Blockade of Translocation: The primary consequence of Azithromycin binding is the steric hindrance of the passage of the growing polypeptide chain. This physically obstructs the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[2]
-
Inhibition of Peptidyl Transfer: While the primary effect is on translocation, the presence of Azithromycin in the exit tunnel can also allosterically interfere with the peptidyl transferase center (PTC), the site of peptide bond formation.
-
Premature Dissociation of Peptidyl-tRNA: By stalling the ribosome, Azithromycin can lead to the premature dissociation of the peptidyl-tRNA from the P-site.
This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.
Signaling Pathway of Azithromycin Action
Caption: Mechanism of Azithromycin-mediated inhibition of bacterial protein synthesis.
Quantitative Data: In Vitro Susceptibility
The in vitro activity of Azithromycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.06 - >128 | 0.5 | 2 |
| Streptococcus pneumoniae | ≤0.015 - >256 | 0.25 | 2 |
| Streptococcus pyogenes | ≤0.015 - 1 | 0.06 | 0.12 |
| Haemophilus influenzae | 0.015 - 8 | 1 | 2 |
| Moraxella catarrhalis | ≤0.015 - 0.5 | 0.03 | 0.06 |
| Escherichia coli | 0.5 - >256 | 8 | 64 |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Azithromycin in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Azithromycin stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no antibiotic.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Azithromycin at which there is no visible growth (turbidity) in the well.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of Azithromycin on protein synthesis in a cell-free system.
Methodology:
-
Preparation of Bacterial Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest and lyse the cells to prepare an S30 extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.
-
-
Reaction Setup:
-
In a microcentrifuge tube or microplate well, combine the following components:
-
S30 cell-free extract
-
A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein - GFP).
-
An energy source (ATP, GTP) and a mixture of amino acids.
-
Varying concentrations of Azithromycin.
-
A control reaction with no antibiotic.
-
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription (if using a DNA template) and translation.
-
Detection of Reporter Protein:
-
Luciferase: Add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.
-
GFP: Measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Plot the reporter signal (luminescence or fluorescence) against the concentration of Azithromycin.
-
Calculate the IC₅₀ value, which is the concentration of Azithromycin that inhibits protein synthesis by 50%.
-
Caption: Workflow for an in vitro translation inhibition assay to determine the IC₅₀ of Azithromycin.
Conclusion
This compound (Azithromycin) is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the polypeptide exit tunnel. This targeted action disrupts bacterial translation, leading to a bacteriostatic effect. The quantitative assessment of its activity through MIC determination and the direct measurement of its inhibitory potential via in vitro translation assays are crucial for both clinical applications and the development of novel antimicrobial agents. The detailed protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of antibacterial drug discovery and development.
References
Pharmacological Profile of Estocin: A Technical Guide
Disclaimer: The term "Estocin" appears to refer to different pharmaceutical products. The following technical guide focuses on the pharmacological profile of this compound as a macrolide antibiotic, a common active ingredient in products bearing this name, such as eye ointments. The information presented is based on the properties of macrolide antibiotics, including erythromycin (B1671065) and its derivatives.
This document provides a detailed overview of the pharmacological properties of this compound, a macrolide antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The drug binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule.[1] This binding action blocks the polypeptide exit tunnel, which in turn interferes with the translocation step of protein synthesis.[3] By preventing the elongation of the peptide chain, this compound effectively halts bacterial growth and replication, allowing the host's immune system to clear the infection.[3] Human ribosomes are composed of 40S and 60S subunits and lack the 50S subunit, which is why this compound does not affect protein synthesis in human cells.[1]
In addition to its antibiotic properties, macrolides like those in this compound have demonstrated anti-inflammatory and immunomodulatory effects.[1] Preclinical studies have shown that erythromycin can inhibit neutrophil infiltration in tissues.[1]
Figure 1: Mechanism of action of this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of bacterial growth. It is effective against a range of gram-positive and some gram-negative bacteria.[1] The efficacy of this compound is related to the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen.
Pharmacokinetics
The pharmacokinetic profile of macrolide antibiotics like erythromycin can vary depending on the specific ester formulation, such as estolate or ethylsuccinate, which are designed to improve stability and absorption.[3]
-
Absorption: When administered orally, erythromycin base is susceptible to deactivation by gastric acid. Therefore, formulations are often enteric-coated or use a more stable salt or ester form, like erythromycin estolate.[1] Food can affect the absorption, with peak plasma concentrations being achieved more slowly when taken with food.[1] Erythromycin estolate generally exhibits better absorption and a longer half-life compared to other forms.[3][4]
-
Distribution: Erythromycin is widely distributed into most body fluids and is largely bound to plasma proteins.[1] It concentrates in the liver.[1]
-
Metabolism: The liver is the primary site of metabolism for erythromycin, where it undergoes demethylation via the cytochrome P450 system, specifically the CYP3A4 enzyme.[1]
-
Excretion: The majority of erythromycin is excreted in the bile, with a small percentage eliminated through renal excretion.[1]
Table 1: Pharmacokinetic Parameters of Erythromycin Esters
| Parameter | Erythromycin Estolate | Erythromycin Ethylsuccinate | Reference(s) |
| Half-life | 5.47 hours | 2.72 hours | [4] |
| Time to Peak Concentration (Cmax) | ~3 hours | ~1 hour | [5] |
| Area Under the Curve (AUC) | Approximately 3 times greater than ethylsuccinate | - | [4][5] |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic | [1] |
| Primary Excretion | Biliary | Biliary | [1] |
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Materials: Mueller-Hinton broth, bacterial culture, this compound stock solution, 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
B. High-Pressure Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
HPLC is used to determine the concentration of this compound and its metabolites in biological samples like plasma and urine.[4]
-
Materials: HPLC system with an appropriate detector (e.g., electrochemical or UV), analytical column (e.g., C18), mobile phase, biological samples (plasma, urine), standards of this compound and its metabolites.
-
Procedure:
-
Sample Preparation: Extract this compound from the biological matrix (e.g., plasma) using a suitable solvent and protein precipitation.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. The mobile phase carries the sample through the analytical column, separating this compound from other components based on its physicochemical properties.
-
Detection: As this compound elutes from the column, it is detected. The detector's response is proportional to the concentration.
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations to determine its concentration in the original biological sample.
-
Adverse Effects and Drug Interactions
Common adverse effects of macrolides include gastrointestinal issues such as nausea, vomiting, and diarrhea.[1] A serious, though less common, adverse effect is QT prolongation.[1] Since this compound is a known inhibitor of the CYP3A4 enzyme, it can interact with other drugs metabolized by this enzyme, potentially increasing their plasma concentrations.[1]
Conclusion
This compound, as a macrolide antibiotic, is a bacteriostatic agent that effectively inhibits bacterial protein synthesis. Its pharmacokinetic profile, particularly that of the estolate form, allows for effective concentrations to be reached in the body. Understanding its mechanism, pharmacokinetics, and potential for drug interactions is crucial for its safe and effective therapeutic use. The experimental protocols outlined provide a basis for the continued study and characterization of this class of antibiotics.
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1mg.com [1mg.com]
- 3. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 4. Pharmacokinetic advantages of erythromycin estolate over ethylsuccinate as determined by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of erythromycin ethylsuccinate and estolate in infants under 4 months of age - PMC [pmc.ncbi.nlm.nih.gov]
Analgesic Properties of Diphenyl-ethoxyacetic Acid Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the analgesic properties of diphenyl-ethoxyacetic acid derivatives and their structurally related analogues. Due to a lack of specific publicly available data on diphenyl-ethoxyacetic acid derivatives, this paper extrapolates information from closely related compounds, including phenoxyacetic acid and other diphenylacetic acid derivatives, to provide a comprehensive understanding of their potential as analgesic agents. The guide details established experimental protocols for evaluating analgesic activity, summarizes available quantitative data from analogous compounds, and explores plausible mechanisms of action, including cyclooxygenase (COX) inhibition and potential interactions with other central nervous system targets. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel analgesic drugs.
Introduction
The global need for effective and safe analgesic agents remains a critical challenge in modern medicine. Acetic acid derivatives, particularly those with aromatic substitutions, have long been a cornerstone of analgesic and anti-inflammatory drug development. The diphenyl-ethoxyacetic acid scaffold represents a promising, yet underexplored, class of compounds. This guide aims to consolidate the current understanding of the analgesic potential of this chemical family by examining data from structurally similar molecules and outlining the standard methodologies for their evaluation.
Putative Mechanism of Action
While the precise mechanism of action for diphenyl-ethoxyacetic acid derivatives has not been definitively elucidated in publicly available literature, their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role as cyclooxygenase (COX) inhibitors. The inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, is a well-established mechanism for producing analgesic and anti-inflammatory effects.[1] Prostaglandins are key mediators of pain and inflammation, and their inhibition can lead to a reduction in pain signaling.[2]
Furthermore, some diphenylacetic acid derivatives have been shown to interact with other targets in the central nervous system, including voltage-gated sodium channels and opioid receptors, suggesting that the analgesic effects of this class of compounds may be multifactorial.[3][4]
Cyclooxygenase (COX) Inhibition Pathway
The most probable signaling pathway involved in the analgesic action of these derivatives is the inhibition of the cyclooxygenase pathway.
Quantitative Data on Analgesic Activity of Structurally Related Compounds
| Compound Class | Compound ID | Assay | Dose/Concentration | Result | Reference |
| Phenoxy Acetic Acid Derivatives | 5f | Hot Plate Test | Not Specified | Significant increase in latency period | [5] |
| Phenoxy Acetic Acid Derivatives | 7b | Hot Plate Test | Not Specified | Significant increase in latency period | [5] |
| Celecoxib (B62257) Derivative | PC-406 | Acetic Acid Writhing | ED50: 67.9 mg/kg | Potent analgesic effect | [3] |
| Celecoxib Derivative | PC-407 | Acetic Acid Writhing | ED50: 63.3 mg/kg | Potent analgesic effect | [3] |
| Celecoxib Derivative | PC-406 | Hot Tail-Flick Test | ED50: 89.1 mg/kg | Potent analgesic effect | [3] |
| Celecoxib Derivative | PC-407 | Hot Tail-Flick Test | ED50: 30.0 mg/kg | Potent analgesic effect | [3] |
| Celecoxib Derivative | PC-406 | Hot Plate Test | ED50: 56.7 mg/kg | Potent analgesic effect | [3] |
| Celecoxib Derivative | PC-407 | Hot Plate Test | ED50: 86.2 mg/kg | Potent analgesic effect | [3] |
Table 1: Summary of Analgesic Activity for Structurally Related Compounds.
Experimental Protocols for Analgesic Activity Assessment
The evaluation of analgesic properties of novel compounds relies on a set of standardized and validated in vivo assays. The following protocols are commonly employed in preclinical studies.
General Workflow for In Vivo Analgesic Screening
Hot Plate Test
This method is used to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a precisely controlled surface temperature and a transparent restraining cylinder.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (typically mice or rats) are placed individually on the hot plate, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Measurements are taken before and at various time points after the administration of the test compound, vehicle, or a standard analgesic.
-
-
Data Analysis: The analgesic effect is determined by a significant increase in the reaction latency compared to the control group. Results can be expressed as the mean latency time or as a percentage of the maximum possible effect (%MPE).[6]
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
-
Apparatus: A tail-flick analgesia meter that emits a high-intensity light beam to heat a small area of the tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the light source.[7]
-
The light beam is activated, and the time taken for the animal to flick its tail away from the heat is automatically recorded.[7]
-
A cut-off time is implemented to avoid tissue injury.
-
Baseline latency is measured before drug administration, followed by measurements at set intervals post-administration.
-
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-based visceral pain model used to screen for peripheral and central analgesic activity.
-
Procedure:
-
Mice are pre-treated with the test compound, vehicle, or a standard drug.
-
After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally.[5][8]
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).[5]
-
-
Data Analysis: The analgesic activity is quantified as the percentage inhibition of writhing in the treated groups compared to the vehicle-treated control group.[6]
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for diphenyl-ethoxyacetic acid derivatives are not available, general trends can be inferred from related classes of compounds. For many NSAIDs, the presence of an acidic moiety (like the carboxylic acid group) is crucial for COX inhibition. The nature and position of substituents on the aromatic rings can significantly influence potency and selectivity for COX-1 versus COX-2.[6] The ethoxy group in the target compounds may affect their lipophilicity and, consequently, their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their binding affinity to the target receptor.
Conclusion and Future Directions
Diphenyl-ethoxyacetic acid derivatives represent a class of compounds with theoretical potential as analgesic agents, likely acting through the inhibition of cyclooxygenase enzymes. This technical guide has provided a framework for their evaluation by detailing standard experimental protocols and presenting data from structurally analogous compounds. The lack of specific data on the target compounds underscores the need for further research in this area. Future studies should focus on the synthesis of a library of diphenyl-ethoxyacetic acid derivatives and their systematic evaluation in the described analgesic assays to determine their efficacy, potency, and safety profiles. Elucidating their precise mechanism of action and conducting thorough structure-activity relationship studies will be critical for the potential development of novel analgesic candidates from this chemical family.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of different cyclooxygenase inhibitors on prostaglandin E2 production, steroidogenesis and ovulation of bovine preovulatory follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analgesic dipeptide derivatives. 3. Synthesis and structure-activity relationships of o-nitrophenyl-modified analogues of the analgesic compound H-Lys-Trp(NPS)-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma: The Search for Estocin's Interaction with the 50S Ribosomal Subunit
A comprehensive investigation into the scientific literature and public databases has yielded no specific information on a compound designated "estocin" and its purported effects on the 50S ribosomal subunit. This suggests that "this compound" may represent a novel, yet-to-be-disclosed therapeutic agent, a proprietary compound not yet detailed in publicly accessible research, or potentially a misnomer for an existing molecule.
The bacterial ribosome, a critical cellular machine responsible for protein synthesis, is a well-established target for a multitude of antibiotics.[1][2][3][4][5] These antimicrobial agents function by binding to specific sites on the ribosomal subunits, thereby disrupting various stages of translation.[1][2][3][5] The 50S subunit, in particular, houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), making it a prime target for inhibitory compounds.[1][3]
While the query specifically requested an in-depth technical guide on "this compound," the absence of any data pertaining to this compound makes it impossible to provide the requested quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
To illustrate the type of information that would be included in such a guide, this document will briefly outline the known mechanisms of other well-characterized antibiotics that target the 50S ribosomal subunit.
Mechanisms of Action of Known 50S Ribosomal Subunit Inhibitors
Antibiotics that target the 50S ribosomal subunit can be broadly categorized based on their binding site and the specific stage of protein synthesis they inhibit.
Peptidyl Transferase Center (PTC) Inhibitors
A significant number of antibiotics exert their effect by binding to the PTC, thereby directly inhibiting the formation of peptide bonds.[1][2][3]
-
Chloramphenicol: This antibiotic binds to the A-site of the PTC, sterically hindering the placement of the aminoacyl-tRNA and preventing peptide bond formation.[1]
-
Lincosamides (e.g., Clindamycin): These compounds bind near the A- and P-sites of the PTC, interfering with the correct positioning of aminoacyl-tRNAs and peptidyl-tRNAs.[2]
-
Oxazolidinones (e.g., Linezolid): This class of synthetic antibiotics binds to the PTC on the 50S subunit, preventing the formation of the initiation complex, a crucial first step in protein synthesis.[2]
Nascent Peptide Exit Tunnel (NPET) Blockers
Another major class of 50S inhibitors functions by obstructing the NPET, the channel through which the growing polypeptide chain emerges from the ribosome.
-
Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics bind within the NPET, leading to the premature dissociation of peptidyl-tRNA from the ribosome, a process known as ribosomal stalling.[1][6]
-
Streptogramins: This class consists of two types of molecules, A and B, that bind to different sites on the 50S subunit. Streptogramin A binding induces a conformational change that enhances the binding of streptogramin B. Together, they obstruct the NPET and inhibit peptide bond formation.
Hypothetical Experimental Workflow for Characterizing a Novel 50S Inhibitor like "this compound"
Should "this compound" be a genuine 50S ribosomal subunit inhibitor, its characterization would likely follow a series of established experimental protocols. The workflow for such an investigation is depicted below.
Figure 1. A generalized experimental workflow for the characterization of a novel 50S ribosomal subunit inhibitor.
Conclusion
While the identity and mechanism of action of "this compound" remain elusive based on currently available information, the established knowledge of other 50S ribosomal subunit inhibitors provides a robust framework for its potential characterization. Future research, should "this compound" emerge as a valid scientific entity, would likely involve a combination of biochemical assays and structural biology techniques to elucidate its precise binding site and inhibitory mechanism. Such studies are crucial for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Efficacy of Estocin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro activities of Estocin, a novel therapeutic candidate. Due to the limited publicly available data on this compound, this guide serves as a template, outlining the requisite experimental data and their standardized presentation. It is designed to be populated with specific findings as they emerge from ongoing research. The guide details methodologies for key in vitro assays, including antimicrobial, cytotoxicity, and enzyme inhibition studies, and provides a framework for presenting quantitative data and visualizing associated signaling pathways.
Antimicrobial Activity of this compound
The antimicrobial potential of this compound is a primary area of investigation. In vitro assays are crucial for determining its spectrum of activity and potency against various microbial pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The results from antimicrobial susceptibility testing should be summarized in a clear tabular format to facilitate comparison across different microbial species.
| Microbial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Caption: Table 1. Summary of this compound's in vitro antimicrobial activity (MIC and MBC values) against a panel of pathogenic microorganisms.
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Experimental Workflow Diagram
Caption: Broth microdilution workflow for MIC/MBC determination.
Cytotoxicity Profile of this compound
Assessing the cytotoxic potential of this compound is critical for evaluating its safety profile and therapeutic window. Standard in vitro assays are employed to measure its effects on various cell lines.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. These values should be presented in a structured table.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Caption: Table 2. Cytotoxicity of this compound (IC50 values) against various cell lines as determined by in vitro assays.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Activity of this compound
If this compound is hypothesized to act via enzyme inhibition, specific assays are required to quantify its inhibitory potency.
Data Presentation: Ki and IC50 Values
The inhibitory constant (Ki) and IC50 values are crucial for characterizing enzyme inhibitors.
| Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) | Reference |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Caption: Table 3. Enzyme inhibition profile of this compound.
Experimental Protocol: Generic Enzyme Inhibition Assay
The protocol for an enzyme inhibition assay will vary depending on the specific enzyme and substrate. The following is a general outline.
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and this compound at various concentrations.
-
Assay Reaction: In a suitable buffer, combine the enzyme and varying concentrations of this compound. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method can be spectrophotometric, fluorometric, or luminescent.
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50. Further kinetic studies are required to determine the mode of inhibition and the Ki value.
Signaling Pathway Diagram
Should this compound be found to modulate a specific signaling pathway, a diagram illustrating its mechanism of action should be generated. The following is a placeholder for such a diagram.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
This technical guide provides a standardized framework for the in vitro evaluation of this compound. The detailed protocols and data presentation formats are intended to ensure clarity, comparability, and reproducibility of experimental findings. As research on this compound progresses, this document can be populated with specific data to create a comprehensive and valuable resource for the scientific and drug development communities.
Estocin (Enterocin AS-48): A Technical Guide to its Microbiological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estocin, more commonly known and referred to herein as Enterocin AS-48, is a potent circular bacteriocin (B1578144) produced by strains of Enterococcus faecalis.[1] As a ribosomally synthesized antimicrobial peptide, it exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, including significant foodborne pathogens and clinically relevant strains.[1][2] Its unique circular structure, formed by a head-to-tail peptide bond, confers remarkable stability against thermal and pH stress, making it a promising candidate for applications in food preservation and as a therapeutic agent.[2] This technical guide provides an in-depth overview of the core microbiological research on Enterocin AS-48, including its mechanism of action, quantitative activity data, and detailed experimental protocols.
Mechanism of Action
Enterocin AS-48 exerts its bactericidal effect primarily by disrupting the integrity of the target cell's cytoplasmic membrane.[1][3] The proposed mechanism involves a series of steps beginning with the electrostatic interaction between the cationic bacteriocin and the anionic components of the bacterial membrane.[4] This is followed by a conformational change and insertion into the membrane, leading to the formation of pores and subsequent leakage of intracellular contents, dissipation of the proton motive force, and ultimately, cell death.[1][5]
The mechanism can be summarized as follows:
-
Adsorption to the Cell Surface: The positively charged Enterocin AS-48 molecules are electrostatically attracted to the negatively charged phospholipids (B1166683) in the bacterial cell membrane.[6]
-
Conformational Change and Dimerization: Upon interaction with the membrane, the water-soluble dimeric form of Enterocin AS-48 (DF-I) is believed to undergo a conformational change to a membrane-bound dimeric form (DF-II). This transition exposes the hydrophobic helices of the bacteriocin, facilitating its insertion into the lipid bilayer.[1][5]
-
Membrane Insertion and Pore Formation: The hydrophobic regions of Enterocin AS-48 insert into the cytoplasmic membrane, leading to the formation of pores.[1][5] These pores have an estimated diameter of approximately 0.7 nm.[5]
-
Disruption of Cellular Functions: The formation of these pores disrupts the membrane's barrier function, causing the leakage of ions and small molecules, such as ATP.[7] This leads to the dissipation of the membrane potential and a collapse of the proton motive force, which is essential for cellular energy production.[8]
-
Cell Death: The sustained disruption of the cell membrane and loss of essential intracellular components result in the death of the bacterial cell.[1]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of Enterocin AS-48 has been quantified against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values reported in the literature.
| Target Microorganism | MIC (µg/mL) | Reference |
| Bacillus cereus | 2.5 - 4.5 | [1] |
| Bacillus subtilis 168 | 1 - 5 | [1] |
| Listeria monocytogenes | 0.1 | [1] |
| Uropathogenic Enterococcus strains | 1.3 - 7.1 (mg/L) | [9] |
| Target Microorganism | IC50 (µM) | Incubation Time | Reference |
| Leishmania promastigotes | 1.3 ± 0.2 | 4 hours | [8] |
| Axenic Leishmania amastigotes | 7.5 ± 0.7 | 4 hours | [8] |
| Target Microorganism | IC90 (µM) | Incubation Time | Reference |
| Leishmania promastigotes | 2.7 ± 0.4 | 4 hours | [8] |
| Axenic Leishmania amastigotes | 15.5 ± 2.1 | 4 hours | [8] |
Experimental Protocols
Production and Purification of Enterocin AS-48
This protocol describes a common method for the production and subsequent purification of Enterocin AS-48 from Enterococcus faecalis.
1. Bacterial Culture and Bacteriocin Production:
-
Inoculate a suitable broth medium (e.g., M17 broth) with a bacteriocin-producing strain of Enterococcus faecalis.[10]
-
Separate the bacterial cells from the culture supernatant by centrifugation (e.g., 9,000 x g for 30 minutes at 4°C).[10]
2. Initial Purification by Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add ammonium sulfate to the cell-free supernatant to a final concentration of 3.5 M.[10]
-
Allow the protein to precipitate, followed by centrifugation (e.g., 10,000 x g for 60 minutes at 4°C) to collect the precipitate.[10]
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).[10]
3. Chromatographic Purification:
-
Further purify the bacteriocin using a series of chromatographic steps. A common sequence includes:
-
Monitor the purification process by testing the antimicrobial activity of the fractions against a sensitive indicator strain.[10]
Determination of Antimicrobial Activity (Agar Well Diffusion Assay)
This protocol outlines a standard method for quantifying the antimicrobial activity of Enterocin AS-48.
1. Preparation of Indicator Strain:
-
Prepare a lawn of a sensitive indicator microorganism (e.g., Listeria monocytogenes or Enterococcus faecalis) on an appropriate agar (B569324) medium.[12][13]
2. Well Creation and Sample Application:
-
Cut wells into the agar using a sterile cork borer.[14]
-
Add a known volume of the Enterocin AS-48 solution (or purified fractions) to each well.[14]
3. Incubation and Zone of Inhibition Measurement:
-
Incubate the plates under conditions suitable for the growth of the indicator strain.
-
Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the concentration of the bacteriocin.[13]
Membrane Permeabilization Assay
This protocol describes a method to assess the membrane-disrupting activity of Enterocin AS-48 using a fluorescent dye.
1. Cell Preparation:
-
Grow the target bacterial cells to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., HBSS-Glc).[7]
2. Fluorescent Dye Loading:
-
Add a membrane-impermeable fluorescent dye, such as Sytox Green, to the cell suspension.[7] Sytox Green only fluoresces upon binding to nucleic acids and can only enter cells with compromised membranes.
3. Bacteriocin Treatment and Fluorescence Measurement:
-
Add Enterocin AS-48 to the cell suspension at various concentrations.
-
Monitor the increase in fluorescence over time using a fluorometer.[7] An increase in fluorescence indicates membrane permeabilization.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Enterocin AS-48.
Experimental Workflow: Antimicrobial Activity Assay
Caption: Workflow for agar well diffusion assay.
References
- 1. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of bacteriocin activity with bioassays carried out on solid and liquid substrates: assessing the factor "indicator microorganism" - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Preliminary Studies on Estocin Efficacy: A Technical Guide
Disclaimer: The brand name "Estocin" refers to an ophthalmic antibiotic ointment. The active ingredient in different formulations of this compound may be either Erythromycin or Azithromycin (B1666446) . Both are macrolide antibiotics and share a primary mechanism of antibacterial action. This guide will provide a comprehensive overview of the efficacy of ophthalmic formulations of both Azithromycin and Erythromycin, which is representative of the efficacy of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin and Azithromycin are bacteriostatic antibiotics, meaning they inhibit the growth of bacteria rather than directly killing them.[1] This is achieved by interfering with bacterial protein synthesis. Specifically, these macrolide antibiotics bind to the 50S subunit of the bacterial ribosome. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby preventing the translation of messenger RNA (mRNA) into proteins that are essential for the bacteria's survival and replication.[1]
Anti-inflammatory Properties of Azithromycin
Beyond its antibacterial activity, Azithromycin has demonstrated anti-inflammatory and immunomodulatory effects.[2] These properties are independent of its ability to inhibit bacterial growth and contribute to its clinical efficacy. Azithromycin can suppress the production of pro-inflammatory mediators and cytokines by inhibiting the NF-κB signaling pathway.[2]
Clinical Efficacy Data
The efficacy of ophthalmic Azithromycin and Erythromycin has been evaluated in numerous clinical trials for the treatment of bacterial conjunctivitis and other ocular infections.
| Study/Parameter | Azithromycin 1% | Azithromycin 1.5% | Tobramycin (B1681333) 0.3% (Comparator) | Reference |
| Clinical Cure Rate (Day 3) | 47.1% | - | 28.7% | [3] |
| Clinical Cure Rate (Day 7) | 89.2% | - | 78.2% | [3] |
| Bacteriological Resolution (Day 7) | 89.8% | - | 87.2% | [3] |
| Clinical Cure Rate (Short duration ≤5 days) | More effective than Tobramycin | More effective than Tobramycin | - | [4] |
| Study/Parameter | Erythromycin Ophthalmic Ointment | Placebo/Control | Reference |
| Clinical Remission (Days 2-5) | Higher rates (RR 1.36) | Lower rates | [5] |
| Clinical Remission (Days 6-10) | Modest benefit (RR 1.21) | Lower rates | [5] |
| Neonatal Chlamydial Conjunctivitis (Clinical Cure) | 96% | - | [5] |
| Neonatal Chlamydial Conjunctivitis (Microbiological Cure) | 97% | - | [5] |
Experimental Protocols
The following provides a generalized experimental protocol for a randomized controlled trial evaluating the efficacy of an ophthalmic antibiotic for bacterial conjunctivitis.
Objective: To compare the clinical and microbiological efficacy of this compound (Azithromycin 1.5% eye drops) with a standard comparator (e.g., Tobramycin 0.3% eye drops) in the treatment of purulent bacterial conjunctivitis in a pediatric population.
Study Design: A multicenter, randomized, investigator-masked, active-controlled, parallel-group study.
Inclusion Criteria:
-
Age: 1 day to 18 years.
-
Clinical diagnosis of purulent bacterial conjunctivitis in at least one eye.
-
Presence of purulent discharge and conjunctival injection.
-
Informed consent from a parent or legal guardian.
Exclusion Criteria:
-
Known hypersensitivity to macrolides or aminoglycosides.
-
Use of any topical or systemic antibiotics within 72 hours prior to enrollment.
-
Concurrent viral or allergic conjunctivitis.
-
Contact lens wear.
Treatment Regimen:
-
Azithromycin Group: One drop of 1.5% solution in the affected eye(s) twice daily (morning and evening) for 3 days.
-
Tobramycin Group: One drop of 0.3% solution in the affected eye(s) every 2 hours while awake for 2 days, then four times daily for 5 days.
Outcome Measures:
-
Primary Efficacy Endpoint: Clinical cure in the worse eye at the test-of-cure visit (Day 7), defined as the absence of conjunctival injection and purulent discharge.
-
Secondary Efficacy Endpoints:
-
Clinical cure at Day 3.
-
Microbiological resolution at Day 7, defined as the eradication of the baseline pathogen(s).
-
-
Safety Assessments: Incidence of treatment-emergent adverse events.
Microbiological Procedures:
-
Conjunctival swabs are collected from the affected eye(s) at baseline and at the test-of-cure visit.
-
Samples are cultured for bacterial identification and antibiotic susceptibility testing.
Quantitative Analysis of Ocular Pharmacokinetics
The efficacy of a topical ophthalmic drug is highly dependent on its ability to penetrate and be retained in ocular tissues. Studies have quantified the concentration of Azithromycin in various ocular compartments.
| Ocular Compartment | Concentration Range | Time Post-Administration | Reference |
| Tears | 82 to 2892 ng/mL | 3 hours to 4 days | [6] |
| Conjunctiva | 0.7 to 32 µg/g | 1 to 14 days | [6] |
| Aqueous Humor | 10 to 69 ng/mL | 3 hours to 4 days | [6] |
These studies demonstrate that Azithromycin achieves and maintains high concentrations in target ocular tissues, which supports its clinical efficacy with less frequent dosing schedules.[6]
Conclusion
Preliminary studies on this compound, based on the well-documented efficacy of its active ingredients Azithromycin and Erythromycin, demonstrate its effectiveness in treating bacterial eye infections. The primary mechanism of action is the inhibition of bacterial protein synthesis. Azithromycin also possesses clinically relevant anti-inflammatory properties. Clinical trial data supports the use of these macrolide antibiotics for bacterial conjunctivitis, showing high rates of clinical cure and microbiological eradication. The favorable pharmacokinetic profile, particularly of Azithromycin, allows for effective treatment with reduced dosing frequency, which can improve patient compliance. Further research and well-controlled clinical trials specifically on the "this compound" formulation would be beneficial to confirm its bioequivalence and clinical efficacy relative to other commercially available ophthalmic macrolide preparations.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update and critical appraisal of the use of topical azithromycin ophthalmic 1% (AzaSite®) solution in the treatment of ocular infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjo.bmj.com [bjo.bmj.com]
- 4. Efficacy of azithromycin 1% and 1.5% ophthalmic solutions compared to tobramycin 0.3% eye drops: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Ocular levels of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Applications of Azithromycin, the Active Ingredient in Estocin
Disclaimer: Initial research indicates that "Estocin" is a brand name for an ophthalmic formulation of Azithromycin (B1666446), an established macrolide antibiotic. There is no publicly available scientific literature on a novel therapeutic agent named "this compound" for broader systemic applications. This guide will, therefore, focus on the well-documented and potential therapeutic applications of Azithromycin, the active pharmaceutical ingredient.
This technical guide provides an in-depth overview of the established antibacterial mechanism and explores the growing body of evidence for the non-antibiotic, immunomodulatory, and anti-inflammatory applications of Azithromycin. The content is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Antibacterial Action
Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translation of messenger RNA (mRNA).[1] This action is primarily bacteriostatic but can be bactericidal at high concentrations.
Immunomodulatory and Anti-inflammatory Actions
Beyond its antimicrobial properties, Azithromycin exhibits significant immunomodulatory and anti-inflammatory effects. These are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] The primary mechanisms include:
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Azithromycin can suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1][2][3] This leads to a downstream reduction in the production of inflammatory cytokines.
-
Modulation of Cytokine and Chemokine Production: It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, while in some contexts, it may increase the production of the anti-inflammatory cytokine IL-10.[1][4]
-
Effects on Macrophage Polarization: Azithromycin can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory and tissue-reparative M2 phenotype.[5][6]
-
Inhibition of Phospholipase A2 (PLA2): Some studies suggest that Azithromycin's anti-inflammatory activity may be due to its interaction with cytosolic phospholipase A2 (cPLA₂), which is involved in the production of eicosanoids, potent inflammatory mediators.[7]
Therapeutic Applications
Established Antibacterial Indications
Azithromycin is approved for the treatment of a variety of bacterial infections, including:
-
Acute bacterial sinusitis[1]
-
Community-acquired pneumonia[8]
-
Certain sexually transmitted infections[9]
-
Skin and soft tissue infections[8]
-
Mycobacterium avium complex (MAC) infection in individuals with HIV[9]
Potential and Investigational Therapeutic Applications
The immunomodulatory properties of Azithromycin have led to its investigation in several non-bacterial and chronic inflammatory diseases.
-
Cystic Fibrosis (CF): Chronic Azithromycin use in CF patients is recommended to improve lung function and reduce the frequency of pulmonary exacerbations.[10][11] Its benefits in this context are thought to be due to its anti-inflammatory effects and its ability to disrupt Pseudomonas aeruginosa biofilms.[11]
-
Chronic Obstructive Pulmonary Disease (COPD) and Asthma: Azithromycin is used to suppress inflammatory processes in the airways of patients with COPD and asthma, potentially reducing exacerbations.[1][12]
Azithromycin has been investigated for its potential role in treating viral infections, not by directly targeting the virus, but by modulating the host's immune response and potentially interfering with viral replication processes. It has been studied in the context of infections by rhinoviruses, influenza, Zika virus, and coronaviruses.[13][14] One of its proposed antiviral mechanisms is the enhancement of type I and III interferon responses.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on Azithromycin.
Table 1: In Vitro Anti-inflammatory Activity of Azithromycin
| Assay | Cell Line | Stimulant | Measured Effect | IC50 Value | Reference |
| NF-κB Inhibition | A549 | TNF-α | Inhibition of NF-κB activity | 56 µM | [15][16][17] |
Table 2: Clinical Efficacy of Azithromycin in Cystic Fibrosis
| Study Population | Treatment | Duration | Primary Outcome | Result | Reference |
| Children with CF and early P. aeruginosa infection | Azithromycin + Tobramycin Inhalation Solution (TIS) vs. Placebo + TIS | 18 months | Risk of pulmonary exacerbations | 44% reduction in risk | [18] |
| Meta-analysis of CF patients | Azithromycin | 6 months | Relative change in FEV1 | 5.8% improvement | [10] |
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However, the methodologies cited in the literature provide a basis for understanding how the effects of Azithromycin are studied.
NF-κB Activity Assay
-
Objective: To quantify the inhibitory effect of Azithromycin on NF-κB activation.
-
Methodology: A common method is a reporter gene assay.
-
Cell Culture: A human cell line, such as A549 (lung carcinoma cells), is cultured. These cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treatment: Cells are pre-incubated with varying concentrations of Azithromycin or a control compound (e.g., dexamethasone).
-
Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Measurement: After a set incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The light output is proportional to the amount of NF-κB activation.
-
Analysis: Dose-response curves are generated to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the NF-κB activity.[17][19]
-
Cytokine Production Measurement
-
Objective: To measure the effect of Azithromycin on the production of specific cytokines.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique.
-
Cell Culture and Treatment: Immune cells (e.g., macrophages) or other relevant cell types are cultured and treated with Azithromycin.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The supernatant is added to microplate wells coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Detection: A detection antibody, also specific for the cytokine, is added. This antibody is linked to an enzyme.
-
Quantification: A substrate for the enzyme is added, resulting in a color change. The intensity of the color is measured with a spectrophotometer and is proportional to the concentration of the cytokine in the sample.[6]
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Antibacterial mechanism of Azithromycin.
Caption: Azithromycin's inhibition of the NF-κB signaling pathway.
Experimental Workflows
Caption: General workflow for ELISA to measure cytokine production.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 4. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 [frontiersin.org]
- 6. Immunomodulation mediated by azithromycin in experimental periapical inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory mechanism of action of azithromycin in LPS-stimulated J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Azithromycin: MedlinePlus Drug Information [medlineplus.gov]
- 10. Azithromycin for cystic fibrosis | European Respiratory Society [publications.ersnet.org]
- 11. Chronic Azithromycin Use in Cystic Fibrosis and Risk of Treatment-Emergent Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 14. Azithromycin in viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of azithromycin as measured by its NF-kappaB, inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 19. Immunomodulation Mediated by Azithromycin in Experimental Periapical Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Estocin CAS number and chemical properties
An In-depth Technical Guide to Estocin (Ethosuximide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, known scientifically as Ethosuximide, is a prominent anticonvulsant medication belonging to the succinimide (B58015) class.[1] It is a first-line treatment for absence seizures, particularly in children, due to its specific mechanism of action and generally favorable side-effect profile.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Ethosuximide, designed for professionals in research and drug development.
Chemical and Physicochemical Properties
Ethosuximide is a white to off-white crystalline powder or waxy solid.[5][6] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 77-67-8 | [7][8] |
| IUPAC Name | 3-ethyl-3-methylpyrrolidine-2,5-dione | [6] |
| Molecular Formula | C₇H₁₁NO₂ | [1][7] |
| Molecular Weight | 141.17 g/mol | [1][7] |
| Melting Point | 64-65 °C | [9] |
| Water Solubility | 101.0 mg/mL | [5] |
| LogP | 0.38 | [5] |
| pKa (strongest acidic) | 10.73 | [5] |
Mechanism of Action: Signaling Pathway
The primary mechanism of action of Ethosuximide involves the blockade of low-threshold, T-type voltage-gated calcium channels in thalamic neurons.[1][9][10] These channels are crucial in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[3] By inhibiting these channels, Ethosuximide reduces the abnormal rhythmic firing of neurons, thereby preventing seizures.[1][10]
Caption: Mechanism of Action of this compound (Ethosuximide).
Experimental Protocols
Chemical Synthesis of Ethosuximide
A common synthetic route for Ethosuximide starts from methylethylketone and cyanoacetic ester.[7][11]
Methodology:
-
Knoevenagel Condensation: Methylethylketone is condensed with cyanoacetic ester.[7][11]
-
Michael Addition: Hydrogen cyanide is added to the product from the previous step.[7][11]
-
Hydrolysis and Decarboxylation: The resulting dinitrile undergoes acidic hydrolysis and decarboxylation to form 2-methyl-2-ethylsuccinic acid.[7][11]
-
Cyclization: The succinic acid derivative is reacted with ammonia (B1221849) to form the diammonium salt, which upon heating, undergoes heterocyclization to yield Ethosuximide.[7][11]
Caption: Chemical Synthesis Workflow for Ethosuximide.
Quantification of Ethosuximide in Human Plasma via UPLC-MS/MS
This protocol describes a sensitive and specific method for the quantification of Ethosuximide in human plasma.[12]
Methodology:
-
Sample Preparation:
-
A 0.25 mL aliquot of human plasma is used.
-
A simple solid-phase extraction is performed to isolate the analyte.[12]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method Validation Parameters:
-
Linearity: 0.25-60.0 µg/mL.[12]
-
Lower Limit of Quantification (LLOQ): 0.25 µg/mL.[12]
-
Precision and Accuracy: Within 10.0% for within- and between-day analysis.[12]
-
Recovery: 95.1% for Ethosuximide.[12]
-
Analysis Time: 1.8 minutes per sample.[12]
References
- 1. Neuropedia Consult [en.neuropediaconsult.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethosuximide: Mechanism of Action [picmonic.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ETHOSUXIMIDE | 77-67-8 [chemicalbook.com]
- 8. Ethosuximide | CAS 77-67-8 | LGC Standards [lgcstandards.com]
- 9. Ethosuximide - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 11. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Use of Estocin (Azithromycin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory use of Estocin, a brand name for the macrolide antibiotic Azithromycin (B1666446). Beyond its well-established antibacterial properties, Azithromycin is recognized for its significant immunomodulatory and anti-inflammatory effects, making it a molecule of interest in various research and drug development settings.
Mechanism of Action
This compound (Azithromycin) exhibits a dual mechanism of action, targeting both bacterial cells and host immune responses.
-
Antibacterial Action: Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible microorganisms.[1][2] This action interferes with the transpeptidation/translocation step of protein synthesis, thereby halting bacterial growth and proliferation.[1]
-
Immunomodulatory and Anti-inflammatory Effects: In mammalian cells, Azithromycin exerts anti-inflammatory and immunomodulatory effects primarily through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the mammalian Target of Rapamycin (mTOR).[3][4][5][6] By modulating these pathways, Azithromycin can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and enhance the production of anti-inflammatory cytokines like IL-10.[1][7][8]
Signaling Pathways
The immunomodulatory effects of Azithromycin are mediated through its influence on critical intracellular signaling cascades.
Quantitative Data Summary
The following tables summarize key quantitative data for Azithromycin from various in vitro studies.
Table 1: In Vitro Efficacy of Azithromycin
| Parameter | Cell Line/Organism | Value | Reference |
| IC50 (NF-κB Inhibition) | A549 human lung carcinoma | 56 µM | [3][9] |
| IC50 (Cytotoxicity) | Porcine Corneal Endothelial Cells | Not significantly cytotoxic at therapeutic concentrations | [10] |
| MIC (C. trachomatis) | HeLa 229 cells | 0.0625 - 0.25 µg/mL | [2] |
| MIC (C. pneumoniae) | HeLa 229 cells | 0.0625 - 0.125 µg/mL | [2] |
Table 2: Effects of Azithromycin on Cytokine Production in J774 Macrophages
| Cytokine | Treatment | Result | Reference |
| IL-12 | IFNγ + LPS + Azithromycin | Significantly reduced production | [7] |
| IL-6 | IFNγ + LPS + Azithromycin | Significantly reduced production | [7] |
| IL-10 | IFNγ + LPS + Azithromycin | Increased production | [7] |
| TNF-α | IFNγ + LPS + Azithromycin | No significant difference | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of Azithromycin in a laboratory setting.
This protocol is designed to determine the cytotoxic effects of Azithromycin on mammalian cells.[10][11]
Materials:
-
Mammalian cell line of interest (e.g., A549, J774)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Azithromycin stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Azithromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted Azithromycin solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This protocol details the investigation of Azithromycin's effect on the NF-κB signaling pathway by analyzing the nuclear translocation of the p65 subunit.[4][5]
Materials:
-
J774 murine macrophages or other suitable cell line
-
Complete culture medium
-
Azithromycin stock solution
-
LPS (Lipopolysaccharide) for stimulation
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate J774 cells and allow them to adhere. Pre-treat the cells with various concentrations of Azithromycin for a specified time (e.g., 2 hours) before stimulating with LPS (e.g., 100 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.
-
Cell Lysis and Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear loading control), and GAPDH (cytoplasmic loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in Azithromycin-treated cells indicates inhibition of NF-κB activation.
This protocol is for quantifying the effect of Azithromycin on the production of pro- and anti-inflammatory cytokines.[7][12][13][14][15]
Materials:
-
Macrophage cell line (e.g., J774) or primary macrophages
-
Complete culture medium
-
Azithromycin stock solution
-
Stimulating agent (e.g., LPS, IFN-γ)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
96-well ELISA plates
-
Plate washer and reader
Procedure:
-
Cell Culture and Treatment: Seed macrophages in a 24-well or 48-well plate. Pre-treat the cells with Azithromycin for a designated time before adding a stimulating agent to induce cytokine production. Incubate for a suitable period (e.g., 24 hours) to allow for cytokine secretion into the supernatant.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
This typically involves coating the plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and finally a substrate.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in Azithromycin-treated samples to the control samples.
This protocol provides a general framework for evaluating the anti-inflammatory effects of Azithromycin in a mouse model of LPS-induced lung inflammation.[16][17][18][19]
Materials:
-
Mice (e.g., C57BL/6)
-
Azithromycin for oral administration
-
LPS for intratracheal or intraperitoneal administration
-
Anesthesia
-
Materials for bronchoalveolar lavage (BAL) or tissue collection
-
Kits for cell counting and cytokine analysis (ELISA)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Divide the mice into groups: a vehicle control group, an LPS-only group, and LPS + Azithromycin treatment groups (at various doses).
-
Azithromycin Administration: Administer Azithromycin orally (e.g., by gavage) at the predetermined doses for a specified period before the LPS challenge.
-
LPS Challenge: Induce inflammation by administering LPS either intratracheally for lung-specific inflammation or intraperitoneally for systemic inflammation.
-
Sample Collection: At a specified time point after the LPS challenge (e.g., 24 hours), euthanize the mice and collect samples. This may include performing a bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid, or collecting tissues such as the lungs for histological analysis or homogenization.
-
Analysis:
-
Cell Counts: Perform total and differential cell counts on the BAL fluid to assess inflammatory cell infiltration.
-
Cytokine Levels: Measure the concentration of inflammatory cytokines in the BAL fluid or tissue homogenates using ELISA.
-
Histology: Process lung tissue for histological staining (e.g., H&E) to evaluate the extent of inflammation and tissue damage.
-
-
Data Analysis: Compare the inflammatory parameters (cell counts, cytokine levels, histological scores) between the different treatment groups to determine the in vivo anti-inflammatory efficacy of Azithromycin.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. Always adhere to institutional guidelines for animal care and use and laboratory safety procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azithromycin suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Azithromycin modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The activity of azithromycin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Azithromycin, pharmacodynamic evaluation in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments
Topic: Estocin Dosage for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The term "this compound" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a novel compound, a proprietary name not yet in public literature, or a misspelling of another agent. The following application notes are based on general principles for determining the in vitro dosage of a new chemical entity (NCE) and provide a framework for establishing effective concentrations for in vitro experiments. Researchers should adapt these protocols based on the specific characteristics of their compound.
Introduction
These application notes provide a general framework for determining the appropriate dosage of a novel investigational compound, referred to here as "this compound," for various in vitro experiments. The primary objective of these initial studies is to ascertain the cytotoxic or modulatory concentrations of the compound, which will inform the design of more complex mechanism-of-action and signaling pathway investigations. The protocols outlined below are intended to be adapted to the specific cell types and experimental endpoints relevant to the compound's anticipated therapeutic application.
Data Presentation: Determining Effective Concentrations
The initial step in characterizing a new compound in vitro is to determine its concentration-dependent effects on cell viability and proliferation. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Table 1: Hypothetical In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Histotype | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | 5.2 | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | 12.8 | Triple-negative breast cancer |
| A549 | Lung Carcinoma | 8.5 | Non-small cell lung cancer |
| HCT116 | Colorectal Carcinoma | 3.1 | Colon cancer |
| HepG2 | Hepatocellular Carcinoma | 7.9 | Liver cancer |
Note: The data presented in this table is purely illustrative and serves as a template for presenting experimental findings.
Experimental Protocols
Cell Culture and Maintenance
A critical aspect of in vitro experimentation is the consistent and sterile maintenance of cell cultures.
Protocol 3.1.1: General Cell Culture
-
Cell Lines: Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For example, RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin is commonly used for many cancer cell lines.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 70-80% confluency to maintain exponential growth. Use trypsin-EDTA to detach adherent cells.
Preparation of this compound Stock Solutions
Proper preparation and storage of the compound are crucial for reproducible results.
Protocol 3.2.1: Stock Solution Preparation
-
Solvent Selection: Use a solvent in which "this compound" is highly soluble and that has minimal toxicity to the cells at the final working concentration (e.g., DMSO, ethanol).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Cytotoxicity/Proliferation Assay (MTT/XTT Assay)
This assay is fundamental for determining the dose-response of cells to a new compound.
Protocol 3.3.1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualization of Experimental and Logical Workflows
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a compound in a cell-based assay.
Hypothetical Signaling Pathway Inhibition
Should preliminary studies suggest that "this compound" acts on a specific signaling pathway, further experiments would be designed to elucidate this mechanism. For instance, if "this compound" were hypothesized to inhibit a generic kinase cascade, the logical relationship could be visualized as follows.
Application Note & Protocol: Determination of Estocin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estocin is an antibiotic belonging to the macrolide class.[1] Its active component, erythromycin, functions by inhibiting bacterial protein synthesis.[1][2] This is achieved through binding to the 50S ribosomal subunit of susceptible bacteria, thereby blocking the translocation step essential for peptide chain elongation.[1][2] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations against certain species.[1]
This document provides detailed protocols for evaluating the antibacterial efficacy of this compound through standardized in vitro susceptibility testing methods. The primary assays described are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays. These tests are fundamental in preclinical research and drug development for characterizing the potency and activity spectrum of antimicrobial agents.[3][4]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[7][8]
Principle: A standardized suspension of the test bacterium is added to wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The lowest concentration of this compound that inhibits growth is recorded as the MIC.
Materials:
-
This compound (analytical grade)
-
96-well sterile, flat-bottom microtiter plates[8]
-
Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
McFarland turbidity standards (0.5 standard)[10]
-
Spectrophotometer
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it further in the test medium to the desired starting concentration.[9] Note that the final concentration of the solvent should not inhibit bacterial growth.
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][8]
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without this compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7][8]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[7][11]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a logical extension of the MIC test and helps to determine whether an agent is bactericidal or bacteriostatic.[14]
Principle: Following the determination of the MIC, aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[13][14]
Materials:
-
Completed MIC microtiter plate
-
Nutrient agar or other suitable agar plates
-
Sterile micropipettes and tips
-
Incubator (35-37°C)
Protocol:
-
Subculturing: From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC, and the growth control well, take a 10-20 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a quadrant of a nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% kill).[12][13][14] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration that allows for the growth of ≤ 500 CFU/mL.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[15] It is a dynamic measure of antimicrobial activity and can help to further characterize whether an agent is bactericidal or bacteriostatic.[4][15]
Principle: A standardized bacterial inoculum is exposed to different concentrations of this compound (typically based on the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.[4][16]
Materials:
-
This compound (analytical grade)
-
Test bacterial strain
-
Appropriate broth medium (e.g., MHB)
-
Sterile flasks or tubes
-
Shaking incubator (35-37°C)
-
Sterile saline or PBS for dilutions
-
Nutrient agar plates
-
Micropipettes and sterile tips
-
Timer
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in pre-warmed broth to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[16]
-
Test Setup: Prepare flasks containing the broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, include a growth control flask without any antibiotic.[16]
-
Inoculation: Inoculate each flask with the prepared bacterial suspension.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16][17]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Data Presentation
Quantitative data from these assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | ||||
| Streptococcus pyogenes ATCC 19615 | ||||
| Escherichia coli ATCC 25922 | ||||
| Pseudomonas aeruginosa ATCC 27853 |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Caption: Mechanism of action of this compound (Erythromycin).
Caption: Workflow for MIC and MBC determination.
Caption: Experimental workflow for a time-kill kinetics assay.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 3. woah.org [woah.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
Application Notes and Protocols for Estocin in Cell Culture
A search for the compound "Estocin" did not yield any specific results in the context of cell culture applications, signaling pathways, or cytotoxicity data. It is possible that "this compound" is a novel or proprietary compound with limited publicly available information, or there may be a typographical error in the name.
The following application notes and protocols are based on general principles and commonly used techniques for evaluating a novel compound's efficacy and mechanism of action in a cell culture setting. Should further information on this compound's specific biological activities become available, these protocols can be adapted accordingly.
Data Presentation
To facilitate the analysis and comparison of this compound's effects, all quantitative data should be organized into clear, structured tables.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Max Inhibition (%) |
| e.g., MCF-7 | e.g., MTT | e.g., 48 | Data | Data |
| e.g., A549 | e.g., MTT | e.g., 48 | Data | Data |
| e.g., HepG2 | e.g., MTT | e.g., 48 | Data | Data |
Table 2: Induction of Apoptosis by this compound in a Representative Cell Line (e.g., MCF-7)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| e.g., Control | e.g., 0 | Data | Data |
| e.g., this compound | e.g., 10 | Data | Data |
| e.g., this compound | e.g., 25 | Data | Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and the properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway potentially affected by this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for a novel anti-cancer compound.
Caption: A potential signaling pathway inhibited by this compound.
Caption: Workflow for determining the IC50 of this compound.
Techniques for Measuring Estocin Binding to Ribosomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estocin is a novel therapeutic agent with potential antimicrobial properties, believed to exert its effect by targeting the bacterial ribosome and inhibiting protein synthesis. Understanding the molecular interactions between this compound and the ribosome is crucial for elucidating its mechanism of action, optimizing its efficacy, and developing next-generation derivatives. This document provides detailed application notes and protocols for several key biophysical and biochemical techniques to quantitatively and qualitatively assess the binding of this compound to ribosomes.
The following protocols are designed to be adaptable for various bacterial species and research objectives. They provide a framework for measuring binding affinity (Kd), kinetics (kon, koff), stoichiometry (n), and identifying the ribosomal subunit targeted by this compound.
Data Presentation: Summary of Quantitative Binding Parameters
The following tables provide a template for summarizing the quantitative data obtained from the described experimental techniques. Representative data for the hypothetical binding of this compound to E. coli 70S ribosomes are included for illustrative purposes.
Table 1: Filter Binding Assay - this compound Binding to 70S Ribosomes
| [this compound] (nM) | [Ribosome-Estocin Complex] (nM) | % Bound |
| 0 | 0.0 | 0 |
| 10 | 1.8 | 18 |
| 25 | 3.9 | 39 |
| 50 | 6.3 | 63 |
| 100 | 8.5 | 85 |
| 250 | 9.5 | 95 |
| 500 | 9.8 | 98 |
| Kd | ~45 nM |
Table 2: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants
| Analyte (this compound) Conc. (nM) | kon (1/Ms) | koff (1/s) | Kd (nM) |
| 12.5 | 2.1 x 105 | 1.1 x 10-2 | 52.4 |
| 25 | 2.2 x 105 | 1.0 x 10-2 | 45.5 |
| 50 | 2.1 x 105 | 1.1 x 10-2 | 52.4 |
| 100 | 2.3 x 105 | 1.0 x 10-2 | 43.5 |
| 200 | 2.2 x 105 | 1.1 x 10-2 | 50.0 |
| Average | 2.18 x 105 | 1.06 x 10-2 | 48.8 |
Table 3: Isothermal Titration Calorimetry (ITC) - Thermodynamic Parameters
| Parameter | Value |
| Stoichiometry (n) | 0.98 ± 0.05 |
| Affinity (Kd) | 55 ± 7 nM |
| Enthalpy (ΔH) | -12.5 ± 0.8 kcal/mol |
| Entropy (ΔS) | -8.7 cal/mol·K |
Experimental Protocols and Workflows
Nitrocellulose Filter Binding Assay
This technique is a rapid and sensitive method for quantifying the binding of a radiolabeled or fluorescently labeled ligand to a macromolecule.[1][2][3][4][5] The principle lies in the fact that proteins and ribosomes bind to nitrocellulose membranes, whereas small molecules like unbound this compound do not.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filter-binding assay [gene.mie-u.ac.jp]
- 4. Filter binding assay - Wikipedia [en.wikipedia.org]
- 5. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Application Notes and Protocols for Estocin (Azithromycin) Solution Preparation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estocin is an ophthalmic antibiotic formulation with Azithromycin (B1666446) as its active pharmaceutical ingredient. Azithromycin, a macrolide antibiotic, is a valuable tool in a variety of research applications beyond its clinical use. These notes provide detailed protocols for the preparation and use of Azithromycin solutions in a laboratory setting, focusing on microbiological and immunological research. Azithromycin acts by inhibiting protein synthesis in susceptible bacteria.[1] Beyond its antibacterial properties, it has also been noted for its immunomodulatory effects, including the alteration of cytokine production by human monocytes.[2]
Data Presentation
Table 1: Solubility of Azithromycin
This table summarizes the solubility of Azithromycin in various common laboratory solvents. This information is critical for the preparation of stock solutions.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [2] |
| Ethanol (B145695) | ~16 mg/mL | [2] |
| Dimethylformamide (DMF) | ~16 mg/mL | [2] |
| Water | Sparingly soluble | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Azithromycin against various bacteria
This table provides a summary of reported MIC values for Azithromycin against a selection of bacterial species. MIC values can vary based on the strain and the specific testing methodology used.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Streptococcus pneumoniae | ≤0.01 - >256 | 0.5 | 2 | FDA Label |
| Staphylococcus aureus | ≤0.01 - >256 | 1 | >256 | FDA Label |
| Haemophilus influenzae | ≤0.01 - 8 | 1 | 2 | FDA Label |
| Moraxella catarrhalis | ≤0.01 - 0.5 | 0.03 | 0.06 | FDA Label |
| Neisseria gonorrhoeae | ≤0.01 - >256 | 0.25 | 1 | FDA Label |
| Mycobacterium avium complex | 0.06 - 64 | 16 | >64 | [1][3] |
| Klebsiella pneumoniae | ≤16 - >64 | - | - | [4] |
Table 3: In Vitro Anti-inflammatory Activity of Azithromycin
This table presents the half-maximal inhibitory concentration (IC50) of Azithromycin in an in vitro anti-inflammatory assay, specifically measuring the inhibition of TNF-α stimulated NF-κB activity.
| Compound | IC50 | Cell Line | Source |
| Azithromycin | 56 µM | A549 | [5][6][7][8] |
| Hydrocortisone | 2.6 nM | A549 | [5][6][7][8] |
| Dexamethasone | 0.18 nM | A549 | [5][6][7][8] |
Experimental Protocols
Protocol 1: Preparation of Azithromycin Stock Solution
This protocol details the preparation of a concentrated stock solution of Azithromycin, which can then be diluted to working concentrations for various assays.
Materials:
-
Azithromycin powder (crystalline solid)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of Azithromycin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the Azithromycin is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: Azithromycin is sparingly soluble in aqueous buffers. For preparing aqueous working solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[2] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of Azithromycin against a specific bacterial strain.
Materials:
-
Azithromycin stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
-
Plate reader (optional)
Procedure:
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the highest concentration of Azithromycin to be tested (prepared from the stock solution) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Prepare a bacterial inoculum suspension and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plate at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of Azithromycin that inhibits visible bacterial growth. This can also be quantified using a plate reader to measure optical density.
Protocol 3: In Vitro Cytokine Production Assay
This protocol outlines a general procedure to assess the effect of Azithromycin on cytokine production by immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocyte cell line.
Materials:
-
Azithromycin working solutions
-
Isolated immune cells (e.g., human monocytes)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
96-well cell culture plates
-
CO2 incubator
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed the immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare different concentrations of Azithromycin in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of Azithromycin. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Pre-incubate the cells with Azithromycin for a specific period (e.g., 1-2 hours).
-
Add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production. Include an unstimulated control.
-
Incubate the plate for an appropriate time (e.g., 24 hours) in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Mechanism of Action of Azithromycin
Caption: Mechanism of action of Azithromycin on the bacterial ribosome.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Stability and Storage
Azithromycin in its solid, crystalline form is stable for years when stored at -20°C.[2] Stock solutions in organic solvents like DMSO and ethanol should also be stored at -20°C and are generally stable for several months, although it is best practice to use freshly prepared solutions. Aqueous solutions of Azithromycin are less stable and it is not recommended to store them for more than one day.[2] The stability of Azithromycin is pH-dependent, with increased degradation in acidic conditions.[9][10] It is also sensitive to light and temperature, so solutions should be protected from light and stored at appropriate temperatures.
Safety and Handling
Azithromycin should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of azithromycin as measured by its NF-kappaB, inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Preparation and Evaluation of Topically Applied Azithromycin Based on Sodium Hyaluronate in Treatment of Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols: Utilizing Azithromycin (Active Ingredient in Estocin) in a Mouse Model of Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azithromycin (B1666446), a macrolide antibiotic, is the active pharmaceutical ingredient in the ophthalmic formulation known as Estocin.[1] Beyond its well-established antibacterial properties, which stem from the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, Azithromycin exhibits significant immunomodulatory and anti-inflammatory effects.[1][2][3] These dual functions make it a compound of interest for in vivo studies of bacterial infections, where both pathogen clearance and the host's inflammatory response are critical to outcomes. These application notes provide detailed protocols and compiled data for the use of Azithromycin in systemic mouse models of bacterial infection.
Data Presentation: Efficacy of Azithromycin in Murine Infection Models
The following tables summarize the quantitative data from preclinical studies of Azithromycin in various mouse models of infection.
Table 1: Efficacy of Azithromycin in a Mouse Model of Pneumococcal Pneumonia
| Mouse Strain | Infection Model | Treatment Regimen | Route of Administration | Key Findings | Reference |
| Swiss & C57BL/6j | Streptococcus pneumoniae pneumonia | Prophylactic: 25 mg/kg (single dose, 7h pre-infection) | Oral (p.o.) | 92% survival in the subacute model | [4][5][6] |
| Swiss | Streptococcus pneumoniae pneumonia | Prophylactic: 50 mg/kg (single dose, 24h pre-infection) | Subcutaneous (s.c.) | 80% survival in the acute model | [4][5][6] |
| C57BL/6j | Streptococcus pneumoniae pneumonia | Therapeutic: 12.5 mg/kg (two doses, 12h apart, initiated 48h post-infection) | Oral (p.o.) | 80% survival | [4][5][6] |
| C57BL/6j | Streptococcus pneumoniae pneumonia | Therapeutic: 25 mg/kg (two doses, at 48h and 65h post-infection) | Subcutaneous (s.c.) | Complete clearance of bacteria from lungs and blood | [4][5] |
Table 2: Efficacy of Azithromycin in a Mouse Model of Sepsis
| Mouse Strain | Infection Model | Treatment Regimen | Route of Administration | Key Findings | Reference |
| Not Specified | Lipopolysaccharide (LPS)-induced sepsis | 100 mg/kg (1h prior to LPS) | Intraperitoneal (i.p.) | 75% survival at 24h | [7][8] |
| Not Specified | Cecal Ligation and Puncture (CLP) polymicrobial sepsis | 100 mg/kg (in combination with ceftriaxone, 3h post-CLP) | Intraperitoneal (i.p.) | Significantly improved survival and attenuated inflammatory cytokines | [9] |
Table 3: Efficacy of Azithromycin against other Bacterial Infections in Mice
| Mouse Strain | Infection Model | Treatment Regimen | Route of Administration | Key Findings | Reference |
| Not Specified | Methicillin-Resistant Staphylococcus aureus (MRSA) pneumonia | Prophylactic: 24h before and 2h after infection | Intraperitoneal (i.p.) | Significantly longer survival and fewer bacteria in the lungs | [10] |
| Not Specified | Ventilator-Associated Pneumonia (VAP) with multidrug-resistant Acinetobacter baumannii | 10 and 100 mg/kg (every 24h, starting 3h post-inoculation) | Subcutaneous (s.c.) | Significantly longer survival times and inhibited lung inflammation | [11] |
| C57BL/6 | Haemophilus influenzae lung infection | Various oral dosage regimens initiated 4h post-infection | Oral (p.o.) | More active than erythromycin (B1671065) in bacterial killing in the lung | [12] |
| Not Specified | Salmonella enteritidis (liver and spleen) and Staphylococcus aureus (thigh muscle) tissue infections | Not specified | Oral (p.o.) | Effective against established tissue infections | [13] |
Experimental Protocols
Protocol 1: General Murine Model of Systemic Bacterial Infection
This protocol provides a general framework for establishing a systemic bacterial infection in mice. Specific parameters such as bacterial strain, inoculum size, and mouse strain should be optimized based on the research question.
Materials:
-
6-8 week old mice (e.g., C57BL/6, BALB/c, Swiss)
-
Mid-logarithmic phase culture of the desired bacterial strain (e.g., Streptococcus pneumoniae, Staphylococcus aureus, uropathogenic Escherichia coli)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Spectrophotometer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Azithromycin for injection or oral gavage
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Bacterial Preparation:
-
Culture the bacterial strain to mid-logarithmic phase in an appropriate broth medium.
-
Harvest the bacteria by centrifugation and wash twice with sterile PBS.
-
Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired colony-forming units (CFU)/mL using a spectrophotometer and pre-determined growth curves. The final inoculum should be confirmed by plating serial dilutions.
-
-
Infection:
-
Anesthetize the mice if required by the route of administration.
-
For systemic infection, administer the bacterial suspension via intravenous (i.v.) injection into the tail vein or via intraperitoneal (i.p.) injection. A typical inoculum for systemic infection can range from 10^5 to 10^8 CFU per mouse, depending on the pathogen's virulence.[14]
-
-
Treatment:
-
Prepare a stock solution of Azithromycin in a suitable vehicle.
-
Administer Azithromycin or the vehicle control at the desired dose and schedule. Administration can be prophylactic (before infection) or therapeutic (after infection).[4][5][6][10] Common routes of administration for systemic treatment include oral gavage (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) injection.[4][5][6][7]
-
-
Monitoring and Endpoints:
-
Monitor the mice regularly for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).
-
At predetermined time points, humanely euthanize a subset of mice.
-
Collect blood and organs (e.g., lungs, spleen, liver) for bacterial load determination by plating serial dilutions of tissue homogenates.
-
Tissues can also be collected for histopathological analysis or measurement of inflammatory markers (e.g., cytokines).
-
Protocol 2: Murine Model of Pneumococcal Pneumonia
This protocol is adapted from studies evaluating Azithromycin in a lung infection model.[4][5]
Materials:
-
As listed in Protocol 1, with Streptococcus pneumoniae as the pathogen.
-
Intratracheal delivery device.
Procedure:
-
Bacterial Preparation:
-
Prepare a virulent strain of S. pneumoniae as described in Protocol 1.
-
-
Infection:
-
Anesthetize the mice.
-
Infect the mice by oral or intratracheal delivery of approximately 10^5 CFU of S. pneumoniae in a small volume (e.g., 50 µL).
-
-
Treatment:
-
Monitoring and Endpoints:
-
Monitor survival rates over a period of 7-14 days.
-
For bacterial clearance studies, euthanize mice at specific time points and determine the bacterial load in the lungs and blood.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Immunomodulatory Effects of Azithromycin
Azithromycin's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway.[1][2][3] This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Azithromycin's inhibition of the NF-κB signaling pathway.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of Azithromycin in a mouse model of infection.
Caption: General workflow for an in vivo Azithromycin efficacy study.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Azithromycin Attenuates Lung Inflammation in a Mouse Model of Ventilator-Associated Pneumonia by Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Activity and local delivery of azithromycin in a mouse model of Haemophilus influenzae lung infection | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of Enterocin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocins are a diverse class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria of the Enterococcus genus.[1][2] These peptides exhibit a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria, including important foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus.[1][3] The diverse mechanisms of action of enterocins, which include cell membrane disruption, inhibition of cell wall synthesis, and interference with nucleic acid synthesis, make them attractive candidates for the development of novel antimicrobial agents.[1][4] This document provides detailed application notes and high-throughput screening (HTS) protocols for the discovery and characterization of novel Enterocin analogs with therapeutic potential.
Mechanisms of Action of Enterocins
Enterocins are broadly classified into different classes based on their structure and post-translational modifications. Their mechanisms of action are often linked to their classification:
-
Class I (Lantibiotics): These are small, post-translationally modified peptides. Some Class I enterocins have a dual mechanism of action: they can bind to Lipid II, a precursor molecule in peptidoglycan synthesis, thereby inhibiting cell wall formation. They can also utilize Lipid II to form pores in the bacterial cell membrane, leading to cell death.[1][4]
-
Class II: These are small, heat-stable, unmodified peptides. Class II enterocins typically act by forming pores in the cytoplasmic membrane of target bacteria. Their amphiphilic helical structure allows them to insert into the membrane, leading to the dissipation of the proton motive force and leakage of essential cellular components.[1][4]
-
Class III (Bacteriolysins): These are larger, heat-labile proteins that can function as murein hydrolases, directly degrading the cell wall of susceptible bacteria.[4]
-
Other Mechanisms: Some enterocins have been reported to interfere with gene expression by inhibiting DNA replication or mRNA synthesis and transcription.[1]
High-Throughput Screening Assays for Enterocin Analogs
The following sections detail HTS assays designed to identify and characterize Enterocin analogs based on their primary mechanisms of action.
Assays for Cell Membrane Disruption (Pore Formation)
This assay is designed to identify Enterocin analogs that disrupt the integrity of the bacterial cell membrane.
Principle: This assay utilizes a fluorescent dye, such as propidium (B1200493) iodide (PI), which is normally impermeant to cells with an intact membrane. Upon membrane disruption by an active Enterocin analog, PI enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.
Materials:
-
Bacterial strain (e.g., Listeria monocytogenes, Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Enterocin analog library (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., a known membrane-disrupting agent like nisin)
-
Negative control (vehicle, e.g., DMSO)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Cell Suspension: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS), and resuspend in the same buffer to a final optical density (OD600) of 0.5.
-
Assay Plate Preparation:
-
Add 50 µL of the bacterial cell suspension to each well of the microplate.
-
Add 1 µL of each Enterocin analog from the library to the respective wells.
-
Include positive and negative controls on each plate.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Dye Addition: Add 5 µL of PI stock solution to each well to a final concentration of 10 µg/mL.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for PI (e.g., Ex: 535 nm, Em: 617 nm).
-
Data Analysis: Calculate the percentage of membrane permeabilization for each compound relative to the positive and negative controls.
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Membrane Permeabilization |
| Analog-001 | 10 | 15,234 | 85 |
| Analog-002 | 10 | 1,890 | 5 |
| Analog-003 | 10 | 12,567 | 70 |
| Positive Control | 10 | 17,500 | 100 |
| Negative Control | - | 1,500 | 0 |
Assays for Inhibition of Cell Wall Synthesis
This assay is designed to identify Enterocin analogs that inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Principle: This biochemical assay measures the binding of Enterocin analogs to Lipid II. A fluorescently labeled Enterocin analog (or a known Lipid II-binding peptide) is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Lipid II molecule, its rotation slows down, leading to an increase in fluorescence polarization. Test compounds that compete for binding to Lipid II will displace the fluorescent probe, causing a decrease in polarization.
Materials:
-
Purified Lipid II
-
Fluorescently labeled probe (e.g., a known fluorescently tagged Enterocin or vancomycin)
-
Enterocin analog library
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Plate Preparation:
-
To each well, add 10 µL of the fluorescent probe at a fixed concentration (e.g., 10 nM).
-
Add 1 µL of each Enterocin analog from the library.
-
Include controls for high polarization (probe + Lipid II) and low polarization (probe only).
-
-
Initiation of Reaction: Add 10 µL of purified Lipid II to each well (final concentration determined by prior titration, e.g., 50 nM).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition of binding for each compound.
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition of Binding |
| Analog-101 | 10 | 120 | 80 |
| Analog-102 | 10 | 285 | 5 |
| Analog-103 | 10 | 150 | 65 |
| High Control | - | 300 | 0 |
| Low Control | - | 100 | 100 |
Assays for Inhibition of DNA Replication
This assay is designed to identify Enterocin analogs that interfere with bacterial DNA replication.
Principle: This whole-cell assay utilizes a bacterial strain engineered with a fluorescent reporter protein (e.g., Green Fluorescent Protein - GFP) under the control of a promoter that is induced in response to DNA damage or replication stress (e.g., the SOS response promoter, recA). Inhibition of DNA replication by an active Enterocin analog will trigger the SOS response, leading to the expression of GFP and a measurable increase in fluorescence.
Materials:
-
Engineered bacterial strain (e.g., E. coli with a recA-GFP reporter fusion)
-
Growth medium (e.g., LB Broth)
-
Enterocin analog library
-
Positive control (e.g., a known DNA replication inhibitor like ciprofloxacin)
-
Negative control (vehicle)
-
96- or 384-well clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the reporter strain overnight. Dilute the culture in fresh medium and grow to the early logarithmic phase.
-
Assay Plate Preparation:
-
Add 100 µL of the diluted bacterial culture to each well.
-
Add 1 µL of each Enterocin analog from the library.
-
Include positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours with shaking.
-
Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence intensity of GFP (e.g., Ex: 485 nm, Em: 520 nm).
-
Data Analysis: Normalize the GFP fluorescence to the OD600 to account for differences in cell density. Calculate the fold induction of the SOS response for each compound.
| Compound ID | Concentration (µM) | Normalized Fluorescence (RFU/OD600) | Fold Induction of SOS Response |
| Analog-201 | 10 | 5,500 | 11.0 |
| Analog-202 | 10 | 550 | 1.1 |
| Analog-203 | 10 | 4,250 | 8.5 |
| Positive Control | 1 | 6,000 | 12.0 |
| Negative Control | - | 500 | 1.0 |
Visualization of Pathways and Workflows
Signaling and Action Pathways
Caption: Mechanisms of action of different classes of Enterocin analogs against bacterial cells.
Experimental Workflows
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azithromycin (Estocin) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for creating derivatives of Azithromycin (B1666446), a macrolide antibiotic marketed under brand names such as Estocin. The protocols detailed below are intended for research and development purposes and should be performed by qualified personnel in a properly equipped laboratory setting.
Introduction
Azithromycin is a second-generation macrolide antibiotic derived from erythromycin (B1671065).[1][2] It is characterized by a 15-membered macrocyclic lactone ring and is known for its broad-spectrum antibacterial activity, favorable pharmacokinetic profile, and good tolerability.[1][2] The primary mechanism of action for azithromycin and its derivatives is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of nascent peptide chains.[3][4][5][6][7]
The synthesis of azithromycin derivatives is a key strategy in medicinal chemistry to address the challenge of growing antibiotic resistance and to improve upon the pharmacological properties of the parent drug.[8] Modifications to the azithromycin scaffold can lead to compounds with enhanced potency, altered spectrum of activity, and improved pharmacokinetic parameters.[2][8] This document outlines key synthetic strategies and detailed protocols for the preparation of novel azithromycin analogs.
Synthetic Strategies for Azithromycin Derivatives
The synthesis of azithromycin derivatives typically starts from azithromycin itself or its precursors, which are derived from erythromycin A.[2][9] Common strategies involve modification at various reactive sites on the azithromycin molecule, including the hydroxyl groups and the amino group.
A general workflow for the synthesis of azithromycin derivatives is depicted below:
Caption: General synthetic workflow from Erythromycin A to Azithromycin derivatives.
Key Synthetic Protocols
Protocol 1: Synthesis of 3-O-Descladinosyl-azithromycin (Intermediate B)
This protocol describes the removal of the L-cladinose sugar from azithromycin, a common first step in the synthesis of various derivatives.[1]
Experimental Protocol:
-
Dissolve azithromycin (10 g, 13 mmol) in water (60 mL) at room temperature.
-
Slowly add 36% aqueous HCl dropwise to the solution until the pH is adjusted to 1.0-2.0.
-
Stir the resulting solution for 5 hours at room temperature.
-
Adjust the pH of the solution to 9 with 25% aqueous ammonia.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Crystallize the solid from acetone (B3395972) to yield 3-O-descladinosyl-azithromycin (Compound B).
| Parameter | Value | Reference |
| Yield | 91% | [1] |
| Melting Point | 139-141 °C | [1] |
Protocol 2: Synthesis of 2′-O-Acetyl-3-O-descladinosyl-azithromycin-11,12-cyclic carbonate (Intermediate D)
This protocol details the protection of the 2'-hydroxyl group and the formation of a cyclic carbonate.[1]
Experimental Protocol:
-
Protect the 2'-hydroxyl group of Compound B with acetic anhydride (B1165640) to obtain Compound C (2'-O-acetyl-3-O-descladinosyl-azithromycin).
-
To a solution of Compound C (3.59 g, 5.6 mmol) in toluene (B28343) (30 mL), add triethylamine (B128534) (Et3N) (2.2 mL, 14 mmol) and 1,1'-carbonyldiimidazole (B1668759) (CDI) (2.27 g, 14 mmol).
-
Stir the resulting solution for 48 hours at 80 °C.
-
Quench the reaction with saturated sodium bicarbonate (NaHCO3) solution (30 mL).
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in a vacuum to afford Compound D.
| Parameter | Value | Reference |
| Yield | 93% | [1] |
| Melting Point | 149-151 °C | [1] |
Protocol 3: General Procedure for the Preparation of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives (G1-G8)
This protocol describes the glycosylation of the activated intermediate D.[1]
Experimental Protocol:
-
Prepare the desired glycosylated intermediate compounds (1f-8f) from commercially available carbohydrates.
-
React the intermediate D with the appropriate glycosylated intermediate in a suitable solvent.
-
Dissolve the crude product from the previous step in methanol (B129727) (15 mL).
-
Heat the solution to 55 °C and stir for 36 hours.
-
Concentrate the reaction solution under vacuum.
-
Purify the residue by flash chromatography (DCM/MeOH, 4:1, v/v) to afford the final glycosylated azithromycin derivative.
| Compound | Yield (%) |
| G1 | 75 |
| G2 | 72 |
| G3 | 68 |
| G4 | 78 |
| G5 | 70 |
| G6 | 65 |
| G7 | 73 |
| G8 | 69 |
| Yields are for the final deprotection step.[1] |
Protocol 4: Synthesis of Azithromycin from 9-Deoxo-9a-aza-9a-homoerythromycin A
This protocol describes the final N-methylation step in the synthesis of azithromycin.[10]
Experimental Protocol:
-
Dissolve 9-Deoxo-9a-aza-9a-homoerythromycin A (73.5 g, 0.1 mole) in 250 mL of acetonitrile (B52724).
-
To this solution, add formic acid (19 mL, 0.5 mole) followed by formaldehyde (B43269) (37%, 20 mL, 0.25 mole).
-
Reflux the solution for 24 hours.
-
Adjust the pH of the reaction mixture to 10.5 with sodium hydroxide (B78521) (NaOH) solution.
-
Filter the solution to remove any particulate matter.
-
To the filtered acetonitrile solution, add an equal volume of water to precipitate azithromycin monohydrate.
-
Filter the precipitated crystals and dry.
Mechanism of Action
The primary mechanism of action of azithromycin and its derivatives is the inhibition of bacterial protein synthesis.
Caption: Mechanism of action of Azithromycin derivatives on the bacterial ribosome.
These compounds bind to the 23S rRNA within the large (50S) ribosomal subunit, at or near the peptidyl transferase center.[7][11] This binding event physically obstructs the path of the growing polypeptide chain through the ribosomal exit tunnel, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[7][11] The ultimate result is the cessation of protein synthesis, which inhibits bacterial growth and replication.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives against various bacterial strains.[1]
| Compound | S. aureus ATCC 29213 | S. epidermidis ATCC 12228 | S. pneumoniae ATCC 49619 | E. faecalis ATCC 29212 | M. catarrhalis ATCC 25238 | H. influenzae ATCC 49247 | E. coli ATCC 25922 |
| Azithromycin | 1 | 0.5 | 0.125 | 1 | 0.06 | 1 | 4 |
| G1 | 1 | 0.5 | 0.125 | 2 | 0.06 | 1 | 4 |
| G2 | 2 | 1 | 0.25 | 2 | 0.125 | 2 | 8 |
| G3 | 1 | 0.5 | 0.125 | 1 | 0.06 | 1 | 4 |
| G4 | 2 | 1 | 0.25 | 2 | 0.125 | 2 | 8 |
| G5 | 1 | 0.5 | 0.125 | 1 | 0.06 | 1 | 4 |
| G6 | 2 | 1 | 0.25 | 2 | 0.125 | 2 | 8 |
| G7 | 1 | 0.5 | 0.125 | 1 | 0.06 | 1 | 4 |
| G8 | 2 | 1 | 0.25 | 2 | 0.125 | 2 | 8 |
Conclusion
The synthetic protocols and data presented herein provide a foundation for the development of novel azithromycin derivatives. The modular nature of the synthetic routes allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of antibacterial properties. Researchers are encouraged to adapt and refine these methods to generate new chemical entities with the potential to overcome existing challenges in the treatment of bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry of Macrolide.pptx [slideshare.net]
- 4. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolide - Wikipedia [en.wikipedia.org]
- 7. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
- 10. US6855813B2 - Process for the preparation of azithromycin monohydrate - Google Patents [patents.google.com]
- 11. Structural basis for the antibiotic activity of ketolides and azalides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Estocin (Azithromycin) using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estocin, with the active pharmaceutical ingredient Azithromycin (B1666446), is a macrolide antibiotic widely used to treat bacterial infections.[1][2][3] Accurate and reliable quantitative analysis of Azithromycin in various matrices is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of Azithromycin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Azithromycin is an azalide, a subclass of macrolide antibiotics.[1] It acts by binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis.[1][2]
I. Liquid Chromatography Methods for Azithromycin Analysis
Two common and effective methods for the analysis of Azithromycin are HPLC-UV and LC-MS/MS. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for the quantification of Azithromycin in bulk drug substances and pharmaceutical dosage forms.
Key Chromatographic Parameters and Performance Data for HPLC-UV Analysis of Azithromycin
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] | Xterra C18 (150 x 4.6 mm, 5 µm)[5] | Hypersil GOLD C-18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol (B129727):Buffer (90:10 v/v)[4] | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 7.5) (50:50 v/v)[5] | Acetonitrile:Ammonium Acetate (B1210297) (30 mmol/L, pH 6.8) (82:18 v/v)[6] |
| Flow Rate | 1.5 mL/min[4] | 1.0 mL/min[5] | 0.7 mL/min[6] |
| Detection Wavelength | 210 nm[4] | 215 nm[5] | 210 nm[6] |
| Injection Volume | 500 µL[4] | 50 µL[5] | Not Specified |
| Linearity Range | Wide range[4] | 300-700 µg/mL[5] | 5-200 µg/mL[6] |
| Correlation Coefficient (r²) | Not Specified | 0.998[5] | > 0.9999[6] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.476 µg/mL[6] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 1.443 µg/mL[6] |
| Precision (%RSD) | Precise[4] | < 2.0%[5] | Not Specified |
| Accuracy (% Recovery) | Accurate[4] | > 100%[5] | Not Specified |
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing Azithromycin in complex biological matrices such as plasma.[3]
Key Chromatographic and Mass Spectrometric Parameters for LC-MS/MS Analysis of Azithromycin in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACE C18 (2.1 x 100 mm, 1.7 µm)[7] | Hypersil GOLD C18 (50 mm x 2.1 mm, 1.9 µm)[8] | Not Specified |
| Mobile Phase | 0.1% Formic acid and Methanol:Acetonitrile (1:1, v/v)[7] | Acetonitrile:Ammonium acetate buffer (50 mM, 0.05% acetic acid) (85:15)[8] | Not Specified |
| Flow Rate | 0.25 mL/min[7] | Not Specified | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] | Electrospray Ionization (ESI)[8] | HPLC-APCI |
| MRM Transition (m/z) | 749.50 > 591.45[7] | Not Specified | Protonated molecular ions monitored[9] |
| Internal Standard (IS) | AZI-d5[7] | Roxithromycin[8] | Deuterium-labeled azithromycin[9] |
| Linearity Range | 0.5 - 2000 ng/mL[7] | 3.048 - 1016 µg/L[10] | 10 - 250 ng/mL[9] |
| Correlation Coefficient (r) | Not Specified | 0.9995[10] | Not Specified |
| Recovery | ~90%[7] | > 90%[10] | Not Specified |
| Precision (%RSD) | < 15%[10] | < 15% (intra- and inter-day)[10] | Not Specified |
| Plasma Volume | 100 µL[7] | Not Specified | 50 µL[9] |
| Run Time | 4.5 min[7] | 2 min[8] | Not Specified |
II. Experimental Protocols
A. Protocol 1: HPLC-UV Analysis of Azithromycin in Bulk Drug
This protocol is a starting point for the quantitative analysis of Azithromycin in bulk powder.
1. Materials and Reagents
-
Azithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Buffer Preparation (Dipotassium hydrogen phosphate): Dissolve an appropriate amount of dipotassium hydrogen phosphate in water to achieve the desired concentration (e.g., 6.7 g/L) and adjust the pH to 8.0 with phosphoric acid.[11]
-
Mobile Phase: Prepare a mixture of acetonitrile and dipotassium hydrogen phosphate buffer in a 60:40 (v/v) ratio.[11] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in the mobile phase to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-200 µg/mL).[6]
4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Dipotassium hydrogen phosphate buffer (pH 8.0) (60:40, v/v)[11]
-
Flow Rate: 1.2 mL/min[11]
-
Column Temperature: 40°C[11]
-
Detection Wavelength: 210 nm[11]
-
Injection Volume: 20 µL[11]
5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of Azithromycin.
-
Prepare the sample solution by accurately weighing the Azithromycin bulk powder and dissolving it in the mobile phase to a known concentration within the calibration range.
-
Inject the sample solution and determine the concentration of Azithromycin from the calibration curve.
B. Protocol 2: LC-MS/MS Analysis of Azithromycin in Human Plasma
This protocol describes a sensitive method for the quantification of Azithromycin in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Azithromycin reference standard
-
Azithromycin-d5 (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm)[7]
-
Data acquisition and processing software
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add methanol for protein precipitation.[10]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Column: ACE C18 (2.1 x 100 mm, 1.7 µm)[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).[7]
-
Flow Rate: 0.25 mL/min[7]
-
Injection Volume: 10 µL
-
Ionization: ESI positive mode
-
MRM Transitions:
5. Data Analysis
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Azithromycin and the internal standard.
-
Process the samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of Azithromycin to the internal standard against the concentration.
-
Determine the concentration of Azithromycin in the unknown samples from the calibration curve.
III. Visualization of Signaling Pathway and Experimental Workflow
A. Mechanism of Action of Azithromycin
Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[12][13] This binding occurs near the polypeptide exit tunnel and interferes with the translocation of peptides, thereby halting bacterial growth.[14]
Caption: Mechanism of action of Azithromycin.
B. Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Azithromycin in a biological matrix using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. japsonline.com [japsonline.com]
- 7. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of the antibiotic azithromycin in human serum by high-performance liquid chromatography (HPLC)-atmospheric pressure chemical ionization mass spectrometry: correlation with a standard HPLC-electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Bacteriocins
Topic: Mass Spectrometry Analysis of Bacteriocins Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "Estocin" did not yield information on a specific bacteriocin (B1578144). The following application notes and protocols are provided for the general mass spectrometry analysis of bacteriocins, a class of ribosomally synthesized antimicrobial peptides.
Introduction
Bacteriocins are a diverse group of proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Their specificity and potency make them attractive candidates for novel antimicrobial agents, food preservatives, and alternatives to traditional antibiotics. Accurate and detailed characterization of these peptides is crucial for understanding their structure, function, and mechanism of action. Mass spectrometry (MS) has emerged as a powerful tool for the comprehensive analysis of bacteriocins, enabling precise molecular weight determination, amino acid sequencing, and identification of post-translational modifications. This document provides detailed protocols and application notes for the mass spectrometry-based analysis of bacteriocins.
Core Principles of Bacteriocin Analysis by Mass Spectrometry
The mass spectrometry analysis of bacteriocins typically involves a multi-step workflow.[1][2][3] This process begins with the isolation and purification of the bacteriocin from the producing bacterial strain.[4] The purified peptide is then subjected to mass spectrometry analysis, often coupled with liquid chromatography (LC-MS) for separation of complex mixtures.[1][5] The two most common ionization techniques employed for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[5] Tandem mass spectrometry (MS/MS) is subsequently used to fragment the peptide ions, providing sequence information and enabling the identification of modifications.[5]
Experimental Protocols
Sample Preparation: Purification of Bacteriocins from Bacterial Culture
This protocol outlines the steps for the initial purification of bacteriocins from a bacterial culture supernatant.
Materials:
-
Bacterial culture producing the bacteriocin of interest
-
Centrifuge and appropriate centrifuge tubes
-
0.22 µm sterile filters
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE activation solution (e.g., 100% methanol)
-
SPE equilibration solution (e.g., 0.1% trifluoroacetic acid (TFA) in water)
-
SPE wash solution (e.g., 5% acetonitrile, 0.1% TFA in water)
-
SPE elution buffer (e.g., 80% acetonitrile, 0.1% TFA in water)
-
Lyophilizer
Procedure:
-
Culture Supernatant Collection: Grow the bacteriocin-producing bacterial strain in an appropriate liquid medium to the desired growth phase. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully collect the supernatant, which contains the secreted bacteriocin.
-
Ammonium Sulfate Precipitation: While gently stirring the supernatant on ice, slowly add solid ammonium sulfate to a final saturation of 40-60% (this may need to be optimized for the specific bacteriocin). Continue stirring on ice for at least 1-2 hours to allow the bacteriocin to precipitate.
-
Protein Pellet Collection: Centrifuge the ammonium sulfate mixture at a higher speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the precipitated proteins. Discard the supernatant.
-
Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). Transfer the resuspended pellet to a dialysis tube and dialyze against the same buffer overnight at 4°C with at least two buffer changes to remove excess salt.
-
Solid-Phase Extraction (SPE):
-
Activate the C18 SPE cartridge by passing the activation solution through it.
-
Equilibrate the cartridge with the equilibration solution.
-
Load the dialyzed sample onto the cartridge.
-
Wash the cartridge with the wash solution to remove any remaining salts and hydrophilic impurities.
-
Elute the bacteriocin from the cartridge using the elution buffer.
-
-
Lyophilization: Freeze-dry the eluted sample to obtain a purified bacteriocin powder. The sample is now ready for mass spectrometry analysis.
Mass Spectrometry Analysis: LC-MS/MS for Bacteriocin Characterization
This protocol provides a general workflow for the analysis of a purified bacteriocin sample using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 analytical column
-
Mass spectrometer equipped with an ESI source (e.g., Orbitrap, Q-TOF)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Reconstitution: Reconstitute the lyophilized bacteriocin sample in Mobile Phase A to a suitable concentration (e.g., 1 µg/µL).
-
LC Separation:
-
Inject an appropriate amount of the reconstituted sample (e.g., 1-5 µL) onto the analytical column.
-
Separate the peptides using a gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-45 min: 5-60% B
-
45-50 min: 60-95% B
-
50-55 min: 95% B
-
55-60 min: 95-5% B
-
60-70 min: 5% B (re-equilibration)
-
-
-
MS Data Acquisition:
-
Acquire mass spectra in positive ion mode.
-
Perform a full MS scan over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ions of the bacteriocin and any co-eluting peptides.
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.
-
Fragment the selected precursor ions using an appropriate fragmentation method (e.g., Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)).
-
Acquire MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software (e.g., Proteome Discoverer, MaxQuant).
-
Perform a database search of the MS/MS spectra against a relevant protein database (e.g., NCBI, UniProt) to identify the bacteriocin. If the bacteriocin is novel, de novo sequencing may be necessary.
-
Determine the accurate molecular weight from the full MS scan.
-
Analyze the MS/MS spectra to confirm the amino acid sequence and identify any post-translational modifications.
-
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized in tables for clear comparison and interpretation.
| Parameter | Experimental Value (m/z) | Theoretical Value (m/z) | Delta (ppm) |
| Monoisotopic Mass | 3351.74 | 3351.72 | 5.97 |
| Average Mass | 3353.91 | 3353.89 | 5.96 |
Table 1: Molecular Weight Determination of a Hypothetical Bacteriocin. This table presents a comparison between the experimentally determined molecular weight and the theoretical molecular weight of a known bacteriocin, allowing for confirmation of its identity.
| Condition | Relative Abundance (Peak Area) | Fold Change |
| Control | 1.2 x 10^8 | - |
| Treated | 3.6 x 10^8 | 3.0 |
Table 2: Relative Quantification of Bacteriocin Production. This table shows an example of how mass spectrometry can be used to quantify the relative change in bacteriocin production under different experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for bacteriocin analysis.
Hypothetical Signaling Pathway
Caption: Hypothetical bacteriocin mechanism of action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Bacteriocins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Estocin (with Enterocin AS-48 as a Model)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The study of novel antimicrobial agents and the mechanisms by which bacteria develop resistance to them is crucial for the development of new therapeutic strategies. Estocin, a member of the enterocin (B1671362) class of bacteriocins, has shown promise as an antimicrobial agent. Enterocins are ribosomally synthesized peptides produced by Enterococcus species that exhibit bactericidal activity, primarily against Gram-positive bacteria.[1][2]
This document provides detailed application notes and protocols for utilizing this compound, with the well-characterized Enterocin AS-48 serving as a practical model, to investigate bacterial resistance mechanisms. Enterocin AS-48 is a circular, cationic bacteriocin (B1578144) that acts by forming pores in the bacterial cytoplasmic membrane, leading to dissipation of the proton motive force and ultimately cell death.[3][4][5] Understanding how bacteria circumvent this mechanism is key to unlocking the full therapeutic potential of this compound and related bacteriocins.
Quantitative Data Summary
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's effectiveness. The following table summarizes the MIC values of Enterocin AS-48 against various pathogenic bacteria, providing a baseline for susceptibility studies with this compound.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 27 - 109 | [6] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | Active | [7] |
| Listeria monocytogenes | 0.1 | [2] | |
| Bacillus cereus | Active | [3][8] | |
| Enterococcus faecalis (uropathogenic) | Clinical Isolates | 1.3 - 7.1 (average 3.1) | [9] |
| Enterococcus faecium (vancomycin-resistant) | Active | [10] | |
| Clostridium perfringens | Active | [11] | |
| Escherichia coli | K-12 | >150 | [3][8] |
| Salmonella enterica | >100 | [3][8] |
Note: The activity of Enterocin AS-48 against Gram-negative bacteria is significantly enhanced in the presence of outer-membrane permeabilizing agents.[2][3]
Mechanism of Action: Membrane Permeabilization
This compound, like Enterocin AS-48, belongs to a class of bacteriocins that do not require a specific receptor for their activity.[12][13] The primary mechanism of action is the disruption of the bacterial cell membrane.
dot
Caption: Mechanism of action of this compound (modeled on Enterocin AS-48).
The cationic nature of the peptide facilitates its interaction with the negatively charged phospholipids (B1166683) of the bacterial membrane.[12] This is followed by the insertion of the bacteriocin into the lipid bilayer, leading to the formation of pores.[3][4][5] These pores disrupt the membrane's integrity, causing the dissipation of the proton motive force (PMF), leakage of intracellular components, and ultimately, cell death.[3][5] In some bacteria, this membrane damage can also trigger autolytic enzymes, further contributing to cell lysis.[4]
Bacterial Resistance Mechanisms to this compound
Bacteria can develop resistance to bacteriocins like this compound through various mechanisms. Understanding these is critical for predicting and overcoming resistance in clinical and industrial settings.
Efflux Pumps
A primary mechanism of resistance involves the active removal of the antimicrobial agent from the cell via efflux pumps. In the context of enterocins, ATP-binding cassette (ABC) transporters have been implicated in providing immunity to the producing organism and potentially mediating cross-resistance to other bacteriocins.[14] Overexpression of these pumps can reduce the intracellular concentration of this compound, preventing it from reaching a lethal threshold at the cell membrane.
dot
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digibug.ugr.es [digibug.ugr.es]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Compound X for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with the hypothetical research compound, "Compound X," in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Compound X poorly soluble in aqueous solutions?
A1: Compound X exhibits low aqueous solubility primarily due to its physicochemical properties. It is a lipophilic molecule with a stable crystal lattice structure, making it difficult for polar water molecules to surround and dissolve it.[1] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, which poses a significant challenge for formulation scientists.[1]
Q2: What is the difference between thermodynamic and kinetic solubility, and which is more relevant for my experiments?
A2: Thermodynamic solubility is the true equilibrium solubility of a compound, determined after a long incubation period (e.g., 24 hours) with the solid material present.[1] Kinetic solubility, on the other hand, is the concentration of a compound that can be reached by diluting a stock solution in an organic solvent into an aqueous buffer.[2] For many in vitro experiments, kinetic solubility is more relevant as it reflects the conditions under which the compound is introduced to the assay system.[2]
Q3: Which organic solvents are recommended for preparing a stock solution of Compound X?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice for dissolving poorly soluble compounds for in vitro testing due to its ability to dissolve a wide range of polar and nonpolar compounds.[3][4] Other potential solvents include dimethylformamide (DMF), ethanol, and acetone. The choice of solvent will depend on the specific experimental requirements and the tolerance of the assay system to the solvent.[5] It is crucial to use the lowest possible concentration of the organic solvent in the final assay to avoid solvent-induced artifacts.[6]
Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?
A4: To avoid cellular toxicity, the final concentration of DMSO in cell culture medium should typically be kept below 0.5%.[7] However, even at lower concentrations (0.25% to 0.5%), DMSO can sometimes have inhibitory or stimulatory effects on cells.[6][8] It is always advisable to include a vehicle control (medium with the same concentration of DMSO as the test samples) in your experiments to account for any solvent effects.[7]
Q5: How can I improve the aqueous solubility of Compound X without using organic solvents?
A5: Several techniques can enhance the aqueous solubility of poorly soluble drugs. These can be categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension) and dispersing the drug in a carrier (solid dispersions).[9] Chemical modifications may involve pH adjustment, the use of buffers, or complexation with agents like cyclodextrins.[10]
Q6: How does pH affect the solubility of Compound X?
A6: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly basic compound, solubility will increase as the pH decreases (becomes more acidic) due to protonation. Conversely, for a weakly acidic compound, solubility will increase as the pH increases (becomes more basic) due to deprotonation. It is important to determine the pKa of Compound X to predict its solubility at different pH values.
Q7: Can I use heat to dissolve Compound X?
A7: For many compounds, solubility increases with temperature.[1] Gentle warming can be an effective method to aid dissolution. However, it is critical to first establish the thermal stability of Compound X, as excessive heat can cause degradation.[11]
Q8: How should I store my stock solution of Compound X?
A8: Once prepared, stock solutions should be stored in tightly sealed vials, protected from light.[12] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound X precipitates out of solution upon dilution into aqueous buffer. | The concentration of Compound X exceeds its kinetic solubility in the final medium. | • Reduce the final concentration of Compound X.• Increase the percentage of the organic co-solvent (e.g., DMSO), but keep it within the acceptable limits for your assay (typically <0.5%).• Use a different co-solvent or a combination of co-solvents. |
| My stock solution of Compound X is cloudy or has visible particles. | The compound is not fully dissolved in the organic solvent. | • Try vortexing for a longer period.• Use a sonicating water bath to aid dissolution.• Gently warm the solution if the compound is known to be heat-stable.• If particles persist, the solubility limit in that solvent may have been reached. Consider using a different solvent or a lower concentration. |
| I am observing inconsistent or non-reproducible results in my experiments. | This could be due to the compound precipitating out of solution during the experiment. | • Visually inspect your solutions for any signs of precipitation before and during the experiment.[11]• Perform a filtration test: filter your solution and measure the concentration of the filtrate to see if it has decreased.[11]• Re-evaluate your solubilization strategy to ensure the compound remains in solution throughout the assay. |
| The biological activity of Compound X appears to be lower than expected. | The compound may have degraded in the stock solution or in the assay medium. | • Check the stability of Compound X in your chosen solvent and storage conditions.• Prepare fresh stock solutions more frequently.• Assess the stability of Compound X in the assay medium over the time course of the experiment. |
Data Presentation
Table 1: Solubility of Compound X in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | 50 |
| Dimethylformamide (DMF) | 40 |
| Ethanol (95%) | 15 |
| Acetone | 25 |
| Acetonitrile | 10 |
Table 2: Effect of pH on the Aqueous Solubility of Compound X at 25°C
| pH | Solubility (µg/mL) |
| 3.0 | 5.2 |
| 5.0 | 1.1 |
| 7.4 | < 0.1 |
| 9.0 | < 0.1 |
Table 3: Effect of Temperature on the Solubility of Compound X in 1% DMSO/Water
| Temperature (°C) | Solubility (µg/mL) |
| 4 | 0.5 |
| 25 (Room Temperature) | 1.2 |
| 37 | 2.8 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Compound X in DMSO
(Molecular Weight of Compound X = 500 g/mol )
-
Weigh the Compound: Accurately weigh 5 mg of Compound X using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 10-15 minutes.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.[14]
Protocol 2: Thermodynamic Solubility Determination
-
Prepare a Suspension: Add an excess amount of solid Compound X (e.g., 1-2 mg) to a vial containing 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibrate: Rotate the vial at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Solid from Solution: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Collect Supernatant: Carefully collect the supernatant without disturbing the pellet.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify: Determine the concentration of Compound X in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. ijres.org [ijres.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. maxedoutcompounds.com [maxedoutcompounds.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Estocin (Azithromycin) Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Estocin (Azithromycin) degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (Azithromycin) degradation in aqueous solutions?
A1: The degradation of this compound in aqueous solutions is primarily driven by two chemical processes: hydrolysis of the cladinose (B132029) sugar moiety, particularly in acidic conditions, and the opening of the macrolide lactone ring. The stability of Azithromycin (B1666446) is highly dependent on the pH of the solution.[1][2][3]
Q2: At what pH is this compound most stable?
A2: this compound exhibits maximum stability in a slightly acidic to neutral pH range, approximately between pH 6.0 and 7.2.[1][2] Degradation increases significantly in both acidic (pH < 6.0) and alkaline conditions.[1][3]
Q3: How does temperature affect the stability of this compound in solution?
A3: Temperature significantly accelerates the degradation of this compound. The degradation process follows Arrhenius kinetics, meaning the rate of degradation increases with a rise in temperature.[1] For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (e.g., 5°C) and avoid exposure to high temperatures.[4]
Q4: What are the main degradation products of this compound?
A4: The major degradation products of this compound depend on the degradation conditions. In acidic solutions, the primary degradation product is desosaminylazithromycin, which results from the hydrolytic cleavage of the cladinose sugar.[1][3] Under oxidative stress, Azithromycin N-oxide can be formed.[5][6] Other degradation products associated with the opening of the lactone ring have also been identified.[2][3]
Q5: Can the container used for storage affect this compound's stability?
A5: Yes, the type of container can influence the stability of this compound solutions. A study has reported the formation of an azithromycin hydrogen borate (B1201080) degradation product due to leaching of boron from borosilicate glass volumetric flasks and vials. To avoid this, it is recommended to use boron-free containers such as polypropylene (B1209903) (PP) or polytetrafluoroethylene (PTFE) for the preparation and storage of this compound solutions.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | - Inappropriate pH: The pH of the solution may be too acidic or too alkaline. - High storage temperature: The solution is being stored at an elevated temperature. - Hydrolysis: Cleavage of the cladinose sugar. - Lactone ring opening: Degradation of the macrolide structure. | - Adjust the pH of the solution to the optimal range of 6.0-7.2 using a suitable buffer system (e.g., phosphate (B84403) buffer).[1][2] - Store the solution at refrigerated temperatures (2-8°C) and protect from light. - Use freshly prepared solutions whenever possible. |
| Appearance of unknown peaks in HPLC analysis. | - Degradation: The unknown peaks are likely degradation products of this compound. - Contamination from glassware: Leaching of substances from the container. | - Perform a forced degradation study to identify potential degradation products. - Use a validated stability-indicating HPLC method for analysis. - Utilize boron-free glassware (e.g., polypropylene) to prevent the formation of boron-related adducts.[6] |
| Precipitation of this compound in the solution. | - Poor solubility: this compound has low aqueous solubility, which can be affected by pH and temperature. - Interaction with buffer components. | - Ensure the pH is within the optimal range for both stability and solubility. - Consider using co-solvents or formulating as a solid dispersion to enhance solubility.[7][8] - Evaluate the compatibility of this compound with the chosen buffer system. |
| Inconsistent experimental results. | - Degradation during experiment: The stability of this compound in the experimental medium may be compromised. | - Confirm the stability of this compound under your specific experimental conditions (e.g., cell culture media, assay buffers). - Prepare fresh solutions for each experiment. - Minimize the exposure of the solution to harsh conditions (e.g., high temperature, extreme pH). |
Quantitative Data on this compound (Azithromycin) Degradation
Table 1: Effect of pH on Azithromycin Degradation Rate
| pH | Buffer System (0.05 M) | Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Reference |
| 4.0 | Acetate (B1210297) | 70 | ~0.6 | [1] |
| 5.0 | Acetate | 70 | ~0.2 | [1] |
| 6.0 | Phosphate | 70 | ~0.05 | [1] |
| 6.3 | Phosphate | 70 | ~0.04 (most stable) | [1] |
| 7.0 | Phosphate | 70 | ~0.06 | [1] |
| 7.2 | Phosphate | 70 | ~0.08 | [1] |
Table 2: Effect of Temperature on Azithromycin Degradation at pH 6.3
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Predicted Half-life (t₁/₂, days) | Reference |
| 70 | ~0.04 | ~17 | [1] |
| 80 | Not explicitly stated, but degradation increases with temperature | - | [1] |
| 90 | Not explicitly stated, but degradation increases with temperature | - | [1] |
| 100 | Not explicitly stated, but degradation increases with temperature | - | [1] |
| 25 (extrapolated) | ~0.0002 | ~3465 | [1] |
| 40 (extrapolated) | ~0.001 | ~693 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound (Azithromycin) Solution
This protocol describes the preparation of a buffered Azithromycin solution to enhance its stability for in vitro experiments.
Materials:
-
Azithromycin dihydrate powder
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Purified water (HPLC grade)
-
pH meter
-
Sterile polypropylene tubes
Procedure:
-
Prepare 0.05 M Phosphate Buffer (pH 6.3):
-
Dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in purified water to achieve a final concentration of 0.05 M.
-
Adjust the pH to 6.3 using a pH meter by adding small amounts of a concentrated phosphate buffer solution of the appropriate pH.
-
-
Prepare Azithromycin Stock Solution:
-
Accurately weigh the desired amount of Azithromycin dihydrate powder.
-
Dissolve the powder in a small amount of a suitable organic solvent (e.g., ethanol (B145695) or methanol) if necessary, before diluting with the 0.05 M phosphate buffer (pH 6.3) to the final desired concentration. Ensure the final concentration of the organic solvent is minimal and does not affect the experiment.
-
-
Storage:
-
Store the prepared solution in sterile polypropylene tubes at 2-8°C.
-
Protect the solution from light.
-
For best results, use the solution within a short period. For longer storage, conduct a stability study under your specific conditions.
-
Protocol 2: Stability-Indicating HPLC Method for Azithromycin
This protocol outlines a general reverse-phase HPLC method for the analysis of Azithromycin and its degradation products. Method parameters may need to be optimized for your specific instrumentation and application.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate buffer (e.g., 30 mmol/L, pH 6.8) and acetonitrile (B52724) (e.g., 18:82, v/v).[2]
-
Flow Rate: 0.7 mL/min[2]
-
Detection Wavelength: 210 nm[2]
-
Column Temperature: 60°C[2]
-
Injection Volume: 10 µL[2]
Procedure:
-
Standard Preparation: Prepare a stock solution of Azithromycin reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of Azithromycin in the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main Azithromycin peak and the appearance of new peaks.
Visualizations
Mechanism of Action of this compound (Azithromycin)
Caption: Mechanism of this compound (Azithromycin) action in a bacterial cell.
Workflow for Investigating this compound Degradation
Caption: Experimental workflow for studying this compound degradation.
Logical Relationship of Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. japsonline.com [japsonline.com]
- 3. globalrph.com [globalrph.com]
- 4. researchgate.net [researchgate.net]
- 5. US20080149521A9 - Methods of stabilizing azithromycin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. resolvemass.ca [resolvemass.ca]
Troubleshooting Estocin in vitro assay variability
Technical Support Center: Estocin In Vitro Assays
Welcome to the technical support center for this compound in vitro assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound in vitro assays in a question-and-answer format.
Q1: Why am I observing high variability between my replicate wells?
A1: High variability between replicates is a common issue that can obscure the true effects of this compound. The source of this variability can often be traced to several factors during the experimental setup:
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Inconsistent Cell Seeding: An uneven distribution of cells across the wells of the microplate is a primary cause of variability. Ensure that your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling.
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Pipetting Inaccuracy: Small volumes of reagents, if pipetted inaccurately, can lead to significant concentration differences between wells.[1] It is crucial to use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider using reverse pipetting.
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Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth and the assay's outcome.[2] To mitigate this, it is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental samples.[1]
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Temperature Gradients: Ensure that plates and reagents are equilibrated to the appropriate temperature before use. Temperature differences across a plate can lead to varied reaction rates.[2]
Q2: My positive control is not working, or the signal is very low. What could be the problem?
A2: A failing positive control can invalidate the results of an entire experiment. A systematic check of the components is the best approach to identify the issue:
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Reagent Integrity: Ensure that all assay reagents, including the positive control compound, have been stored correctly and have not expired. Repeated freeze-thaw cycles can degrade sensitive reagents.[1] It is advisable to aliquot stock solutions for single use.
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Cell Health and Passage Number: The responsiveness of cells can change with a high passage number, leading to phenotypic drift.[2][3] It is recommended to use cells within a consistent and low passage number range. Also, confirm that the cells are healthy and free from contamination, such as mycoplasma, which can alter cellular responses.[2][4]
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Protocol Adherence: Double-check all incubation times and concentrations specified in the protocol. Deviations from the established protocol can lead to suboptimal assay performance.
Q3: I am experiencing a high background signal in my assay. What are the common causes?
A3: A high background signal can mask the specific signal generated by the cellular response to this compound. Potential causes include:
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Reagent Contamination: Assay reagents may become contaminated with substances that generate a signal, leading to a high background.[2] Always use sterile techniques when preparing and handling reagents.
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Compound Interference: this compound itself might interfere with the assay's detection method. To test for this, include a control well with this compound in cell-free media to see if it generates a signal on its own.[2]
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Media Components: Some components in cell culture media, like phenol (B47542) red, can interfere with absorbance or fluorescence readings.[2] If this is the case, consider using phenol red-free media for the duration of the assay.
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Choice of Microplates: For fluorescent assays, use black plates to minimize background fluorescence, and for luminescent assays, use white plates to maximize the signal.[2]
Q4: My results are not reproducible between experiments. How can I improve consistency?
A4: Lack of reproducibility is a significant concern in research. Several factors can contribute to this issue:
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Biological Variability: Use a consistent source of cells and maintain them under standardized culture conditions.[3] Using a large, quality-controlled batch of cryopreserved cells can reduce variability between experiments.[3]
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Reagent Lot-to-Lot Variability: Different lots of reagents, such as serum or antibodies, can have varying performance. It is important to qualify new lots of critical reagents to ensure they perform similarly to previous lots.
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Standard Operating Procedures (SOPs): A detailed and consistent experimental protocol is key to reproducibility. Ensure that all steps, from cell culture and passaging to the final assay readout, are performed consistently every time.[1][3]
Below is a logical workflow to help you troubleshoot issues with your this compound in vitro assay.
Caption: A step-by-step workflow for troubleshooting this compound assay variability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal cell seeding densities for the this compound assay?
A1: The optimal cell seeding density is cell-line dependent. It is crucial that cells are in the exponential growth phase during the experiment.[2] Overly confluent or sparse cell populations can respond differently to this compound. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line.
Q2: How should I prepare and store this compound and other critical reagents?
A2: For long-term storage, this compound should be stored as a concentrated stock solution in an appropriate solvent, such as DMSO, at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] Aqueous working solutions should ideally be prepared fresh for each experiment.
Q3: What type of microplates are recommended for this assay?
A3: The choice of microplate depends on the assay's readout method.
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For colorimetric assays, clear-bottom plates are suitable.
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For fluorescence assays, use black, clear-bottom plates to reduce background signal.[2]
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For luminescence assays, use white, solid-bottom plates to maximize light output.[2]
Q4: How does this compound work? What is its mechanism of action?
A4: this compound is a novel compound that acts as an agonist for a specific G-protein coupled receptor (GPCR), designated as the this compound Receptor (EstR). Upon binding, it initiates a signaling cascade that leads to the modulation of various cellular processes. The specific downstream effects are cell-type dependent.
Data Presentation
Table 1: Recommended Parameters for this compound In Vitro Assay
| Parameter | Recommended Guideline | Notes |
| Cell Line | User-defined | Optimal conditions are cell-type specific. |
| Seeding Density | 5,000 - 20,000 cells/well | Determined by cell titration for a 96-well plate. |
| This compound Concentration | 1 nM - 10 µM | A dose-response curve should be generated. |
| Incubation Time | 4 - 24 hours | Dependent on the specific cellular endpoint being measured. |
| Positive Control | 10 µM of a known agonist | Use a control that activates the same signaling pathway. |
| Vehicle Control | DMSO, not exceeding 0.1% | Ensure the vehicle does not affect cell viability or the assay signal. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound initiates its biological effects by binding to and activating the this compound Receptor (EstR), a G-protein coupled receptor. This activation leads to the dissociation of the G-protein subunits, initiating a downstream signaling cascade involving second messengers and protein kinases, ultimately resulting in a cellular response.
Caption: The hypothetical signaling pathway of this compound via a G-protein coupled receptor.
Experimental Workflow for this compound In Vitro Assay
The following diagram outlines the key steps for a typical this compound in vitro assay.
Caption: A generalized workflow for conducting an this compound in vitro assay.
References
Technical Support Center: Optimizing Estocin Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Estocin concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line.[1][2] A common starting approach is to use a wide range, for instance, from 1 nM to 100 µM, with 10-fold serial dilutions.[3] A preliminary literature search for similar compounds or previous studies on your cell line of interest can also provide a more targeted starting range.[1]
Q2: How long should I incubate my cells with this compound?
A2: Incubation time is a critical parameter that can significantly influence the observed effects of this compound.[4] Typical incubation periods for initial cytotoxicity screening are 24, 48, and 72 hours.[1] The choice of incubation time should be based on the cell line's doubling time and the specific biological question being addressed.[1][4] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.[1]
Q3: Which cell viability assay is best for determining the cytotoxicity of this compound?
A3: The choice of assay depends on several factors, including the cell type, this compound's mechanism of action, and the desired throughput and sensitivity.[4] Common assays measure various cellular parameters that indicate cell health, such as metabolic activity (e.g., MTT, MTS, XTT), membrane integrity (e.g., LDH release), and ATP levels.[3] For instance, luminescent assays like those measuring ATP are generally more sensitive than colorimetric assays like MTT. It is also crucial to consider potential interference between this compound and the assay reagents.[4]
Q4: How do I interpret the IC50 value for this compound?
A4: The half-maximal inhibitory concentration (IC50) is a measure of this compound's potency and represents the concentration at which it inhibits 50% of a biological process, such as cell viability.[5] A lower IC50 value indicates higher potency. It's important to note that the IC50 value can be influenced by the experimental conditions, including the cell line used, incubation time, and the specific viability assay performed.[5][6]
Q5: What should I do if I don't observe a significant effect of this compound on cell viability?
A5: If this compound does not show a significant effect, consider the following:
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Concentration Range: The tested concentrations may be too low. It is advisable to test a wider and higher range of concentrations.[1]
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Incubation Time: The duration of exposure may be too short. Try increasing the incubation period.[1][4]
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Cell Line Resistance: The chosen cell line may be resistant to this compound. Consider using a different, more sensitive cell line.[1]
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Compound Stability: Ensure proper storage and handling of this compound to prevent degradation.[1][4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same this compound concentration show significantly different viability readings. What could be the cause?
Answer: High variability can stem from several sources:
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Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique to plate the same number of cells in each well.[7]
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth.[4] To minimize this, maintain proper humidity in the incubator and consider leaving the outer wells empty or filling them with sterile PBS or media.[4]
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Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate.[8] Inadequate mixing or insufficient solvent volume can lead to variability.[8]
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Pipetting Errors: Calibrate your pipettes regularly to ensure accurate dispensing of cells, media, and reagents.
Issue 2: Inconsistent Results Between Experiments
Question: I am repeating an experiment with this compound, but the results are not consistent with my previous findings. Why might this be happening?
Answer: Lack of reproducibility can be due to several factors:
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Cell Passage Number: The passage number of your cells can influence their response to drugs. Use cells within a consistent and low passage number range for all experiments.
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Reagent Quality: Ensure that all reagents, including media, serum, and assay components, are from the same lot or have been quality-controlled.
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Incubation Conditions: Small variations in incubator temperature, humidity, or CO2 levels can impact cell growth and drug response.[9]
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Compound Potency: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Issue 3: Unexpected Increase in Viability at High this compound Concentrations
Question: My dose-response curve shows an unexpected increase in cell viability at the highest concentrations of this compound. What could explain this?
Answer: This "U-shaped" or hormetic response can be caused by:
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Compound Interference: At high concentrations, this compound might directly interact with the assay reagents, leading to a false signal.[10] To test for this, run a cell-free control with this compound and the assay reagent.[4]
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Compound Precipitation: High concentrations of this compound may not be fully soluble in the culture medium, leading to inaccurate dosing.[4] Visually inspect the wells for any precipitate.
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Off-Target Effects: At high concentrations, some compounds can have off-target effects that may paradoxically promote cell survival or proliferation.[11]
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Used |
| HeLa | Cervical Carcinoma | 48 | 12.5 | MTT |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.8 | XTT |
| A549 | Lung Carcinoma | 72 | 8.2 | PrestoBlue |
| U-87 MG | Glioblastoma | 48 | 3.5 | CellTiter-Glo |
Note: These are example values and may not be representative of actual experimental results.
Table 2: Troubleshooting Common Issues in Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Reagent contamination; Compound interference | Use fresh, sterile reagents. Run a "media only" and a "compound only" control.[3] |
| Low Signal/Absorbance | Cell number too low; Insufficient incubation time | Optimize cell seeding density. Increase incubation time with the assay reagent. |
| Positive Control Shows No Effect | Degraded control compound; Incorrect concentration | Use a fresh, validated positive control at a known effective concentration.[3] |
| Inconsistent Replicates | Uneven cell plating; Pipetting errors; Edge effect | Ensure a homogenous cell suspension; Calibrate pipettes; Avoid using outer wells or fill them with sterile liquid.[12] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
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Cell Preparation: Prepare a single-cell suspension of the desired cell line.
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Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate. Include "no-cell" control wells containing only medium.[4]
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Incubation: Incubate the plate for the intended duration of your drug sensitivity assay (e.g., 24, 48, or 72 hours).[4]
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Assay: Perform your chosen cell viability assay (e.g., MTT).
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Analysis: Plot the viability signal against the cell density. The optimal seeding density should fall within the linear portion of the curve, ensuring cells are in an exponential growth phase during the experiment.
Protocol 2: MTT Assay for Cell Viability
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Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[4]
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.[4]
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3][4]
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Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
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Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[3]
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[13]
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for inconsistent cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Estocin Stability Technical Support Center
Welcome to the technical support center for Estocin, a novel small molecule inhibitor of the KRX signaling pathway. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in DMSO, shows precipitation after being stored at -20°C. What is causing this and how can I resolve it?
A1: Precipitation of this compound in DMSO stock solutions upon freezing is a common issue that can arise from a few factors.[1][2] One primary cause is the absorption of water by DMSO, which can reduce the solubility of the compound, especially at low temperatures.[1] Repeated freeze-thaw cycles can also promote precipitation.[1] To resolve this, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] Before use, gently warm the aliquot to room temperature and vortex thoroughly to ensure any precipitate is redissolved.[1] Using anhydrous, high-purity DMSO for stock preparation is also critical.[2]
Q2: I observed immediate precipitation when diluting my this compound DMSO stock into aqueous cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds like this compound.[3] It occurs when the concentrated DMSO stock is diluted into an aqueous buffer where the compound has much lower solubility.[1] The rapid change in solvent polarity causes the compound to precipitate. To mitigate this, consider performing a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Adding the compound dropwise while gently vortexing the media can also help.[3] Additionally, ensure the final concentration of this compound does not exceed its maximum soluble concentration in the assay medium.[3]
Q3: My experimental results with this compound are inconsistent, even when using the same batch. Could this be a stability issue?
A3: Yes, inconsistent results are a strong indicator of compound instability.[4] The degradation of this compound under your specific experimental conditions can lead to a reduced effective concentration, causing variability in your data.[4] Factors such as the pH of your buffer, exposure to light, and incubation temperature can all impact stability.[4] It is highly recommended to perform a stability assessment under your specific experimental conditions to identify and control for these variables.
Q4: I noticed a slight yellowing of my this compound stock solution after a few weeks of storage. What does this indicate?
A4: A color change in the stock solution may be a sign of chemical degradation, potentially due to oxidation.[2] This can occur if the compound is sensitive to air. If you observe a color change, it is best to discard the stock solution.[2] To prevent this, consider preparing fresh stock solutions more frequently and, if the compound is known to be oxygen-sensitive, storing it under an inert gas like argon or nitrogen.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers During Experiments
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Observation : A cloudy appearance or visible precipitate forms in the experimental well or tube over time.
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Potential Causes & Solutions :
| Potential Cause | Recommended Solution |
| Temperature Shift | Pre-warm all aqueous buffers and media to the experimental temperature (e.g., 37°C) before adding this compound.[1][3] Minimize the time that culture vessels are outside of a controlled temperature environment.[3] |
| pH Sensitivity | Check the pKa of this compound and ensure the pH of your experimental buffer is optimal for its solubility. If your media pH changes during the experiment (e.g., due to cell metabolism), consider using a more robust buffering system like HEPES.[1] |
| Interaction with Media Components | Some salts or proteins in complex media can reduce compound solubility.[1] Test this compound's stability in a simpler buffer (e.g., PBS) to see if media components are the cause.[1] |
| Exceeding Solubility Limit | Determine the maximum soluble concentration of this compound in your specific experimental medium by performing a solubility test.[3] |
Issue 2: Suspected Degradation of this compound Leading to Loss of Activity
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Observation : Reduced or inconsistent biological effect of this compound in assays over time.
-
Potential Causes & Solutions :
| Potential Cause | Recommended Solution |
| Hydrolytic Instability | This compound may be susceptible to hydrolysis in aqueous solutions. Assess stability at different pH values to find the optimal range.[4] Minimize the incubation time in aqueous buffers when possible.[4] |
| Photosensitivity | Many compounds degrade upon exposure to light.[5] Store this compound powder and stock solutions in the dark or in amber vials.[5] Conduct experiments under low-light conditions if photosensitivity is confirmed. |
| Oxidative Degradation | Exposure to air can oxidize sensitive functional groups.[2] Prepare fresh solutions and consider purging with an inert gas (argon or nitrogen) before sealing for storage if the compound is highly sensitive. |
| Improper Storage | Long-term storage at incorrect temperatures can lead to degradation.[5][6] Lyophilized powder should be stored at -20°C or below, protected from moisture.[7] Aliquotted DMSO stocks should be kept at -80°C for long-term storage.[6] |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Aqueous Buffers
This table illustrates the results of a stability study where this compound (10 µM) was incubated in different buffers at 37°C for 24 hours. The percentage of remaining this compound was determined by HPLC analysis.
| Buffer System | pH | % Remaining this compound (24h) | Appearance |
| Phosphate-Buffered Saline (PBS) | 7.4 | 85% | Clear |
| Tris-HCl | 8.0 | 65% | Slight Haze |
| Citrate Buffer | 5.5 | 98% | Clear |
| RPMI 1640 Media + 10% FBS | 7.2 | 92% | Clear |
This data is for illustrative purposes only.
Table 2: Forced Degradation Study of this compound
The following table summarizes hypothetical data from a forced degradation study on this compound, targeting 5-20% degradation to identify potential degradation products.[8][9]
| Stress Condition | Time | % this compound Remaining | Number of Degradants Detected |
| 0.1 M HCl | 24h | 82% | 2 |
| 0.1 M NaOH | 8h | 75% | 3 |
| 5% H₂O₂ | 24h | 88% | 1 |
| Heat (60°C) | 48h | 91% | 1 |
| Light (1.2 million lux hours) | 7 days | 89% | 2 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Aqueous Stability Assessment of this compound by HPLC
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Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions : Dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed (37°C) test buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.5, and cell culture medium).
-
Time-Zero Sample : Immediately after preparation, take a sample from each test solution for HPLC analysis. This will serve as the T=0 reference.
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Incubation : Incubate the remaining test solutions at 37°C, protecting them from light.
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Sample Collection : Collect samples at various time points (e.g., 2, 8, 24, and 48 hours).
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HPLC Analysis : Analyze all samples by a validated stability-indicating HPLC method.
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Data Analysis : Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak area of the parent compound.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
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Prepare Stock Solution : Create a high-concentration stock of this compound (e.g., 50 mM) in 100% DMSO. Ensure the compound is fully dissolved.[3]
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Serial Dilutions : Prepare a series of dilutions of the stock solution directly into your pre-warmed (37°C) cell culture medium.[3] Aim for final concentrations ranging from 1 µM to 200 µM.
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Initial Visual Inspection : Immediately after dilution, visually inspect each sample for any signs of precipitation (cloudiness, crystals).[3] A microscope can be used to detect fine precipitates.[1]
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Incubation : Incubate the dilutions at 37°C in a humidified incubator for a duration that mimics your experiment (e.g., 24 or 48 hours).[3]
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Final Inspection : After incubation, visually inspect the solutions again for any delayed precipitation.[3]
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Determination : The highest concentration that remains clear and free of precipitate after the incubation period is the maximum soluble concentration for your experimental conditions.[3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Hypothetical KRX signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining maximum soluble concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
How to prevent Estocin precipitation in media
Welcome to the technical support center for Estocin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my cell culture medium?
Precipitation of a compound like this compound, which is presumed to be hydrophobic, typically occurs for several reasons:
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Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[1]
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"Crashing Out": When a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the sudden change in solvent polarity can cause the compound to fall out of solution.[2]
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High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.[1]
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Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1]
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Temperature and pH: The solubility of many compounds is dependent on temperature and pH. Adding the stock solution to cold media can decrease solubility, and changes in the media's pH during incubation can also cause precipitation.[1][3]
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Evaporation: Over time, evaporation of water from the culture medium can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[1][4]
Q2: My DMSO-dissolved this compound precipitates immediately when I add it to the media. What can I do?
This is a common issue known as "crashing out."[2] Here are several strategies to prevent it:
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Optimize the Dilution Process: Instead of adding the concentrated stock directly to your full volume of media, perform a stepwise serial dilution.[3] Adding the compound stock slowly or dropwise into pre-warmed media while gently vortexing can prevent localized high concentrations that trigger precipitation.[1]
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Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can significantly decrease their solubility.[1]
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Reduce Final Concentration: Your target concentration may be too high. It is crucial to determine the maximum soluble concentration of this compound in your specific media formulation.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[1][2] It is critical to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.[3]
Q4: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is happening?
Delayed precipitation can be caused by several factors:
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Temperature Stability: The compound may be less stable at 37°C over long periods, leading to degradation and precipitation.
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pH Changes: As cells metabolize, they produce waste products that can alter the pH of the medium.[3] This pH shift can decrease the solubility of a pH-sensitive compound like this compound.
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Evaporation: As mentioned, evaporation from culture plates can concentrate the compound over time, causing it to precipitate.[1] Ensure your incubator has adequate humidity and that culture plates are properly sealed.[4]
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Interaction with Serum Proteins: If you are using serum-free media, the absence of proteins like albumin, which can help solubilize hydrophobic compounds, may lead to precipitation over time.[3]
Q5: Can I filter out the precipitate from my media?
Filtering is generally not recommended. The precipitate is your active compound, so filtering it out will lower its concentration in the media to an unknown extent, making experimental results unreliable.[3] The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide: this compound Precipitation
Use the following table to diagnose and solve common precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate, cloudy precipitate upon adding stock to media. | Rapid Dilution / "Crashing Out" | Perform a stepwise or serial dilution. Add the stock solution slowly to pre-warmed (37°C) media while vortexing.[1] |
| High Final Concentration | Decrease the final working concentration of this compound. Perform a solubility test to find the maximum soluble concentration.[1] | |
| Low Temperature of Media | Always use media pre-warmed to 37°C for all dilutions.[1] | |
| Crystals form on the surface of the culture vessel over time. | Evaporation | Ensure the incubator has adequate humidity. Keep culture flasks and plates properly sealed to prevent water loss.[4] |
| Precipitate appears after 24-48 hours in culture. | pH Instability | Monitor the pH of your culture. More frequent media changes may be necessary for dense cultures.[3] |
| Compound Instability | Prepare fresh media with this compound more frequently rather than storing it for long periods. | |
| Precipitate appears in freshly thawed media or serum. | Temperature Shock | Thaw media and serum slowly at 4°C or in a 37°C water bath with gentle swirling. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3] |
Quantitative Data Summary
Since the physicochemical properties of this compound are not defined, the following table presents a hypothetical solubility profile based on common observations with hydrophobic small molecules. Researchers should generate their own empirical data.
Table 1: Hypothetical Solubility of this compound in Various Solvents and Media
| Solvent / Medium | Temperature | Approximate Solubility | Notes |
| DMSO | 25°C | > 100 mM | Readily soluble. Recommended for primary stock solution.[2] |
| Ethanol (100%) | 25°C | ~20 mM | Soluble, may require gentle warming. |
| PBS (pH 7.4) | 37°C | < 1 µM | Insoluble in aqueous buffers.[2] |
| DMEM + 10% FBS (0.1% DMSO) | 37°C | ~10 µM | Limited solubility, prone to precipitation at higher concentrations.[2] |
| DMEM + 10% FBS (0.5% DMSO) | 37°C | ~40 µM | Improved solubility, but cell line tolerance to DMSO must be verified.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a systematic approach to dissolving and diluting a hydrophobic compound like this compound to minimize precipitation for cell-based assays.
Objective: To prepare a final working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
Procedure:
-
Prepare High-Concentration Primary Stock (e.g., 10 mM):
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming (37°C) or brief sonication can be used.[2]
-
Aliquot the primary stock into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[3]
-
-
Create an Intermediate Dilution (e.g., 500 µM):
-
In a sterile microcentrifuge tube, add a small volume of the primary stock to pre-warmed (37°C) complete cell culture medium.
-
Example: Add 5 µL of 10 mM stock to 95 µL of medium.
-
Vortex gently immediately after adding the stock to prevent localized precipitation. This creates a 500 µM intermediate solution in 5% DMSO.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
In a new sterile tube, add the required volume of the intermediate solution to the final volume of pre-warmed complete medium.
-
Example: Add 20 µL of the 500 µM intermediate solution to 980 µL of medium.
-
This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
Mix gently by pipetting or inverting before adding to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile clear microplates or tubes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is important to cover a broad range (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Include a vehicle control (medium with the highest corresponding percentage of DMSO).
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).
-
Incubate the samples at 37°C in a humidified incubator.
-
Visually inspect the samples again after 1, 4, and 24 hours. For a more sensitive measurement, you can read the absorbance at a high wavelength (e.g., 600 nm) on a plate reader; an increase in absorbance indicates scattering from a precipitate.
-
The highest concentration that remains clear after 24 hours is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Refining Estocin (Azithromycin) Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of Estocin (the active ingredient, Azithromycin) in animal models for preclinical research. The following information is intended to facilitate experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Azithromycin)?
A1: this compound, a macrolide antibiotic, primarily functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with the translation of mRNA.[1] Nucleic acid synthesis is not affected.[1] Beyond its antimicrobial properties, Azithromycin (B1666446) also exhibits significant immunomodulatory effects. It can suppress the activation of transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][2]
Q2: What are the key pharmacokinetic features of Azithromycin in common animal models?
A2: Azithromycin is characterized by rapid absorption, extensive tissue distribution, and a long elimination half-life in most animal species.[3][4] Concentrations in tissues can be over 50 to 100 times higher than in plasma.[1][5] This is attributed to its high lipid solubility and ion trapping within cells.[1] The oral bioavailability of Azithromycin varies among species.[5]
Q3: What are the recommended routes of administration for Azithromycin in animal models?
A3: The most common routes for systemic administration in animal models are oral (PO) and intravenous (IV). Oral gavage is frequently used for rodents.[3] Subcutaneous (SC) administration has also been reported in mice.[6] The choice of administration route will depend on the experimental objectives and the desired pharmacokinetic profile.
Q4: How should Azithromycin be stored?
A4: Azithromycin powder for injection should be stored at room temperature.[7] Reconstituted oral suspensions are typically stable at room temperature for up to 10 days, and refrigeration should be avoided.[7] However, specific stability can be formulation-dependent, and it is crucial to refer to the manufacturer's instructions or conduct stability studies for custom formulations.[8] Azithromycin has been shown to degrade when exposed to ultraviolet light, acidic, and basic solutions.[9]
Troubleshooting Guides
Problem: High variability in plasma concentrations after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor Drug Solubility/Formulation Issues | Azithromycin has poor water solubility.[10] Ensure the formulation is appropriate for oral delivery. Consider using a suspension in a vehicle like 0.5% methylcellulose (B11928114) or creating a microemulsion to improve solubility and absorption.[10] |
| Food Effects | The absorption of Azithromycin can be affected by the presence of food.[11] Standardize the feeding schedule for all animals. Fasting animals before dosing may reduce variability. |
| Inconsistent Gavage Technique | Ensure all personnel are properly trained in oral gavage techniques to minimize variability in administration and potential for dosing errors. |
Problem: Lack of expected therapeutic effect in the animal model.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose or Dosing Regimen | The dose may be too low to achieve therapeutic concentrations in the target tissue. Review literature for effective dose ranges in your specific model and for the intended therapeutic effect. Due to faster metabolism in rodents, higher or more frequent dosing compared to humans may be necessary.[12] |
| Poor Bioavailability | Oral bioavailability can be variable.[5] Consider a pilot pharmacokinetic study to determine the bioavailability of your formulation in the chosen animal model. If oral bioavailability is a significant issue, consider an alternative administration route such as intravenous or subcutaneous injection. |
| Drug Degradation | Ensure the stability of your formulation under your storage and experimental conditions. Azithromycin can degrade in acidic or basic conditions and upon exposure to light.[9] Prepare fresh formulations as needed.[8] |
Problem: Adverse effects observed in animals (e.g., gastrointestinal distress).
| Possible Cause | Troubleshooting Steps |
| High Dose | High doses of Azithromycin can lead to gastrointestinal side effects like diarrhea and vomiting.[7] Consider reducing the dose or using a dose-escalation study to determine the maximum tolerated dose. |
| Formulation/Vehicle Toxicity | The vehicle used for administration may be causing adverse effects. Ensure the vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to assess any vehicle-specific effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Azithromycin in Various Animal Models (Oral Administration)
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference(s) |
| Mouse | 50 | 0.8 - 1.0 | 0.17 - 0.33 | 43 (serum) | - | [13] |
| Rat | 10 - 40 | Dose-proportional increase | - | ~40 (tissue) | 46 | [5][14] |
| Dog | 30 | - | - | ~90 (tissue) | 97 | [5] |
| Cat | - | - | - | - | 59 | [5] |
| Cynomolgus Monkey | - | - | - | - | Well-absorbed | [4] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, animal strain, and analytical methods used.
Experimental Protocols
Protocol 1: Preparation of Azithromycin for Oral Gavage in Mice
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Drug Suspension: Weigh the required amount of Azithromycin powder. Create a uniform paste by adding a small amount of the 0.5% methylcellulose vehicle. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration (e.g., 10 mg/mL).
-
Administration: Administer the suspension to mice via oral gavage at the desired dosage (e.g., 100 mg/kg). The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice).
-
Stability: It is recommended to use the freshly prepared suspension. If storage is necessary, store at room temperature and protected from light for no longer than 24 hours, and ensure the suspension is thoroughly mixed before each use.[7][9]
Protocol 2: Preparation and Administration of Azithromycin for Intravenous Injection in Rats
-
Reconstitution: Reconstitute a 500 mg vial of Azithromycin for injection with 4.8 mL of Sterile Water for Injection to obtain a solution with a concentration of 100 mg/mL.[7]
-
Dilution: Further dilute the reconstituted solution in a suitable vehicle such as 0.9% saline or 5% dextrose in water to the final desired concentration for injection. The final concentration should not exceed 2 mg/mL to avoid injection site reactions.[15]
-
Administration: Administer the diluted solution to rats via intravenous injection (e.g., through the tail vein) at the desired dosage. The infusion should be given slowly over a recommended period of time (e.g., over 60 minutes for a 2 mg/mL solution) to minimize potential cardiac side effects.[7] Azithromycin should not be administered as an IV bolus.[7]
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo studies with Azithromycin.
Caption: Dual mechanism of action of Azithromycin: antibacterial and immunomodulatory.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Stability of amorphous azithromycin in a tablet formulation | Semantic Scholar [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. RETRACTED ARTICLE: Design and Formulation Technique of a Novel Drug Delivery System for Azithromycin and its Anti-Bacterial Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and Characterization of a Liposomal Azithromycin Formulation for Alternative Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sterimaxinc.com [sterimaxinc.com]
Addressing off-target effects of Estocin in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing and mitigating the off-target effects of Estocin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target the Serine/Threonine Kinase 1 (STK1). It is frequently used in research to study the STK1 signaling pathway, which is implicated in cell proliferation and survival.
Q2: What are the known major off-target effects of this compound?
A2: Kinome-wide screening has identified that at higher concentrations, this compound can inhibit other kinases, most notably VEGFR2 (also known as KDR) and SRC.[1] These off-target activities can lead to confounding experimental results, such as unexpected effects on angiogenesis and cell adhesion.
Q3: How can I confirm that the cellular effect I observe is due to on-target STK1 inhibition?
Q4: I'm observing a discrepancy between my biochemical IC50 and my cell-based assay results. What could be the cause?
A4: This is a common issue with kinase inhibitors.[3] One major reason is the difference in ATP concentration; biochemical assays are often run at low ATP levels, while intracellular ATP concentrations are much higher and can outcompete ATP-competitive inhibitors like this compound.[3][4] Other factors can include poor cell permeability, active efflux from the cell by pumps like P-glycoprotein, or low expression of the target kinase in your cell model.[3]
Troubleshooting Guides
Issue 1: I'm observing unexpectedly high levels of cell death in my experiment.
This could be due to off-target effects, especially if you are using a high concentration of this compound.
-
Recommendation: Perform a dose-response experiment to determine the IC50 of this compound for its on-target activity versus its effect on overall cell viability.[1] Aim to use the lowest concentration that gives you the desired on-target effect while minimizing cytotoxicity.[2]
Issue 2: My experimental results are inconsistent between different experiments.
Inconsistent results can stem from compound instability or variations in experimental handling.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. It is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Ensure consistent cell seeding densities and treatment times across all experiments.
Issue 3: The observed phenotype does not align with the known function of the target kinase, STK1.
This is a strong indicator of a potential off-target effect.[3]
-
Recommendation: Use an orthogonal method to validate your findings. For example, use siRNA or shRNA to knock down STK1.[1] If the phenotype from the genetic knockdown recapitulates the phenotype from this compound treatment, it is more likely an on-target effect. If not, the effect is likely off-target.
Data Presentation
Table 1: this compound Kinase Inhibitory Profile (IC50 Values)
This table shows the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (STK1) and its major known off-targets. Lower values indicate higher potency. Data are derived from in vitro kinase assays.[1]
| Kinase Target | IC50 (nM) |
| STK1 | 12 |
| KDR (VEGFR2) | 180 |
| SRC | 650 |
Table 2: Recommended Concentration Ranges for Cellular Assays
Use this table to guide the selection of this compound concentrations for different experimental goals.[1]
| Experimental Goal | Recommended Concentration Range | Rationale |
| High Specificity (On-Target Focus) | 15 - 50 nM | This range maximizes STK1 inhibition while minimizing engagement of KDR and SRC. |
| High Potency (e.g., Phenotypic Screens) | 50 - 250 nM | Effective for inducing a strong biological response, but be aware of potential KDR inhibition. Off-target effects should be validated. |
| Avoid (High Off-Target Risk) | > 500 nM | Concentrations in this range will likely inhibit SRC and other kinases, confounding data interpretation. |
Mandatory Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for distinguishing on-target vs. off-target effects.[1]
Experimental Protocols
Protocol 1: Determining On-Target IC50 vs. Cytotoxicity
This protocol determines and compares the IC50 of this compound for its target (STK1) and its effect on cell viability.
-
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for a known downstream substrate of STK1 (e.g., p-SubstrateX) and total-SubstrateX
-
A luminescent cell viability assay kit (e.g., CellTiter-Glo®)[1]
-
-
Procedure:
-
Cell Plating: Seed cells in two separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with concentrations ranging from 1 nM to 10 µM for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.
-
Western Blot Plate:
-
Viability Plate:
-
Data Analysis:
-
For the Western blot, quantify the band intensities for p-SubstrateX and normalize to total-SubstrateX.
-
Plot the normalized signal and the viability data against the log of this compound concentration.
-
Use a non-linear regression model to calculate the IC50 for both on-target inhibition and cytotoxicity.[13][14]
-
-
Protocol 2: Orthogonal Control using siRNA Knockdown
This protocol validates an observed phenotype using gene silencing as a non-pharmacological alternative to inhibitor treatment.[1]
-
Materials:
-
Cell line of interest
-
Lipofectamine™ RNAiMAX or similar transfection reagent
-
Opti-MEM™ or other reduced-serum medium
-
siRNA targeting STK1 (and a non-targeting scramble control)
-
This compound
-
-
Procedure:
-
Transfection:
-
On Day 1, seed cells so they will be 70-90% confluent at the time of transfection.
-
On Day 2, transfect one group of cells with siRNA targeting STK1 and another group with a non-targeting scramble control, following the transfection reagent manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells from each group to confirm STK1 protein knockdown by Western blot.
-
Phenotypic Assay:
-
Re-plate the remaining cells for your specific phenotypic assay (e.g., proliferation, migration).
-
Include a set of non-transfected cells treated with this compound (at the lowest effective concentration) and a vehicle control.
-
-
Analysis: Compare the phenotype of the STK1 knockdown cells to the cells treated with this compound. If the phenotypes are similar, it provides strong evidence for an on-target effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of effectors for casein kinase signaling in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blotting Protocol [structbio.vanderbilt.edu]
- 7. cdn.bcm.edu [cdn.bcm.edu]
- 8. bio-rad.com [bio-rad.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Estocin
Welcome to the technical support center for the synthesis of Estocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for optimizing the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters influencing the overall yield of this compound synthesis?
A1: The multi-step synthesis of this compound is sensitive to several factors that can significantly impact the overall yield. Key parameters include the purity of starting materials and reagents, precise control of reaction conditions (temperature, pressure, pH), solvent choice, and the efficiency of purification at each step. Even minor deviations can lead to the formation of side products and a reduction in yield.
Q2: I am observing a significant loss of product during the purification steps. What are the likely causes and solutions?
A2: Product loss during purification is a common issue. Potential causes include the degradation of this compound on the stationary phase during chromatography, co-elution with impurities, or precipitation during solvent extraction. To troubleshoot this, consider the following:
-
Chromatography: Screen different stationary and mobile phases. Adding a small amount of an appropriate modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the mobile phase can improve peak shape and recovery.
-
Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Perform multiple extractions with smaller volumes of organic solvent for higher efficiency.
-
Stability: Assess the stability of this compound under the purification conditions. If it is unstable, consider alternative purification methods such as crystallization or precipitation.
Q3: My final product shows the presence of persistent impurities that are difficult to remove. How can I improve the purity of this compound?
A3: Persistent impurities often arise from side reactions or incomplete reactions in the synthesis. To address this, you can:
-
Re-evaluate the reaction conditions: Use techniques like Design of Experiments (DoE) to systematically optimize reaction parameters and minimize the formation of byproducts.
-
Protecting groups: If side reactions are occurring at reactive functional groups, consider using appropriate protecting groups.
-
Alternative purification: Explore more advanced purification techniques like preparative HPLC, supercritical fluid chromatography (SFC), or crystallization.
Troubleshooting Guides
Issue 1: Low Yield in the Final Step of this compound Synthesis (Cyclization)
-
Possible Cause 1: Catalyst Inactivity. The catalyst used in the cyclization step may be poisoned or degraded.
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst.
-
Ensure all reagents and solvents are anhydrous and free of impurities that could act as catalyst poisons.
-
Consider using a different type of catalyst.
-
-
-
Possible Cause 2: Unfavorable Reaction Equilibrium. The cyclization reaction may be reversible, leading to a low yield of the desired product.
-
Troubleshooting Steps:
-
Try to remove one of the byproducts (e.g., water) from the reaction mixture to drive the equilibrium towards the product.
-
Investigate the effect of temperature and concentration on the reaction equilibrium.
-
-
-
Possible Cause 3: Steric Hindrance. The conformation of the precursor molecule may not favor the intramolecular cyclization.
-
Troubleshooting Steps:
-
Modify the reaction conditions (e.g., solvent, temperature) to favor the desired conformation.
-
Consider redesigning the precursor to reduce steric hindrance.
-
-
Issue 2: Inconsistent Yields Between Batches
-
Possible Cause 1: Variability in Starting Material Quality. The purity and isomeric ratio of the starting materials can affect the reaction outcome.
-
Troubleshooting Steps:
-
Source high-purity starting materials from a reliable vendor.
-
Implement rigorous quality control checks for all incoming materials.
-
-
-
Possible Cause 2: Poor Control of Reaction Parameters. Minor variations in temperature, reaction time, or agitation can lead to inconsistent results.
-
Troubleshooting Steps:
-
Use automated laboratory reactors for precise control of reaction parameters.
-
Develop and strictly follow a detailed Standard Operating Procedure (SOP).
-
-
-
Possible Cause 3: Atmospheric Moisture and Oxygen. Some of the intermediates in the this compound synthesis may be sensitive to air and moisture.
-
Troubleshooting Steps:
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
-
Experimental Protocols
Protocol 1: Optimization of the Final Cyclization Step using Design of Experiments (DoE)
This protocol describes a statistical approach to optimize the final cyclization step of the this compound synthesis to improve the yield.
1. Factor Screening:
- Identify potential factors affecting the yield, such as temperature, catalyst loading, and reaction time.
- Perform a fractional factorial design to screen for the most significant factors.
2. Response Surface Methodology (RSM):
- Once the critical factors are identified, use a central composite design (CCD) to model the relationship between the factors and the yield.
- This will allow you to find the optimal conditions for maximizing the yield.
Table 1: Example of a Central Composite Design for the Optimization of the Cyclization Step
| Run | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 1 | 12 | 65 |
| 2 | 100 | 1 | 12 | 75 |
| 3 | 80 | 2 | 12 | 70 |
| 4 | 100 | 2 | 12 | 85 |
| 5 | 80 | 1 | 24 | 68 |
| 6 | 100 | 1 | 24 | 78 |
| 7 | 80 | 2 | 24 | 72 |
| 8 | 100 | 2 | 24 | 88 |
| 9 | 90 | 1.5 | 18 | 82 |
| 10 | 90 | 1.5 | 18 | 83 |
| ... | ... | ... | ... | ... |
Visualizations
Caption: General workflow for the multi-step synthesis of this compound.
Troubleshooting inconsistent results with Estocin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results during experiments with Estocin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ, a key regulator in the ABC signaling pathway implicated in cell proliferation and survival. By binding to the ATP-binding pocket of the kinase domain, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: We are observing significant batch-to-batch variability in the IC50 of this compound in our cell viability assays. What could be the cause?
Batch-to-batch inconsistency is a frequent challenge with newly synthesized compounds.[1] This variability can often be attributed to the synthesis and purification processes. Minor deviations in reaction conditions can result in different impurity profiles, and the presence of residual solvents may interfere with biological assays.[1]
To address this, we recommend the following:
-
Analytical Characterization: Perform rigorous analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm purity and structure.
-
Standardized Protocols: Ensure a consistent and robust purification protocol is used for every synthesis.
-
Impurity Analysis: If possible, identify and quantify major impurities to determine if a specific impurity is responsible for the observed variability.[1]
Q3: The potency of this compound appears to fluctuate between experiments. What factors should we investigate?
The bioactivity of a compound can be highly sensitive to experimental parameters.[1] Several factors related to the compound's properties and the assay conditions can influence its apparent potency.[1] Key areas to investigate include:
-
Solubility: Poor solubility is a common cause of inconsistent results.[1] Ensure this compound is fully dissolved in the assay buffer at all tested concentrations.
-
Stability: this compound may be unstable under certain conditions (e.g., prolonged exposure to light, specific pH, or repeated freeze-thaw cycles).
-
Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration in the culture medium can all impact cellular response to treatment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values for this compound can arise from multiple sources. The following guide provides a systematic approach to identify the root cause.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary: Hypothetical IC50 Values
| Batch Number | Purity (HPLC) | IC50 (µM) |
| 1 | 99.2% | 0.52 |
| 2 | 95.1% | 1.25 |
| 3 | 99.5% | 0.48 |
Issue 2: Suspected Off-Target Effects
Observing cellular effects at concentrations significantly different from the IC50 for the primary target (Kinase XYZ) may indicate off-target activity.
Signaling Pathway: this compound's On-Target Effect
Caption: this compound's intended inhibitory effect on the Kinase XYZ pathway.
Troubleshooting Off-Target Effects
-
Selectivity Profiling: Test this compound against a panel of related kinases to determine its selectivity.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of a known specific inhibitor of Kinase XYZ or to cells where Kinase XYZ has been knocked down using siRNA.
-
Dose-Response Analysis: A steep dose-response curve is often indicative of a specific on-target effect, whereas a shallow curve may suggest multiple off-target interactions.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total Kinase XYZ and downstream effectors overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Issue 3: Compound Solubility and Stability
Poor solubility and degradation of this compound can lead to a significant underestimation of its potency.
Recommendations for Handling this compound
-
Solubility Testing: Determine the solubility of this compound in various solvents (e.g., DMSO, ethanol) and in your specific assay medium.
-
Storage: Store stock solutions of this compound at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
Quantitative Data Summary: this compound Stability
| Condition | Purity after 24h (HPLC) |
| Room Temperature, Light | 85.2% |
| Room Temperature, Dark | 95.1% |
| 4°C, Dark | 98.9% |
| -20°C, Dark (3 Freeze-Thaw Cycles) | 96.5% |
This technical support center provides a framework for addressing common issues encountered when working with this compound. For further assistance, please contact our technical support team.
References
Technical Support Center: EC-1 (A-Kinase Inhibitor)
Disclaimer: Initial research indicates that "Estocin" is the brand name for an antibiotic eye ointment containing Azithromycin, used for treating bacterial eye infections.[1][2] Its mechanism of action is the inhibition of bacterial protein synthesis.[2][3] It is not typically used as an experimental compound in cell biology research for studying signaling pathways.
Therefore, this technical support guide has been created for a hypothetical experimental compound, EC-1 , a novel A-Kinase inhibitor, to demonstrate the requested content format for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EC-1?
A1: EC-1 is a potent and selective inhibitor of A-Kinase, a key enzyme in the PI3K/Akt signaling pathway. By binding to the ATP-binding pocket of A-Kinase, EC-1 prevents the phosphorylation of its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Q2: How should I dissolve and store EC-1?
A2: EC-1 is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Q3: I am observing precipitation of EC-1 in my cell culture media. What should I do?
A3: Precipitation can occur if the final concentration of DMSO in the media is too high or if the compound's solubility limit is exceeded. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. If precipitation persists, try warming the media to 37°C before adding the final dilution of EC-1. Always add the EC-1 stock solution to the media and mix gently but thoroughly.
Q4: What is the recommended concentration range for EC-1 in cell-based assays?
A4: The optimal concentration of EC-1 is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for a cell viability assay is between 0.1 µM and 100 µM.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row. |
| Inaccurate pipetting of EC-1 | Use calibrated pipettes and change tips for each dilution. | |
| No significant decrease in cell viability at expected concentrations | Cell line is resistant to EC-1 | Verify the expression and activity of A-Kinase in your cell line. Consider using a positive control compound known to be effective in your cell line. |
| EC-1 stock solution has degraded | Prepare a fresh stock solution from the lyophilized powder. | |
| Unexpected increase in cell viability at low concentrations | Hormesis effect | This can occasionally be observed with kinase inhibitors. Report the observation and focus on the inhibitory concentration range. |
Weak or No Signal in Western Blot for Phospho-Proteins
| Problem | Possible Cause | Solution |
| No decrease in phosphorylation of A-Kinase target protein after EC-1 treatment | Insufficient treatment time or concentration | Perform a time-course (e.g., 1, 6, 24 hours) and dose-response experiment to determine optimal conditions. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice at all times. | |
| Weak overall signal for both total and phospho-protein | Insufficient protein loading | Quantify your protein lysates using a BCA assay and load a consistent amount (e.g., 20-30 µg) per lane. |
| Poor antibody quality | Use an antibody that is validated for Western Blotting and has positive reviews. |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of EC-1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the EC-1 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][5]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for A-Kinase Pathway Analysis
-
Cell Lysis: After treatment with EC-1, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-A-Kinase target and total A-Kinase target overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
Quantitative Data Summary
Table 1: IC50 Values of EC-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| U87 | Glioblastoma | 25.1 |
Visualizations
References
- 1. 1mg.com [1mg.com]
- 2. sunways.com [sunways.com]
- 3. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. astorscientific.us [astorscientific.us]
- 7. origene.com [origene.com]
- 8. ichor.bio [ichor.bio]
- 9. youtube.com [youtube.com]
Technical Support Center: Minimizing Estocin Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Estocin toxicity in their cell line experiments. The following information is based on established principles of in vitro toxicology and cell culture.
Frequently Asked Questions (FAQs)
Q1: My cells look unhealthy or are dying after this compound treatment, even at low concentrations. What are the initial troubleshooting steps?
A1: Unexpected cytotoxicity can arise from several factors. A systematic approach is crucial to identify the source of the problem. Begin by evaluating your control groups. If your vehicle-treated control cells also show significant death, the issue may not be with this compound itself but with the experimental conditions. Key factors to investigate include the quality of your cell culture medium and serum, potential contamination (especially mycoplasma), and the stability of your incubator's temperature, CO2, and humidity levels.[1] It is also crucial to ensure you are using the correct, authenticated cell line, as misidentification is a common issue in research.[1]
Q2: What is the recommended starting concentration range for this compound, and how do I determine the optimal concentration?
A2: For a new compound like this compound, it is recommended to start with a broad range of concentrations to determine its cytotoxic potential. A typical approach is to perform a dose-response curve starting from a low nanomolar range and extending to a high micromolar range (e.g., 1 nM to 100 µM) in logarithmic increments. The goal is to identify the IC50 value, which is the concentration of this compound required to inhibit cell proliferation by 50%.[2] This will provide a benchmark for selecting concentrations for subsequent experiments that aim to study the mechanism of action without causing excessive, non-specific toxicity.
Q3: How can I prepare and store this compound to ensure its stability and minimize solvent-related toxicity?
A3: The stability of this compound in solution is critical for reproducible results. It is advisable to obtain information from the supplier regarding its stability in different solvents and at various temperatures. For many organic compounds, Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent.[3][4] Prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in culture medium immediately before use.
To avoid solvent-induced cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, although some sensitive cell lines may be affected by concentrations as low as 0.1%.[1][3] Always include a vehicle-only control in your experiments to account for any effects of the solvent on cell viability.[1]
Q4: How can I differentiate between this compound-induced apoptosis and necrosis?
A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding this compound's mechanism of action.[5][6] Several methods can be employed:
-
Morphological Assessment: Observe cell morphology using light microscopy. Apoptotic cells typically exhibit shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells often swell and rupture.[6]
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common method to differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[7]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis.[7]
-
Real-time Imaging: Using live-cell imaging with specific fluorescent probes can allow for the temporal analysis of individual cells, distinguishing between primary necrosis and secondary necrosis following apoptosis.[8][9]
Q5: My cytotoxicity assay results are inconsistent. What are some common pitfalls to avoid?
A5: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common issues and how to address them:
-
Inappropriate Assay Selection: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, DNA content).[10] The choice of assay should be appropriate for the expected mechanism of action of this compound. It is often recommended to use at least two different assays to confirm results.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Optimize the cell density to ensure they are in the logarithmic growth phase during the experiment.[3][10]
-
Incubation Time: The duration of this compound exposure can influence the observed toxicity. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2][11]
-
Assay Interference: The compound itself or the solvent may interfere with the assay reagents. For example, a colored compound can interfere with colorimetric assays. Always include proper controls, such as "no-cell" controls with the compound, to check for interference.[1][12]
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity at All Concentrations
| Potential Cause | Troubleshooting Steps |
| Incorrect Stock Concentration | Verify the initial weighing of the compound and the dilution calculations. If possible, confirm the concentration using an analytical method. |
| Compound Instability | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Check for precipitation in the stock solution. |
| Solvent Toxicity | Perform a dose-response experiment with the solvent alone to determine its toxicity threshold for your specific cell line. Ensure the final solvent concentration is well below this limit.[1] |
| Cell Culture Contamination | Routinely test your cell cultures for mycoplasma and other microbial contaminants.[1] Discard any contaminated cultures and reagents. |
| Sub-optimal Cell Health | Ensure cells are in the exponential growth phase and have not been passaged too many times. Use cells with a consistent passage number for all experiments. |
Guide 2: No or Low Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity or Degradation | Prepare fresh dilutions from a new stock aliquot immediately before each experiment. Confirm the identity and purity of the compound if possible. |
| Incorrect Concentration Range | Test a wider and higher range of concentrations. |
| Short Exposure Time | Increase the duration of treatment (e.g., extend from 24h to 48h or 72h).[11] |
| Cell Line Resistance | Consider using a different cell line that may be more sensitive to the compound's mechanism of action. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the cytotoxic effect. Try an alternative assay that measures a different cell health parameter. |
Guide 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS or media. |
| Uneven Compound Distribution | Mix the plate gently by tapping or using a plate shaker after adding the compound to ensure even distribution in each well. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate to avoid carryover. |
| Precipitation of Compound | Visually inspect the wells for any signs of compound precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system. |
Quantitative Data Summary
The following tables provide a template for organizing and presenting quantitative data from this compound cytotoxicity experiments.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Time Point (hours) | IC50 (µM) |
| Example: MCF-7 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| Example: A549 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| Example: HepG2 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] |
Table 2: Solvent Tolerance of Different Cell Lines
| Cell Line | Solvent | Maximum Non-Toxic Concentration (%) |
| Example: MCF-7 | DMSO | [Insert Value] |
| Example: A549 | DMSO | [Insert Value] |
| Example: HepG2 | DMSO | [Insert Value] |
| Example: MCF-7 | Ethanol | [Insert Value] |
| Example: A549 | Ethanol | [Insert Value] |
| Example: HepG2 | Ethanol | [Insert Value] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Caption: A workflow for troubleshooting unexpected cytotoxicity observed during this compound treatment.
Caption: Methods to distinguish between apoptotic and necrotic cell death induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokines induce both necrosis and apoptosis via a common Bcl-2-inhibitable pathway in rat insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Therapeutic Protein Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. While the query specifically mentioned "Estocin," it's important to clarify that this compound is a brand name for an antibiotic eye ointment containing Azithromycin, which inhibits bacterial protein synthesis.[1][2][3][4] Its mechanism involves binding to the 50S ribosomal subunit of bacteria, thereby stopping their growth.[2][4][5][6]
The following guide has been generalized to address the core scientific question: how to optimize incubation time for a therapeutic protein in a research and drug development context.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for determining the incubation time for a new therapeutic protein?
A common starting point is to review existing literature for similar classes of therapeutic proteins or proteins targeting the same pathway.[7] If no literature is available, a broad time-course experiment is recommended. Start with a range of time points, such as 6, 12, 24, 48, and 72 hours, to get a preliminary idea of the protein's activity.[8]
Q2: How do I know if the incubation time is too short or too long?
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Too Short: You may observe little to no biological effect, or the effect may not be statistically significant. This indicates that the therapeutic protein has not had enough time to interact with its target and elicit a downstream response.
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Too Long: Extended incubation can lead to cytotoxicity, where the treatment becomes toxic to the cells, leading to cell death that is independent of the intended therapeutic effect.[9] You might also see a decline in the therapeutic effect due to protein degradation, receptor internalization, or the activation of compensatory signaling pathways.
Q3: Can the optimal incubation time vary between different cell lines?
Yes, absolutely. The optimal incubation time can be highly dependent on the specific cell line being used.[8] Factors such as the cell's metabolic rate, the expression level of the target receptor, and the inherent sensitivity of the cell line to the therapeutic protein can all influence the required incubation time.[7]
Q4: Should I change the media during a long incubation period?
For longer incubation periods (e.g., 48 hours or more), it is good practice to consider a media change. This helps to replenish essential nutrients and remove waste products, which can impact cell health and responsiveness to the therapeutic protein.[8] When changing the media, ensure that the fresh media also contains the therapeutic protein at the desired concentration.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in multi-well plates- Pipetting errors | - Ensure a homogenous cell suspension before and during plating.- Fill outer wells with sterile PBS or media to minimize evaporation.- Use calibrated pipettes and consistent technique. |
| No observable effect of the therapeutic protein | - Suboptimal incubation time- Incorrect protein concentration- Low target expression in the cell line- Protein instability or degradation | - Perform a time-course experiment to identify the optimal incubation period.- Conduct a dose-response experiment to find the effective concentration.- Verify target expression using methods like Western Blot or qPCR.- Ensure proper protein storage and handling; consider the protein's half-life in culture conditions. |
| High levels of cell death (cytotoxicity) | - Incubation time is too long- Protein concentration is too high- Off-target effects of the therapeutic protein | - Reduce the incubation time.- Lower the concentration of the therapeutic protein.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between targeted cell death and general cytotoxicity.[9] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a typical workflow for determining the optimal incubation time for a therapeutic protein in a cell-based assay.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.[8]
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Therapeutic Protein Treatment:
-
Prepare a working solution of the therapeutic protein at a concentration determined from a prior dose-response experiment or based on literature values.
-
Treat the cells with the therapeutic protein. Include a vehicle control group (cells treated with the same buffer the protein is dissolved in).
-
-
Incubation:
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Assay Measurement:
-
At each time point, perform the desired assay to measure the biological effect (e.g., cell proliferation assay, gene expression analysis, or a signaling pathway-specific readout).
-
-
Data Analysis:
-
Normalize the results from the treated wells to the vehicle control wells for each time point.
-
Plot the normalized response against the incubation time to identify the time point that gives the maximal desired effect without inducing significant cytotoxicity.
-
Protocol 2: Western Blot to Confirm Target Engagement
This protocol can be used to verify that the therapeutic protein is engaging with its intended target within the cell.
-
Cell Lysis:
-
After incubating the cells with the therapeutic protein for the desired time, wash the cells with cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[9]
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).[9]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[9]
-
Incubate the membrane with a primary antibody specific to the target of interest (and its phosphorylated form, if applicable) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Visualize the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the effect of the therapeutic protein on the target.
-
Visualizations
Caption: Workflow for a time-course experiment.
Caption: Troubleshooting flowchart for common issues.
References
- 1. 1mg.com [1mg.com]
- 2. sunways.com [sunways.com]
- 3. cheapmedicineshop.com [cheapmedicineshop.com]
- 4. Buy this compound Eye Ointment 5gm Online at Upto 25% OFF | Netmeds [netmeds.com]
- 5. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to address batch-to-batch variability of Estocin
Welcome to the technical support center for Estocin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability with this compound?
A1: Batch-to-batch variability of protein therapeutics like this compound can stem from several factors throughout the manufacturing and handling process. Key contributors include:
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Inconsistencies in the upstream process: Variations in cell culture conditions such as media composition, pH, temperature, and dissolved oxygen can impact protein expression, folding, and post-translational modifications.[1][2]
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Downstream purification challenges: Differences in chromatography resins, buffer conditions, and filtration processes can lead to variations in purity, aggregation levels, and the presence of process-related impurities.[3][4][5]
-
Post-translational modifications (PTMs): Changes in PTMs like glycosylation, oxidation, and deamidation can affect the stability, efficacy, and immunogenicity of this compound.[6][7][8]
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Storage and handling conditions: Exposure to temperature fluctuations, freeze-thaw cycles, and agitation can induce protein aggregation and degradation.[1][9]
-
Raw material variability: Inconsistencies in the quality of raw materials used in cell culture media and purification buffers can introduce variability.[10]
Q2: How can I assess the quality and consistency of a new batch of this compound?
A2: A comprehensive panel of analytical techniques should be employed to qualify a new batch of this compound and compare it to a previously validated or "gold standard" batch. This typically involves assessing critical quality attributes (CQAs) related to identity, purity, potency, and stability.[11][12][13]
Q3: My experimental results with a new batch of this compound are different from the previous one. What should I do?
A3: Discrepancies in experimental outcomes between batches are a common challenge. A systematic approach to troubleshooting is recommended. First, verify that the correct concentration of the new batch was used. Next, proceed to qualify the new batch by comparing its physicochemical properties and biological activity against a reference standard or a previously characterized batch. The troubleshooting guides provided below offer a structured workflow to identify the source of the variability.[14]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
A common observation is a difference in the potency or efficacy of different this compound batches in cell-based or in vivo assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Protein Concentration | Independently verify the protein concentration of the new batch using a reliable method such as UV-Vis spectroscopy (A280) or a BCA assay.[15] |
| Variations in Biological Potency | Conduct a parallel dose-response experiment comparing the new batch to a "gold standard" batch in a validated functional assay. Determine the relative potency to see if a concentration adjustment is needed. |
| Differences in Purity | Analyze the purity of both batches using methods like SDS-PAGE and size-exclusion chromatography (SEC-HPLC).[16][17] Request and compare the Certificates of Analysis (CoA) for both batches. |
| Presence of Impurities | Use techniques like reverse-phase HPLC (RP-HPLC) or mass spectrometry to identify and quantify process-related impurities or degradation products that could interfere with the assay.[2][18] |
| Alterations in Post-Translational Modifications (PTMs) | Analyze critical PTMs that may impact activity, such as glycosylation (e.g., using HILIC-FLR-MS) or oxidation (e.g., using peptide mapping with mass spectrometry).[6][8] |
| Higher Aggregation Levels | Quantify the percentage of aggregates using SEC-HPLC and dynamic light scattering (DLS).[19][20] Aggregates can sometimes have reduced or altered biological activity. |
Issue 2: Increased Aggregation or Precipitation in a New Batch
The presence of visible particles or an increase in soluble aggregates can affect the performance and safety of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased aggregation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Improper Storage and Handling | Review the recommended storage temperature and handling instructions for this compound. Avoid repeated freeze-thaw cycles and vigorous shaking.[1][9] |
| Inappropriate Buffer Conditions | Verify the pH and excipient composition of the formulation buffer. Sub-optimal buffer conditions can lead to protein instability.[3] |
| Presence of Impurities | Certain impurities can act as nucleation sites for aggregation. Analyze the impurity profile of the batch.[4] |
| Oxidation | Exposure to oxidative stress can lead to the formation of covalent aggregates. Assess oxidation levels using appropriate analytical methods.[19] |
| Intrinsic Instability of the Batch | The batch may have inherent conformational instability. Use techniques like differential scanning calorimetry (DSC) to assess thermal stability.[11][21] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by UV-Vis Spectroscopy
Objective: To accurately determine the concentration of this compound in solution.
Methodology:
-
Establish the molar extinction coefficient of this compound at 280 nm (ε₂₈₀) based on its amino acid sequence.
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the this compound solution at 280 nm (A₂₈₀). Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU). Dilute the sample with the formulation buffer if necessary.
-
Calculate the concentration using the Beer-Lambert law: Concentration (mg/mL) = (A₂₈₀ / ε₂₈₀) * Molecular Weight (Da) / 1000
Protocol 2: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the monomeric purity and the percentage of soluble aggregates and fragments.
Methodology:
-
System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the SEC column.
-
Data Acquisition: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Table 1: Representative SEC-HPLC Data for Two Batches of this compound
| Batch ID | % Aggregates | % Monomer | % Fragments |
| ESTO-001 | 0.8 | 99.1 | 0.1 |
| ESTO-002 | 2.5 | 97.3 | 0.2 |
Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm), an indicator of conformational stability.
Methodology:
-
Sample Preparation: Prepare the this compound sample and a matching buffer reference.
-
Instrument Setup: Load the sample and reference into the DSC instrument.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 95°C).
-
Data Analysis: Analyze the resulting thermogram to determine the Tm, which is the temperature at which 50% of the protein is unfolded.
Table 2: Representative DSC Data for Two Batches of this compound
| Batch ID | Onset Temperature (°C) | Melting Temperature (Tm) (°C) |
| ESTO-001 | 65.2 | 72.5 |
| ESTO-002 | 63.8 | 70.9 |
Signaling Pathway
This compound is hypothesized to exert its cellular effects through the activation of a specific cell surface receptor, leading to the downstream activation of the PI3K-Akt signaling pathway. This pathway is crucial for cell survival and proliferation.
Caption: Proposed signaling pathway for this compound action.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Quality Control in Biotechnology for Safer Biologics Manufacturing | AMSbiopharma [amsbiopharma.com]
- 3. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 6. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of post-translational modifications of proteins on the inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 11. biocompare.com [biocompare.com]
- 12. Biopharmaceutical & Biologics Quality Control | Product Assurance & Compliance [bioprocessonline.com]
- 13. clean-biologics.com [clean-biologics.com]
- 14. benchchem.com [benchchem.com]
- 15. Quality Control of Biologics and Biosimilars | Kymos Group [kymos.com]
- 16. Protein Aggregation Analysis [intertek.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. biopharma-asia.com [biopharma-asia.com]
- 20. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Challenges in studying Estocin's long-term effects
Estocin Research Technical Support Center
Disclaimer: The compound "this compound" is marketed as a brand name for an ophthalmic ointment containing the antibiotic Azithromycin, used for treating bacterial eye infections.[1][2][3][4] Its mechanism of action involves inhibiting protein synthesis in bacteria.[2][5][6] The following technical support guide is based on a hypothetical research compound, hereafter referred to as This compound-R , to address the user's query about challenges in studying long-term cellular effects and signaling pathways, which are not topics associated with the commercially available this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-R?
A1: this compound-R is a novel synthetic small molecule designed to selectively inhibit the tyrosine kinase activity of the Fibroblast Growth Factor Receptor 2 (FGFR2). By binding to the ATP-binding pocket of the FGFR2 kinase domain, this compound-R is intended to block downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in certain types of cancer.
Q2: What are the primary challenges in conducting long-term in vitro studies with this compound-R?
A2: The primary challenges include:
-
Acquired Resistance: Cells may develop resistance over several months of continuous exposure through mechanisms such as FGFR2 gene amplification, mutations in the drug-binding site, or activation of bypass signaling pathways.
-
Metabolic Instability: this compound-R can be metabolized by cultured cells, leading to a decrease in the effective concentration over time. This requires frequent media changes and careful dose monitoring.
-
Cellular Plasticity: Long-term exposure may induce phenotypic changes in cells, such as epithelial-mesenchymal transition (EMT), which can complicate the interpretation of results.
Q3: Are there known issues with the solubility or stability of this compound-R in culture media?
A3: Yes, this compound-R has low aqueous solubility. It is typically dissolved in DMSO for a stock solution. When diluted in aqueous culture media, precipitation can occur at concentrations above 10 µM, especially in media containing high levels of serum proteins. It is recommended to prepare fresh dilutions for each experiment and visually inspect for precipitates.
Troubleshooting Guides
Issue 1: Declining Efficacy of this compound-R in Long-Term Cell Culture
| Symptom | Potential Cause | Suggested Solution |
| Gradual increase in cell viability or proliferation after 8-12 weeks. | Acquired Resistance: Upregulation of bypass pathways (e.g., EGFR signaling) or mutation in the FGFR2 kinase domain. | 1. Perform Western blot analysis for key proteins in alternative pathways (p-EGFR, p-MET).2. Sequence the FGFR2 kinase domain to check for mutations.3. Consider combination therapy with an inhibitor of the identified bypass pathway. |
| Sudden loss of drug effect after a new batch of this compound-R is used. | Compound Instability: Improper storage or handling of the new batch. | 1. Verify the integrity of the compound using analytical methods like HPLC.2. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Efficacy varies between experiments performed on different days. | Inconsistent Dosing: Degradation of this compound-R in the incubator or inconsistent final concentrations. | 1. Replenish media with freshly diluted this compound-R every 48-72 hours.2. Perform a dose-response curve with each new set of experiments to ensure consistency. |
Issue 2: High Variability in In Vivo Xenograft Studies
| Symptom | Potential Cause | Suggested Solution |
| Inconsistent tumor growth inhibition across the treatment group. | Poor Bioavailability: Inefficient absorption or rapid metabolism of this compound-R in the animal model. | 1. Analyze plasma levels of this compound-R at different time points post-administration to determine its pharmacokinetic profile.2. Consider using a different vehicle for administration or exploring alternative routes (e.g., subcutaneous vs. oral gavage). |
| Weight loss or signs of toxicity in a subset of the animals. | Off-Target Effects: this compound-R may be inhibiting other kinases or causing unforeseen toxicity at the administered dose. | 1. Perform a dose-escalation study to identify the maximum tolerated dose (MTD).2. Conduct a kinome profiling screen to identify potential off-target interactions. |
Experimental Protocols
Protocol: Long-Term Acquired Resistance Study in Cell Culture
-
Cell Line Selection: Choose a cancer cell line with a known FGFR2 amplification or activating mutation (e.g., SNU-16 gastric cancer cell line).
-
Initial Dosing: Culture the cells in their standard growth medium. Determine the initial IC50 (half-maximal inhibitory concentration) of this compound-R using a 72-hour cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation:
-
Begin continuous treatment of the cells with this compound-R at a concentration equal to the IC20 (concentration that inhibits 20% of growth).
-
Once the cells resume a normal growth rate, double the concentration of this compound-R.
-
Repeat this dose-escalation process over several months.
-
-
Monitoring:
-
At each passage, monitor cell morphology for any phenotypic changes.
-
Every 4-6 weeks, perform a new IC50 assay on the treated cells and compare it to the parental, untreated cell line. A significant shift in the IC50 value indicates the development of resistance.
-
-
Mechanism Analysis: Once a resistant cell line is established (e.g., >10-fold increase in IC50), harvest cells for downstream analysis:
-
Genomic Analysis: DNA sequencing of the FGFR2 gene.
-
Proteomic Analysis: Western blotting or phospho-kinase arrays to assess the activation of bypass signaling pathways.
-
Visualizations
Signaling Pathway Diagrams
Caption: Proposed signaling pathway of this compound-R targeting FGFR2.
Experimental Workflow Diagram
Caption: Workflow for troubleshooting decreased this compound-R efficacy.
References
- 1. 1mg.com [1mg.com]
- 2. sunways.com [sunways.com]
- 3. This compound Eye Ointment 5 gm | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 4. This compound Eye Ointment: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]
- 5. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ophthalmic Antibiotics: Azithromycin (Estocin) vs. Erythromycin
Introduction
In the field of ophthalmic therapeutics, the selection of an appropriate antibiotic is paramount for the effective management of bacterial eye infections. This guide provides a detailed comparison of two commonly prescribed macrolide antibiotics: Azithromycin (B1666446), the active ingredient in products such as Estocin, and Erythromycin. While both antibiotics share a similar mechanism of action, differences in their pharmacokinetic properties and clinical efficacy have been observed. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform clinical and developmental decisions.
It is important to clarify that "this compound" is a brand name for an ophthalmic preparation of Azithromycin.[1][2] Therefore, a direct efficacy comparison between this compound and Azithromycin would be redundant. This guide will compare the active ingredient, Azithromycin, with another widely used ophthalmic antibiotic, Erythromycin.
Mechanism of Action
Both Azithromycin and Erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][3][4] They achieve this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts bacterial growth and proliferation.[3][4][5]
Signaling Pathway: Macrolide Antibiotic Action on Bacterial Ribosome
Caption: Mechanism of action for Azithromycin and Erythromycin.
Comparative Efficacy: Clinical Data
A clinical trial was conducted to compare the efficacy of Azithromycin 1% ophthalmic solution with Erythromycin eye ointment in patients with posterior blepharitis, a common inflammatory condition of the eyelids often associated with bacterial infection.
Table 1: Comparison of Clinical Outcomes between Azithromycin and Erythromycin
| Outcome Measure | Azithromycin 1% Solution | Erythromycin Ointment | P-value |
| Ocular Surface Disease Index (OSDI) | |||
| Baseline (Mean) | Not Significantly Different | Not Significantly Different | >0.05 |
| End of Study (Mean) | Not Significantly Different | Not Significantly Different | >0.05 |
| Staining Intensity | |||
| End of Study (Mean Score) | Significantly Decreased | Decreased | 0.049 |
| Schirmer's Test (SMTube) | |||
| Baseline (Mean) | Not Significantly Different | Not Significantly Different | >0.05 |
| End of Study (Mean) | Not Significantly Different | Not Significantly Different | >0.05 |
Data sourced from a clinical trial on patients with posterior blepharitis.[6]
The results indicated that the overall efficacy of Azithromycin eye drops was comparable to that of Erythromycin topical ointment for the treatment of posterior blepharitis.[6] Notably, there was a statistically significant decrease in the mean score for staining intensity in the group receiving Azithromycin compared to the Erythromycin group.[6]
In a separate study comparing Azithromycin 1% solution with tobramycin (B1681333) for bacterial conjunctivitis, clinical resolution was observed in 79.9% of patients treated with Azithromycin.[7] Furthermore, a meta-analysis suggested that Azithromycin 1% or 1.5% is more effective in the clinical cure rate of eye disease than tobramycin 0.3% eye drops in treatment durations of five days or less.[8]
Experimental Protocols
Study 1: Azithromycin 1% Solution vs. Erythromycin Ointment for Posterior Blepharitis [6]
-
Study Design: A clinical trial involving 98 patients with posterior blepharitis.
-
Inclusion/Exclusion Criteria: Patients diagnosed with posterior blepharitis referred to the ophthalmology clinic.
-
Randomization: Patients were randomly divided into two groups using a blocking method.
-
Intervention:
-
Group 1: Received Azithromycin 1% eye drops.
-
Group 2: Received Erythromycin topical ointment.
-
-
Data Collection: A two-part questionnaire was completed by patients before and after the intervention. The first part collected demographic and symptom data (dry eyes, redness, swelling, itching). The second part was the standard Ocular Surface Disease Index (OSDI) questionnaire. The Schirmer's test (SMTube) was also performed, and the intensity of color sensitivity was evaluated by an eye specialist.
-
Statistical Analysis: Data were analyzed using independent t-tests, Mann-Whitney U tests, paired t-tests, Chi-Square, and Fisher's exact tests, with a significance level of p < 0.05.
Experimental Workflow: Azithromycin vs. Erythromycin Clinical Trial
Caption: Workflow of the comparative clinical trial.
Study 2: Azithromycin 1% Solution vs. Tobramycin for Bacterial Conjunctivitis [7]
-
Study Design: A prospective, randomized, active-controlled, double-masked, phase 3 trial conducted at 47 US sites.
-
Participants: 316 subjects aged 1 year or older with a diagnosis of acute bacterial conjunctivitis.
-
Intervention:
-
Group 1 (n=159): Received Azithromycin 1% in DuraSite®. Dosing was twice a day with the active drug on days 1 and 2, and once daily on days 3 through 5. Other doses were vehicle.
-
Group 2 (n=157): Received tobramycin 0.3% ophthalmic solution. Dosed four times a day for 5 days.
-
-
Primary Outcome Measures:
-
Clinical resolution of clinical signs.
-
Eradication of pathogens.
-
-
Evaluation: Clinical signs and bacterial cultures were evaluated at visit 3 (day 6 ± 1).
Conclusion
Azithromycin, the active component of this compound, demonstrates comparable efficacy to Erythromycin for the treatment of posterior blepharitis, with a potential advantage in reducing corneal staining.[6] Clinical data for bacterial conjunctivitis also supports the robust efficacy of Azithromycin.[7] The less frequent dosing schedule of Azithromycin ophthalmic solutions may offer an advantage in patient compliance.[9] The choice between these two macrolide antibiotics for ophthalmic use may be guided by specific clinical circumstances, patient factors, and considerations of dosing convenience. Further head-to-head trials focusing specifically on bacterial conjunctivitis would be beneficial to delineate any subtle differences in efficacy for this indication.
References
- 1. cheapmedicineshop.com [cheapmedicineshop.com]
- 2. arrowmeds.com [arrowmeds.com]
- 3. mountainside-medical.com [mountainside-medical.com]
- 4. Articles [globalrx.com]
- 5. This compound 10 MG Eye Ointment 5 GM: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 6. jsurgery.bums.ac.ir [jsurgery.bums.ac.ir]
- 7. A randomized trial assessing the clinical efficacy and microbial eradication of 1% azithromycin ophthalmic solution vs tobramycin in adult and pediatric subjects with bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of azithromycin 1% and 1.5% ophthalmic solutions compared to tobramycin 0.3% eye drops: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reviewofoptometry.com [reviewofoptometry.com]
Unveiling the Molecular Embrace: A Comparative Guide to Validating Estocin's Ribosomal Binding Site
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the binding site of Estocin (Azithromycin) on the bacterial ribosome. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary tools to investigate and confirm the molecular interactions of this and other ribosome-targeting antibiotics.
This compound is a brand name for the macrolide antibiotic Azithromycin.[1][2] Like other macrolides, its mechanism of action involves binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis.[2] This guide will delve into the experimental techniques used to precisely identify and validate this binding site, comparing it with other antibiotics that also target the ribosome.
Comparing the Arsenal: Methodologies for Binding Site Validation
The validation of an antibiotic's binding site on a target as complex as the ribosome requires a multi-pronged approach. High-resolution structural biology techniques, complemented by biochemical and genetic methods, provide a comprehensive picture of the drug-target interaction.
| Methodology | Principle | Resolution | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a crystallized ribosome-antibiotic complex to determine the three-dimensional structure at atomic resolution. | High (typically 2-3 Å) | Provides precise atomic coordinates of the binding pocket and the antibiotic's orientation. | Requires high-quality crystals, which can be challenging to obtain for large, flexible complexes like the ribosome. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen ribosome-antibiotic complexes using an electron microscope to reconstruct a 3D model. | Near-atomic to atomic | Can visualize large and flexible complexes without the need for crystallization. Allows for the study of the ribosome in different functional states. | Resolution can be lower than X-ray crystallography for smaller molecules. |
| Biochemical Assays | Techniques like footprinting, cross-linking, and competitive binding assays to identify the general region of interaction. | Low | Relatively rapid and less technically demanding than structural methods. Useful for initial screening and confirming direct binding. | Does not provide a detailed three-dimensional view of the binding site. |
| Genetic Studies (Mutational Analysis) | Inducing mutations in the ribosomal RNA or proteins and assessing their impact on antibiotic binding and efficacy. | Indirect | Can identify key residues involved in the binding interaction and resistance mechanisms. | Mutations can have allosteric effects, making direct interaction interpretation complex. |
At the Heart of Inhibition: this compound's (Azithromycin's) Ribosomal Binding Site
Structural studies have revealed that Azithromycin, the active compound in this compound, binds to the 23S rRNA within the large (50S) ribosomal subunit, near the entrance of the polypeptide exit tunnel. This strategic location allows it to physically obstruct the passage of newly synthesized peptides, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately inhibiting protein synthesis.
Key interactions have been identified between Azithromycin and specific nucleotides of the 23S rRNA, as well as with ribosomal proteins. These interactions are crucial for its binding affinity and inhibitory activity.
A Comparative Look: Binding Sites of Other Ribosome-Targeting Antibiotics
While this compound (Azithromycin) targets the polypeptide exit tunnel, other classes of antibiotics have distinct binding sites on the ribosome, leading to different mechanisms of inhibition.
| Antibiotic Class | Example | Binding Site on Ribosome | Mechanism of Action |
| Macrolides | Azithromycin (this compound), Erythromycin | 50S subunit, polypeptide exit tunnel | Blocks the exit of the nascent polypeptide chain. |
| Tetracyclines | Tetracycline, Doxycycline | 30S subunit, A-site | Prevents the binding of aminoacyl-tRNA to the A-site, inhibiting peptide elongation. |
| Aminoglycosides | Streptomycin, Gentamicin | 30S subunit, A-site | Causes misreading of the mRNA codon, leading to the synthesis of non-functional proteins. |
| Lincosamides | Clindamycin | 50S subunit, peptidyl transferase center | Inhibits peptide bond formation. |
| Oxazolidinones | Linezolid | 50S subunit, P-site | Prevents the formation of the initiation complex. |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in validating an antibiotic's binding site, the following diagrams have been generated using the DOT language.
Caption: Workflow for Validating a Novel Antibiotic's Ribosomal Binding Site.
Caption: Comparison of Ribosome-Targeting Antibiotic Binding Sites and Mechanisms.
Detailed Experimental Protocols
For researchers seeking to replicate or adapt these validation methods, the following provides a generalized protocol for a key technique.
Protocol: Cryo-Electron Microscopy of a Ribosome-Antibiotic Complex
1. Preparation of Ribosomes:
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or T. thermophilus) through sucrose (B13894) density gradient centrifugation.
-
Assess the purity and integrity of the isolated ribosomes using techniques like SDS-PAGE and analytical ultracentrifugation.
2. Formation of the Ribosome-Antibiotic Complex:
-
Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., Azithromycin) at a suitable temperature and for a sufficient duration to ensure complex formation.
3. Cryo-EM Grid Preparation:
-
Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to create a thin layer of vitrified ice, preserving the native structure of the complex.
4. Data Collection:
-
Screen the frozen grids for areas with optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Collect a large dataset of high-resolution images (micrographs) of the ribosome-antibiotic complexes.
5. Image Processing and 3D Reconstruction:
-
Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, and 3D classification and refinement.
-
This process involves aligning and averaging tens of thousands to hundreds of thousands of individual particle images to generate a high-resolution 3D map of the ribosome-antibiotic complex.
6. Model Building and Analysis:
-
Fit the atomic models of the ribosome and the antibiotic into the cryo-EM density map.
-
Analyze the interactions between the antibiotic and the ribosomal components to precisely define the binding site and the mechanism of inhibition.
By employing these robust experimental strategies, the scientific community can continue to unravel the intricate interactions between antibiotics and their ribosomal targets, paving the way for the development of novel and more effective antibacterial agents.
References
A Comparative Analysis of Estocin (Azithromycin) and Erythromycin for Researchers and Drug Development Professionals
An objective, data-driven comparison of two pivotal macrolide antibiotics, this guide delves into the comparative efficacy, pharmacokinetics, and resistance profiles of Estocin (containing the active ingredient Azithromycin) and the archetypal macrolide, Erythromycin (B1671065). This analysis is supported by experimental data and detailed methodologies to inform research and development in infectious diseases.
This guide clarifies that for the purpose of this scientific comparison, "this compound" will be treated as its active component, Azithromycin, to compare it with Erythromycin, as both belong to the macrolide class of antibiotics.
Mechanism of Action: A Tale of Two Macrolides
Both Azithromycin and Erythromycin are bacteriostatic antibiotics that function by inhibiting protein synthesis in susceptible bacteria.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain, thereby halting protein elongation.[3][4] This shared mechanism of action means that there is a high potential for cross-resistance between the two drugs.[1] An alteration in the binding site on the 50S ribosomal subunit can confer resistance to both antibiotics simultaneously.[1]
Despite this fundamental similarity, Azithromycin, a semi-synthetic derivative of Erythromycin, possesses a methyl-substituted nitrogen atom in its lactone ring, classifying it as an azalide, a subclass of macrolides.[1] This structural modification contributes to its distinct pharmacokinetic profile and spectrum of activity.
Quantitative Efficacy Data: A Head-to-Head Comparison
The in vitro potency of Azithromycin and Erythromycin varies depending on the bacterial species. Generally, Azithromycin demonstrates superior activity against many gram-negative pathogens, such as Haemophilus influenzae, while Erythromycin can be marginally more active against some gram-positive organisms.[1][5] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for both antibiotics against key bacterial pathogens.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Azithromycin and Erythromycin
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Azithromycin | ≤0.03 | 0.06 |
| Erythromycin | ≤0.015 | 0.06 | |
| Haemophilus influenzae | Azithromycin | - | 1-2 |
| Erythromycin | - | 8 | |
| Moraxella catarrhalis | Azithromycin | - | 0.06 |
| Erythromycin | - | 0.12 | |
| Staphylococcus aureus (Methicillin-Susceptible) | Azithromycin | 0.5 | 1 |
| Erythromycin | 0.25 | 0.5 | |
| Neisseria gonorrhoeae | Azithromycin | 0.06 - 0.125 | 0.125 |
| Erythromycin | 0.06 - 0.125 | 0.125 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data is compiled from multiple in vitro studies.[5][6]
Pharmacokinetic Profiles: A Key Differentiator
The most significant distinctions between Azithromycin and Erythromycin lie in their pharmacokinetic properties. Azithromycin exhibits a more favorable pharmacokinetic profile, characterized by a longer half-life, extensive tissue distribution, and higher concentrations in tissues compared to serum.[1][7] This allows for once-daily dosing and shorter treatment courses.[1] In contrast, Erythromycin has a shorter half-life, necessitating more frequent dosing.[1]
Table 2: Comparative Pharmacokinetic Parameters of Azithromycin and Erythromycin
| Parameter | Azithromycin | Erythromycin |
| Half-life | ~41 hours (in tissues)[1][8] | ~2 hours[8] |
| Bioavailability | ~37%[7] | ~25%[7] |
| Protein Binding | Low (~7-51%) | High (~70-90%)[8] |
| Tissue Concentration | High (10-100 times serum levels)[7] | Lower than Azithromycin |
| Metabolism | Minimal | Hepatic (CYP3A4)[9] |
| Excretion | Primarily biliary | Primarily biliary[8] |
Resistance Mechanisms
Bacterial resistance to both Azithromycin and Erythromycin can occur through several mechanisms. The primary mechanism is the modification of the 23S rRNA in the 50S ribosomal subunit, which prevents the antibiotic from binding effectively.[2] Other mechanisms include the production of enzymes that inactivate the drug, such as erythromycin esterases, and the presence of efflux pumps that actively transport the antibiotic out of the bacterial cell.[10] Due to their similar mechanisms of action, cross-resistance between Azithromycin and Erythromycin is a significant clinical concern.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a logarithmic phase and then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]
-
Antibiotic Dilution: Serial two-fold dilutions of Azithromycin and Erythromycin are prepared in a 96-well microtiter plate containing a suitable broth medium.[12]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]
-
Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.[11][12]
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[11]
2. In Vivo Pharmacokinetic Studies in a Mouse Model
Pharmacokinetic parameters are often determined in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Animal Model: Healthy mice are used for the study.[13]
-
Drug Administration: A defined dose of Azithromycin or Erythromycin is administered, typically via subcutaneous injection or oral gavage.[13]
-
Sample Collection: At predetermined time points, blood samples are collected from the mice.[13]
-
Sample Processing: The blood is centrifuged to separate the serum, which is then stored for analysis.[13]
-
Drug Concentration Analysis: The concentration of the antibiotic in the serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t₁/₂).[14]
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. cejph.szu.cz [cejph.szu.cz]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. Azithromycin - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. repub.eur.nl [repub.eur.nl]
- 14. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Analgesic Effects of Estocin In Vivo: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a significant lack of current in vivo data to validate any analgesic effects of a compound referred to as "Estocin." The name "this compound" is predominantly associated with a commercially available antibiotic eye ointment containing Azithromycin, which is used for treating bacterial eye infections.[1][2] The mechanism of action for this product is well-established as the inhibition of bacterial protein synthesis.[2][3][4]
An isolated piece of literature from 1968, titled "Analgesic action of this compound (dimethylaminoethyl ester hydrochloride of alpha, alpha-diphenylethoxyacetic acid)," suggests a historical investigation into a compound with the same name for pain relief.[5] This study, published in Russian, mentions comparative studies with morphine in animal models such as cats and rats.[5] However, this compound appears to be distinct from the currently marketed azithromycin-based "this compound" and there is no further evidence of its development or study as an analgesic in the contemporary scientific literature.
Due to the absence of verifiable and reproducible in vivo experimental data on the analgesic properties of any compound currently and clearly identified as "this compound," it is not possible to provide a comparative guide on its performance against other analgesics. Consequently, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled at this time.
For researchers, scientists, and drug development professionals interested in the discovery of novel analgesics, the focus remains on validated targets and compounds with robust preclinical and clinical data. The typical pathway for validating a new analgesic candidate involves a series of well-defined in vivo assays.
Standard Experimental Workflow for In Vivo Analgesic Validation
A general workflow for testing a potential new analgesic compound in vivo is outlined below. This process is essential for determining the efficacy and safety profile of the compound.
Common In Vivo Pain Models
The validation of analgesic compounds relies on established animal models that mimic different pain states in humans. These models are crucial for assessing the potential therapeutic efficacy of a new drug.
| Pain Model | Description | Typical Analgesic Classes Tested |
| Tail-Flick Test | Measures the latency of a rodent to withdraw its tail from a noxious heat source. It is a model of acute thermal pain. | Opioids, NSAIDs |
| Hot-Plate Test | Assesses the reaction time of an animal placed on a heated surface. This model also evaluates acute thermal pain. | Opioids, Cannabinoids |
| Formalin Test | Involves injecting a dilute formalin solution into the paw of a rodent, which induces a biphasic pain response (acute and inflammatory).[6] | Opioids, NSAIDs, Antidepressants |
| Chronic Constriction Injury (CCI) | A model of neuropathic pain created by loosely ligating the sciatic nerve, leading to pain hypersensitivity.[7] | Anticonvulsants, Antidepressants, Opioids |
| Spinal Nerve Ligation (SNL) | Another widely used model for neuropathic pain where a spinal nerve is tightly ligated, resulting in persistent pain behaviors.[6] | Gabapentinoids, Tricyclic Antidepressants |
Potential Signaling Pathways in Analgesia
While the mechanism of action for an analgesic "this compound" is unknown, established analgesics target various signaling pathways to alleviate pain. A simplified diagram illustrates some of these key pathways.
References
- 1. 1mg.com [1mg.com]
- 2. sunways.com [sunways.com]
- 3. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 4. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Analgesic action of this compound (dimethylaminoethyl ester hydrochloride of alpha, alpha-diphenylethoxyacetic acid)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The analgesic effects of dezocine in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Estocin (Erythromycin/Azithromycin) and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the cross-resistance profiles of commonly used antibiotics. This guide provides a comparative analysis of Estocin, a brand name for the macrolide antibiotics erythromycin (B1671065) and azithromycin (B1666446), and its cross-resistance patterns with other major antibiotic classes. The data presented is intended to inform research and development efforts in the pursuit of novel antimicrobial strategies.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles of bacterial isolates with defined resistance mechanisms to macrolides.
Table 1: Cross-Resistance in Streptococcus pneumoniae
| Antibiotic Class | Antibiotic | Penicillin-Susceptible Strain MIC (µg/mL) | Azithromycin-Resistant Strain MIC (µg/mL) | Fold Change in MIC |
| Macrolide | Azithromycin | 0.03 | >256 | >8533 |
| Clarithromycin | - | Resistant | - | |
| β-Lactam | Amoxicillin | 0.008 | 0.008 | 1 |
| Cefuroxime | 0.03-0.06 | 0.03-0.06 | 1 | |
| Cefaclor | 0.5 | 0.5 | 1 |
Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[1]
Table 2: Cross-Resistance in Staphylococcus aureus
| Antibiotic Class | Antibiotic | Erythromycin-Susceptible S. aureus (MSSA) Resistance Rate (%) | Erythromycin-Resistant S. aureus (MSSA) Resistance Rate (%) | Erythromycin-Susceptible S. aureus (MRSA) Resistance Rate (%) | Erythromycin-Resistant S. aureus (MRSA) Resistance Rate (%) |
| Macrolide | Erythromycin | 0 | 100 | 0 | 100 |
| Clindamycin | 3.7 | 14.4 | 42.8 | 25.6 (decrease noted over time) | |
| Fluoroquinolone | Ciprofloxacin | 4.8 | 7.2 | 91.6 | 74.2 (decrease noted over time) |
| Aminoglycoside | Gentamicin | - | - | 22.1 | 15.3 (decrease noted over time) |
Data represents resistance trends observed in blood isolates of S. aureus and indicates the percentage of resistant isolates.[2]
Table 3: Cross-Resistance in Erythromycin-Resistant Streptococcus pyogenes
| Antibiotic | MIC Range for Erythromycin-Resistant Strains (µg/mL) | Susceptibility of Erythromycin-Resistant Strains |
| Azithromycin | >16 | Resistant |
| Miocamycin | 0.5 - 1 | Susceptible |
| Clindamycin | ≤0.12 | Susceptible |
Data from a study on erythromycin-resistant Streptococcus pyogenes isolates.[3]
Mechanisms of Macrolide Resistance and Cross-Resistance
Resistance to macrolides such as erythromycin and azithromycin is primarily governed by two mechanisms: target site modification and active drug efflux. These mechanisms are the basis for the observed cross-resistance patterns.
-
Target Site Modification (MLSb Phenotype): This is mediated by the erm (erythromycin ribosome methylase) genes. The erm gene products methylate the 23S rRNA, which is a component of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics, leading to the MLSb resistance phenotype.[4] This resistance can be either constitutive or inducible.
-
Active Efflux (M Phenotype): This mechanism is mediated by the mef (macrolide efflux) genes, which code for a membrane-bound efflux pump.[5][6] This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[7][8] This mechanism confers resistance to macrolides but not to lincosamides or streptogramin B.
Experimental Protocols
The determination of cross-resistance is predominantly achieved through antimicrobial susceptibility testing, with the broth microdilution method being the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of an antibiotic's activity against a specific bacterium.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the culture is standardized to a 0.5 McFarland standard.
- Antibiotics: Stock solutions of the antibiotics to be tested are prepared at known concentrations.
- Microtiter Plates: Sterile 96-well microtiter plates are used.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms, supplementation with blood or other growth factors may be necessary.[9][10]
2. Procedure:
- Serial Dilution of Antibiotics: Two-fold serial dilutions of each antibiotic are prepared directly in the wells of the microtiter plate using the growth medium. This creates a gradient of antibiotic concentrations across the plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. The final inoculum concentration is typically around 5 x 10^5 CFU/mL.
- Controls:
- Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antibiotic) to ensure the viability of the bacteria.
- Sterility Control: Wells containing only the growth medium to check for contamination.
- Incubation: The inoculated plates are incubated at a temperature and duration appropriate for the test organism (e.g., 35-37°C for 16-20 hours for many common bacteria).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[11] This is typically observed as the first clear well in the dilution series.
Visualizing Resistance Mechanisms and Experimental Workflow
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key resistance mechanisms and a typical workflow for assessing antibiotic cross-resistance.
Caption: Mechanism of erm-mediated resistance to this compound.
References
- 1. In vitro selection of resistance to four beta-lactams and azithromycin in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an erythromycin resistance (erm) plasmid in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. journals.asm.org [journals.asm.org]
- 8. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Estocin (Azithromycin): A Comparative Guide to its Bacteriostatic and Bactericidal Nature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of Estocin, with its active ingredient azithromycin (B1666446), against other common antibiotics. Experimental data is presented to elucidate its primarily bacteriostatic nature, with exploration of conditions under which bactericidal effects are observed. Detailed experimental protocols and visual workflows are included to support research and development efforts in the field of antimicrobial agents.
Executive Summary
This compound, a brand name for the macrolide antibiotic azithromycin, functions primarily as a bacteriostatic agent. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which effectively halts bacterial growth and replication. However, the distinction between bacteriostatic and bactericidal activity is not absolute and can be influenced by the concentration of the antibiotic, the specific bacterial species, and the duration of exposure. At higher concentrations, azithromycin has demonstrated bactericidal activity against certain pathogens. This guide presents in-vitro susceptibility data to illustrate these characteristics and compares its performance with other bacteriostatic and bactericidal antibiotics.
Comparative In-Vitro Activity of Azithromycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) and, where available, the Minimum Bactericidal Concentration (MBC) of azithromycin against several clinically relevant bacteria. The MBC/MIC ratio is a key indicator of an antibiotic's activity, with a ratio of ≤ 4 often considered bactericidal and a ratio of > 4 considered bacteriostatic.
Table 1: In-Vitro Activity of Azithromycin against Staphylococcus aureus
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| S. aureus ATCC 29213 | 0.25 - 1.0 | - | - | [1] |
| Methicillin-Susceptible S. aureus (MSSA) | 1 | - | - | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 32 - 128 | - | - | [3] |
Table 2: Comparative In-Vitro Activity of Azithromycin and Other Antibiotics
| Organism | Antibiotic | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Azithromycin | 0.06 - 0.25 | [4][5] |
| Erythromycin (B1671065) | 0.03 - 0.125 | [4] | |
| Clarithromycin (B1669154) | 0.03 - 0.125 | [4] | |
| Levofloxacin (B1675101) | - | [6] | |
| Haemophilus influenzae | Azithromycin | ≤0.03 - 4 | [7] |
| Erythromycin | - | [2] | |
| Clarithromycin | - | [7] | |
| Levofloxacin | - | [6] | |
| Staphylococcus aureus | Azithromycin | 0.25 - >256 | [1][3][8] |
| Linezolid (B1675486) | 1 - 4 | [9][10] | |
| Levofloxacin | - | [11] |
Note: Direct comparative studies providing side-by-side MIC/MBC values for all listed antibiotics against the same strains are limited. The data presented is compiled from various sources.
Mechanism of Action: Inhibition of Protein Synthesis
Azithromycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
References
- 1. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Levofloxacin vs. azithromycin pharmacodynamic activity against S. pneumoniae and H. influenzae with decreased susceptibility to amoxicillin/clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Attempts to Inhibit Methicillin-Resistant Staphylococcus aureus Biofilm? A Combination of Daptomycin and Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparación de la actividad in-vitro de dos presentaciones de linezolid frente a cepas de Staphylococcus aureus [revfarmacia.sld.cu]
- 11. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Macrolide Antibiotics and the Ketolide Telithromycin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial agents, macrolides have long been a cornerstone for treating respiratory tract infections. The emergence of bacterial resistance, however, has necessitated the development of new agents with improved efficacy. This guide provides a detailed head-to-head comparison of the foundational macrolide, erythromycin (B1671065), its advanced derivative, azithromycin (B1666446) (the active ingredient in Estocin eye ointment), and the first-in-class ketolide, telithromycin (B1682012). This comparison focuses on their systemic use in treating respiratory infections, providing researchers and drug development professionals with the critical data needed for informed decision-making.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a key predictor of its clinical efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values for erythromycin, azithromycin, and telithromycin against common respiratory pathogens. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a standard measure of antibacterial potency.
| Pathogen | Antibiotic | MIC90 (µg/mL) |
| Streptococcus pneumoniae (Erythromycin-Susceptible) | Erythromycin | 0.06 |
| Azithromycin | 0.125 | |
| Telithromycin | 0.06 | |
| Streptococcus pneumoniae (Erythromycin-Resistant) | Erythromycin | >64 |
| Azithromycin | >256 | |
| Telithromycin | ≤1.0 | |
| Haemophilus influenzae | Erythromycin | - |
| Azithromycin | - | |
| Telithromycin | - | |
| Moraxella catarrhalis | Erythromycin | - |
| Azithromycin | - | |
| Telithromycin | - | |
| Mycoplasma pneumoniae | Erythromycin | - |
| Azithromycin | - | |
| Telithromycin | - | |
| Chlamydophila pneumoniae | Erythromycin | - |
| Azithromycin | - | |
| Telithromycin | - |
Note: MIC values can vary depending on the study and geographic location. The data presented here is a synthesis from multiple sources for comparative purposes.
Clinical Efficacy in Community-Acquired Pneumonia (CAP)
Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in a real-world setting. The following table summarizes the clinical cure rates of erythromycin, azithromycin, and telithromycin in the treatment of community-acquired pneumonia (CAP).
| Antibiotic | Clinical Cure Rate (%) | Comparator(s) |
| Erythromycin | 76 | Azithromycin |
| Azithromycin | 79-94.6 | Erythromycin, Amoxicillin/clavulanate, Benzylpenicillin |
| Telithromycin | 88.8-93 | Clarithromycin, Standard of care |
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profile of an antibiotic dictates its dosing regimen and distribution to the site of infection. Key parameters for erythromycin, azithromycin, and telithromycin are compared below.
| Parameter | Erythromycin | Azithromycin | Telithromycin |
| Bioavailability (%) | 25-50 | 37 | 57 |
| Half-life (hours) | 1.5-2 | 68 | 10 |
| Protein Binding (%) | 70-90 | 7-51 | 60-70 |
| Metabolism | Hepatic (CYP3A4) | Biliary | Hepatic (CYP3A4) |
Mechanism of Action: Targeting the Bacterial Ribosome
Erythromycin, azithromycin, and telithromycin all exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain.[1][2] However, there are key differences in their binding that contribute to their varying activity, particularly against resistant strains.
Macrolides like erythromycin and azithromycin primarily bind to domain V of the 23S rRNA.[3] Telithromycin, a ketolide, also binds to domain V but has an additional interaction with domain II.[3] This dual binding site gives telithromycin a higher affinity for the ribosome and allows it to be effective against some macrolide-resistant bacteria.[4]
Mechanism of action at the ribosomal level.
Mechanisms of Resistance
Bacterial resistance to macrolides and ketolides primarily occurs through two mechanisms: target site modification and active drug efflux.[5]
-
Target Site Modification: The most common mechanism is the methylation of an adenine (B156593) residue (A2058) in domain V of the 23S rRNA, encoded by erm genes.[6] This modification reduces the binding affinity of macrolides. Due to its dual binding, telithromycin can sometimes overcome this resistance.[4]
-
Active Efflux: Efflux pumps, encoded by mef genes, actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antibiotic stock solutions
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions:
-
Aseptically prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
-
Experimental workflow for MIC determination.
Safety and Tolerability
Erythromycin is known for causing gastrointestinal side effects.[7] Azithromycin and telithromycin are generally better tolerated.[8][9] However, telithromycin has been associated with a risk of severe hepatotoxicity.[10]
Conclusion
The evolution from erythromycin to azithromycin and subsequently to telithromycin represents a clear progression in the fight against respiratory pathogens. Azithromycin offers an improved pharmacokinetic profile and better tolerability compared to erythromycin.[8] Telithromycin provides a significant advantage in its activity against macrolide-resistant Streptococcus pneumoniae, a critical factor in an era of increasing antibiotic resistance.[11] However, the safety profile of each agent must be carefully considered. This comprehensive comparison provides the foundational data for researchers and drug development professionals to guide future antibiotic discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of macrolides and ketolides: focus on respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolides and ketolides: azithromycin, clarithromycin, telithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of telithromycin 800 mg once daily for 7 days in community-acquired pneumonia: an open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrolides, ketolides, and glycylcyclines: azithromycin, clarithromycin, telithromycin, tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of telithromycin in community-acquired pneumonia caused by pneumococci with reduced susceptibility to penicillin and/or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Ribosome-Targeting Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the well-characterized ribosome-targeting antibiotic, Chloramphenicol, with other classes of antibiotics that also target the bacterial ribosome. The focus is on the validation of specificity for bacterial ribosomes over their eukaryotic counterparts, a critical aspect for therapeutic efficacy and safety. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
Introduction: The Bacterial Ribosome as a Prime Antibiotic Target
The bacterial ribosome, a complex machinery responsible for protein synthesis, is a major target for a variety of clinically important antibiotics.[1] Its structural differences from eukaryotic ribosomes allow for selective inhibition of bacterial growth, minimizing harm to the host.[2] Antibiotics that target the bacterial ribosome can interfere with various stages of protein synthesis, including initiation, elongation, and termination.[3] The specificity of these antibiotics is paramount to their clinical success, and rigorous validation of this specificity is a cornerstone of antibiotic drug development.[4]
This guide will use Chloramphenicol as a primary example to illustrate the principles of specificity validation. We will then compare its performance with other classes of ribosome-targeting antibiotics, including macrolides, aminoglycosides, and a newer synthetic antibiotic, providing a comprehensive overview for researchers in the field.
Mechanism of Action: A Shared Target with Diverse Interactions
While many antibiotics target the bacterial ribosome, they do so through distinct mechanisms and by binding to different sites.
-
Chloramphenicol : This antibiotic binds to the 50S subunit of the bacterial 70S ribosome, specifically at the peptidyl transferase center (PTC).[4][5] By occupying the A-site within the PTC, it directly obstructs the binding of aminoacyl-tRNA, thereby inhibiting peptide bond formation.[3][5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[6]
-
Macrolides (e.g., Erythromycin, Azithromycin) : Macrolides also bind to the 50S subunit, but their binding site is located within the nascent peptide exit tunnel (NPET).[7][8] This binding obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA.[8]
-
Aminoglycosides (e.g., Gentamicin, Streptomycin) : In contrast to the previous examples, aminoglycosides target the 30S ribosomal subunit.[6][7] They bind to the 16S rRNA and interfere with the decoding process, causing misreading of the mRNA codon and leading to the synthesis of non-functional proteins.[7] This mechanism is typically bactericidal.[6]
-
Iboxamycin : A novel synthetic oxepanoprolinamide, Iboxamycin also targets the 50S subunit. Its unique binding mechanism allows it to overcome common resistance mechanisms, such as methylation of the ribosome, that affect other antibiotics.[9]
Comparative Data on Ribosomal Specificity
The following tables summarize key quantitative data that are crucial for evaluating the specificity of ribosome-targeting antibiotics. These values are often determined using the experimental protocols detailed in the subsequent section.
Table 1: Inhibitory Activity Against Bacterial and Eukaryotic Protein Synthesis
| Antibiotic Class | Representative Compound | Target Organism/Ribosome | IC50 / MIC | Reference |
| Amphenicols | Chloramphenicol | E. coli | ~5 µg/mL (MIC) | [10] |
| Eukaryotic (mammalian) | >100 µg/mL (IC50) | [2] | ||
| Macrolides | Erythromycin | S. aureus | ~1 µg/mL (MIC) | [7] |
| Eukaryotic (mammalian) | High (low affinity) | [2] | ||
| Aminoglycosides | Gentamicin | E. coli | ~2 µg/mL (MIC) | [10] |
| Eukaryotic (mammalian) | High (low affinity) | [2] | ||
| Oxepanoprolinamide | Iboxamycin | Drug-resistant bacteria | Potent (in vivo) | [9] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific bacterial strain and experimental conditions.
Table 2: Ribosome Binding Affinity
| Antibiotic Class | Representative Compound | Ribosome Type | Dissociation Constant (Kd) | Reference |
| Amphenicols | Chloramphenicol | Bacterial 70S | Micromolar range | [4] |
| Eukaryotic 80S | Millimolar range | [2] | ||
| Macrolides | Erythromycin | Bacterial 70S | Nanomolar to micromolar | [7] |
| Eukaryotic 80S | Low affinity | [2] | ||
| Aminoglycosides | Gentamicin | Bacterial 70S | Nanomolar to micromolar | [7] |
| Eukaryotic 80S | Low affinity | [2] |
Experimental Protocols for Validating Specificity
To empirically validate the specificity of a ribosome-targeting compound, several key experiments are employed. Detailed methodologies for two fundamental assays are provided below.
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the inhibition of protein synthesis in a cell-free system, allowing for a direct comparison between bacterial and eukaryotic ribosomes.[4]
Objective: To determine the IC50 value of the antibiotic against both bacterial and eukaryotic protein synthesis.
Methodology:
-
System Preparation: Prepare separate in vitro translation systems using extracts from bacteria (e.g., E. coli S30 extract) and eukaryotic cells (e.g., rabbit reticulocyte lysate).
-
Reaction Setup: For each system, set up a series of reactions containing all necessary components for translation (amino acids, energy source, etc.) and a reporter mRNA (e.g., luciferase or a fluorescent protein).
-
Antibiotic Addition: Add increasing concentrations of the test antibiotic to the reactions. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at the optimal temperature for each system (e.g., 37°C for bacterial, 30°C for eukaryotic) to allow for protein synthesis.
-
Quantification: Measure the amount of reporter protein synthesized. For luciferase, measure luminescence; for fluorescent proteins, measure fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value.[4]
Caption: Workflow for the In Vitro Translation (IVT) Inhibition Assay.
Ribosome Binding Assay
This assay directly measures the binding affinity of an antibiotic to isolated bacterial and eukaryotic ribosomes.[4]
Objective: To determine the dissociation constant (Kd) of the antibiotic for both bacterial and eukaryotic ribosomes.
Methodology:
-
Ribosome Isolation: Purify ribosomes from the target bacteria (70S) and a eukaryotic source (80S).
-
Ligand Preparation: Use a radiolabeled or fluorescently labeled version of the antibiotic.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of the labeled antibiotic.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at an appropriate temperature (e.g., 37°C).
-
Separation: Rapidly separate the ribosome-bound antibiotic from the free antibiotic. A common method is filtration through a nitrocellulose membrane, which retains ribosomes and bound ligands.[4]
-
Quantification: Measure the amount of radioactivity or fluorescence on the filter.
-
Data Analysis: Plot the amount of bound antibiotic against the concentration of free antibiotic and fit the data to a saturation binding curve to determine the Kd. For competition assays, where a labeled antibiotic is displaced by an unlabeled one, the IC50 of displacement can be determined.
Caption: Workflow for the Ribosome Binding Assay.
Conclusion
The validation of specificity is a critical step in the development of ribosome-targeting antibiotics. By employing a combination of in vitro translation inhibition and direct ribosome binding assays, researchers can quantitatively assess the selectivity of a compound for bacterial ribosomes over their eukaryotic counterparts. This comparative guide, using Chloramphenicol as a case study and contrasting it with other major antibiotic classes, provides a framework for understanding and evaluating the performance of novel antibacterial agents. The detailed protocols and comparative data serve as a valuable resource for scientists working to combat the growing threat of antibiotic resistance.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. Elements of ribosomal drug resistance and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Ribosome-Targeting Antibiotic Acts Against Drug-Resistant Bacteria | Drug Discovery and Cancer Research Pavilion | University of Illinois Chicago [ddcrp.uic.edu]
- 10. medrxiv.org [medrxiv.org]
In Vivo Efficacy of Topical Azithromycin for Bacterial Conjunctivitis: A Comparative Guide
Introduction
Bacterial conjunctivitis, commonly known as "pink eye," is a prevalent ocular infection characterized by inflammation of the conjunctiva, the transparent membrane lining the eyelid and covering the white part of the eyeball.[1][2] This condition is frequently caused by bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.[3] While often self-limiting, treatment with topical antibiotics is standard practice to hasten recovery, alleviate symptoms, and prevent transmission.[1]
This guide focuses on the in vivo validation of the efficacy of topical Azithromycin (B1666446) for treating bacterial conjunctivitis. "Estocin" is a brand name for an ophthalmic preparation of Azithromycin. We will explore the mechanism of action of Azithromycin, compare its performance against other commonly used topical antibiotics using data from clinical trials, and provide an overview of the experimental protocols used to validate its efficacy in human subjects.
Mechanism of Action of Azithromycin
Azithromycin is a macrolide antibiotic that exhibits both antimicrobial and anti-inflammatory properties.[4][5] Its primary mechanism of action against bacteria is the inhibition of protein synthesis.[6][7][8]
-
Antimicrobial Action: Azithromycin binds to the 50S subunit of the bacterial ribosome.[4][6][7] This binding action interferes with the translocation of peptides, effectively halting the elongation of the polypeptide chain and thereby inhibiting bacterial protein synthesis.[6][8] This bacteriostatic action stops the proliferation of susceptible bacteria, allowing the host's immune system to clear the infection.[9]
-
Anti-inflammatory Action: Beyond its antibiotic effect, Azithromycin has demonstrated anti-inflammatory and immunomodulatory activities.[4] Ocular surface inflammation is associated with elevated levels of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[4] Azithromycin can mitigate this inflammatory response, which is beneficial in managing the signs and symptoms of conjunctivitis.[9]
In Vivo Validation: Comparative Clinical Trials
The efficacy of topical Azithromycin has been validated in several prospective, randomized, active-controlled clinical trials. These studies provide robust in vivo data on its performance in human patients with bacterial conjunctivitis, often comparing it to other standard antibiotic treatments like Tobramycin (B1681333). Key endpoints in these trials are typically "clinical resolution" (the absence of key signs of infection like discharge and redness) and "bacterial eradication" (the absence of the causative bacteria in cultures post-treatment).[10][11]
Azithromycin is often formulated in a mucoadhesive vehicle called DuraSite®, which increases the drug's residence time on the ocular surface, allowing for less frequent dosing.[4][12]
Table 1: Summary of Clinical Trial Data for Azithromycin vs. Alternatives
| Treatment Group | Dosing Regimen | Clinical Resolution Rate | Bacterial Eradication Rate | Key Findings & References |
| Azithromycin 1.0% | 1 drop twice daily for 2 days, then 1 drop daily for 3-5 days.[10][12] | 79.9%[4][11] | 88.1%[4][11] | Non-inferior to Tobramycin with significantly fewer doses required.[11][12] |
| Azithromycin 1.5% | 1 drop twice daily for 3 days.[13][14] | 89.2% (at Day 7)[14][15] | 89.8%[14][15] | Superior clinical cure rate at Day 3 compared to Tobramycin in a pediatric population.[14][15] |
| Tobramycin 0.3% | 1 drop every 2 hours for 2 days, then 4 times daily for 5 days.[14][15] | 78.3%[4][11] | 94.3%[4][11] | Effective, but requires more frequent dosing compared to Azithromycin.[11][13] |
| Moxifloxacin 0.5% | 1 drop 3 times a day for 7 days. | Generally high efficacy. | Effective against a broad spectrum of bacteria. | A fourth-generation fluoroquinolone with excellent gram-positive coverage.[9] |
| Ciprofloxacin 0.3% | 1-2 drops every 2 hours while awake for 2 days, then every 4 hours for 5 days.[16] | Generally high efficacy. | Particularly effective against Pseudomonas aeruginosa.[9][16] | A commonly prescribed second-generation fluoroquinolone.[9] |
| Erythromycin 0.5% Ointment | Applied to the lower eyelid several times a day for 7-10 days.[16] | Effective for many gram-positive bacteria. | Often used in newborns and infants.[16] | Bacterial resistance can be a limitation.[9] |
Note: Direct comparison of rates across different studies should be done with caution due to variations in study design and patient populations.
Experimental Protocols: Clinical Trial Design for Bacterial Conjunctivitis
The in vivo validation of ophthalmic antibiotics like Azithromycin relies on well-designed clinical trials. While pre-clinical animal models exist, human trials are the definitive step for approval and establishing comparative efficacy.
Key Methodological Components:
-
Patient Selection: Subjects are enrolled based on specific inclusion criteria, typically the presence of clinical signs of bacterial conjunctivitis, such as purulent discharge and conjunctival injection (redness).[11][14] A baseline conjunctival culture is taken to confirm the bacterial etiology.[11][15]
-
Randomization and Masking: To eliminate bias, patients are randomly assigned to receive either the investigational drug (e.g., Azithromycin) or a comparator drug (e.g., Tobramycin).[11][14] In a masked (or "blinded") study, the patient and/or the investigator are unaware of which treatment is being administered.[11]
-
Treatment Administration: Patients are instructed on the specific dosing regimen for their assigned medication. Adherence to the dosing schedule is monitored.[13][14]
-
Efficacy Evaluation: Patients are evaluated at specific time points (e.g., Day 3, Day 7/9).[14][15] The primary endpoints are the rate of clinical resolution and the bacteriological eradication rate, determined by follow-up examinations and cultures.[11][14]
-
Safety and Tolerability: The incidence of adverse events, such as eye irritation, is recorded throughout the study to assess the safety profile of the treatment.[10]
Signaling in Bacterial Conjunctivitis and Azithromycin's Role
Bacterial infection of the conjunctiva triggers an innate immune response, leading to inflammation. While specific signaling pathways for Azithromycin's anti-inflammatory effects in the eye are not fully elucidated in the provided context, the general inflammatory cascade is well-understood.
Bacterial components, such as lipopolysaccharide (LPS) from gram-negative bacteria, are recognized by Toll-like receptors (TLRs) on the surface of conjunctival epithelial cells. This recognition initiates a downstream signaling cascade, often involving the activation of the transcription factor NF-κB.[17] Activated NF-κB moves into the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), which recruit immune cells and cause the characteristic signs of inflammation: redness (vasodilation) and discharge.[17] Azithromycin's anti-inflammatory properties may help to modulate this response, contributing to a faster resolution of symptoms.
In vivo validation through rigorous clinical trials has established topical Azithromycin as a safe and effective treatment for bacterial conjunctivitis.[4][14] Its primary advantages lie in its broad-spectrum antimicrobial activity, beneficial anti-inflammatory properties, and a favorable pharmacokinetic profile that allows for a reduced dosing frequency, potentially improving patient compliance.[4][12] Comparative data demonstrates that Azithromycin's efficacy is comparable, and in some measures superior, to older antibiotics like Tobramycin, while requiring significantly fewer applications.[11][14][15] This makes it a valuable option in the clinical management of this common ocular infection.
References
- 1. Bacterial Conjunctivitis (Pink Eye): Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Bacterial Conjunctivitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Review of Azithromycin Ophthalmic 1% Solution (AzaSite®) for the Treatment of Ocular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Articles [globalrx.com]
- 8. publications.aap.org [publications.aap.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. A randomized trial assessing the clinical efficacy and microbial eradication of 1% azithromycin ophthalmic solution vs tobramycin in adult and pediatric subjects with bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. 3‐day treatment with azithromycin 1.5% eye drops versus 7‐day treatment with tobramycin 0.3% for purulent bacterial conjunctivitis: multicentre, randomised and controlled trial in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjo.bmj.com [bjo.bmj.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. skippereyeq.com [skippereyeq.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetics of Clarithromycin and Erythromycin
Note on "Estocin": The drug name "this compound" was not found in available pharmaceutical databases. This guide compares clarithromycin (B1669154) with erythromycin (B1671065), a foundational macrolide antibiotic to which clarithromycin is a chemical derivative and is frequently compared. It is presumed that "this compound" was a typographical error for "Erythromycin."
This guide provides a detailed comparison of the pharmacokinetic profiles of two key macrolide antibiotics: clarithromycin and its predecessor, erythromycin. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their distinct in vivo behaviors.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of clarithromycin and erythromycin, highlighting the advancements offered by clarithromycin in terms of bioavailability, plasma concentration, and half-life.
| Pharmacokinetic Parameter | Clarithromycin | Erythromycin |
| Oral Bioavailability | ~52-55%[1] | Variable, low (enteric coating required) |
| Peak Plasma Conc. (Cmax) | 1.0-1.5 mg/L (250 mg dose); 2.0-3.0 mg/L (500 mg dose)[2] | Lower and more variable |
| Time to Peak (Tmax) | ~2-3 hours[2][3] | ~4 hours with food[4][5] |
| Elimination Half-life (t½) | 3.3-4.9 hours (parent); 5-7 hours (active metabolite)[1][2] | 1.5-2 hours[4][5] |
| Metabolism | Hepatic (CYP3A4) to active metabolite (14-hydroxyclarithromycin)[1][2] | Hepatic (CYP3A4)[4][5] |
| Excretion | 30-40% renal (unchanged or as active metabolite), remainder biliary[2] | Primarily biliary, with minimal renal excretion[4][5][6] |
| Protein Binding | Data not consistently reported in provided results | Primarily to plasma proteins[4] |
| Tissue Penetration | High concentrations in epithelial lining fluid and alveolar cells[7] | Low concentrations in epithelial lining fluid and alveolar cells[7] |
Experimental Protocols
The pharmacokinetic data presented are typically derived from studies employing standardized methodologies. Below are generalized protocols for key experiments.
1. Pharmacokinetic Study in Healthy Volunteers:
-
Objective: To determine single-dose or steady-state pharmacokinetic parameters (Cmax, Tmax, AUC, t½) in plasma.
-
Methodology:
-
A cohort of healthy adult volunteers is selected.
-
Following an overnight fast, a single oral dose of the antibiotic (e.g., 250 mg or 500 mg) is administered.
-
Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the parent drug and any active metabolites in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[7]
-
Pharmacokinetic parameters are calculated from the resulting plasma concentration-time data.
-
2. Intrapulmonary Pharmacokinetic Analysis:
-
Objective: To measure drug concentrations in the lungs, specifically in epithelial lining fluid (ELF) and alveolar cells.
-
Methodology:
-
Healthy adult volunteers receive a multiple-dose regimen of the antibiotic to achieve steady-state concentrations.
-
At specific time points after the final dose, subjects undergo bronchoscopy and bronchoalveolar lavage (BAL).[7]
-
During BAL, a sterile saline solution is instilled into a segment of the lung and then aspirated.
-
The concentration of the antibiotic in the BAL fluid and the concentration of urea (B33335) are measured.
-
The volume of ELF recovered is calculated using the urea dilution method.[7]
-
The concentration of the antibiotic in ELF and in the pelleted alveolar cells is then determined.[7]
-
3. In Vitro Cytochrome P450 Inhibition Assay:
-
Objective: To assess the potential of the drug to inhibit key metabolic enzymes, such as CYP3A4.
-
Methodology:
-
Human liver microsomes, which contain CYP enzymes, are used.
-
A known substrate for the specific CYP isozyme (e.g., testosterone (B1683101) for CYP3A4) is incubated with the microsomes in the presence and absence of the test drug (clarithromycin or erythromycin).[8]
-
The rate of metabolism of the substrate is measured.
-
A decrease in the rate of substrate metabolism in the presence of the test drug indicates inhibition. The inhibitory potential (e.g., IC50 value) can then be quantified.
-
Mandatory Visualizations
References
- 1. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. longdom.org [longdom.org]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism-based Inhibition Profiles of Erythromycin and Clarithromycin with Cytochrome P450 3A4 Genetic Variants [jstage.jst.go.jp]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal of Estocin (Azithromycin)
Essential guidelines for the safe and responsible management of the antibiotic Estocin, containing the active ingredient Azithromycin.
The proper disposal of pharmaceuticals is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for discarding unused or expired this compound (Azithromycin) is paramount to prevent environmental contamination and the proliferation of antibiotic-resistant bacteria.[1] Improper disposal, such as flushing it down the drain or discarding it in the regular trash, can introduce this active pharmaceutical ingredient into ecosystems, leading to contaminated water supplies and potential harm to wildlife.[1]
Immediate Safety and Logistical Information
When handling Azithromycin, it is crucial to adhere to the safety protocols outlined in the product's Safety Data Sheet (SDS). While Azithromycin is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), institutional or state regulations may be more stringent.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Azithromycin.[3]
-
If tablets or capsules are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[3]
Disposal Procedures in a Laboratory Setting
The primary directive for laboratory professionals is to follow their institution's specific EHS guidelines.[1]
Step-by-Step Disposal Guide:
-
Segregation and Waste Classification:
-
Do not mix Azithromycin waste with other chemical waste.[4]
-
Consult your EHS department to determine if your institution classifies Azithromycin as a non-hazardous or hazardous pharmaceutical waste.
-
-
Containerization:
-
Labeling:
-
The waste container label should include the chemical name ("Azithromycin"), the date of accumulation, and the name of the generating laboratory and principal investigator.
-
-
Storage:
-
Store the waste container in a secure, well-ventilated area, away from heat sources or incompatible chemicals.[5]
-
-
Disposal:
-
Arrange for the collection of the pharmaceutical waste by a certified hazardous waste disposal contractor or your institution's EHS department.[4]
-
Waste material must be disposed of in accordance with national and local regulations.[4] Incineration at an approved facility is a common disposal method for pharmaceutical waste.
-
Disposal of Household this compound (Azithromycin)
For individuals with unused or expired this compound at home, it is crucial to avoid disposing of it in the trash or flushing it down the toilet unless specifically instructed to do so.[6][7]
Recommended Disposal Options:
-
Drug Take-Back Programs: The safest and most environmentally responsible option is to utilize a drug take-back program.[6][8] These programs are often available at pharmacies, police stations, or through community events.[8]
-
Disposal in Household Trash (if a take-back program is not available):
-
Mix the medication (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter.[6][9][10]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[6][9]
-
Scratch out all personal information on the prescription label to protect your privacy.[9]
-
Dispose of the sealed container in your household trash.[10]
Summary of Azithromycin Safety and Environmental Data
| Parameter | Information | Citation |
| Chemical Name | Azithromycin | [4] |
| CAS Number | 83905-01-5 | [4] |
| Primary Route of Exposure | Ingestion, Inhalation, Skin/Eye Contact | [3][11] |
| Primary Hazards | May cause skin irritation or rash. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [4][11] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. Improper disposal can contribute to antibiotic resistance. | [1][12] |
| Regulatory Framework | Regulated under the Resource Conservation and Recovery Act (RCRA) for hazardous waste, though not typically listed. State regulations may be more stringent. | [1][2] |
Experimental Protocols
The provided information from Safety Data Sheets and disposal guidelines does not contain detailed methodologies for specific experiments. For experimental protocols involving Azithromycin, it is recommended to consult peer-reviewed scientific literature and established research protocols.
This compound (Azithromycin) Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound (Azithromycin).
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 8. How to Dispose of Unused or Expired Medications | American Cancer Society [cancer.org]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
Essential Safety and Logistics for Handling Estocin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Estocin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive protocol based on best practices for handling potent, potentially hazardous chemical compounds in a laboratory setting. Adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Assessment
A thorough risk assessment must be conducted before any handling of this compound. The primary hazards associated with potent bioactive compounds often include high acute toxicity upon inhalation, ingestion, or skin contact, and potential long-term effects such as carcinogenicity or reproductive toxicity. The level of required safety precautions is directly related to the potential for exposure during a given procedure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the specific task and the associated risk of exposure. Operations with a higher risk of generating aerosols or dusts require more stringent PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Risk Level | Procedure Examples | Required PPE |
| Low Risk | - Handling sealed containers- Weighing in a fully closed system | - Double nitrile gloves- Lab coat- Safety glasses with side shields |
| High Risk | - Open powder handling- Reconstitution of the compound- Sonication or vortexing | - Powered Air-Purifying Respirator (PAPR) or N95/P100 respirator- Double nitrile gloves- Disposable gown or suit- Chemical splash goggles- Shoe covers |
Operational Plan: Step-by-Step Guidance
Preparation and Donning PPE
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to minimize movement in and out.
-
Donning Sequence: Don PPE in a clean area away from the handling zone. The recommended sequence is:
-
Shoe covers
-
Inner pair of nitrile gloves
-
Disposable gown or lab coat (ensure cuffs of inner gloves are tucked under the gown sleeves)
-
Respirator (if required)
-
Safety goggles or face shield
-
Outer pair of nitrile gloves (ensure they completely cover the cuffs of the gown)
-
Handling this compound
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or chemical fume hood.
-
Use a dedicated set of weighing tools.
-
Tare the balance with a pre-labeled, sealable container.
-
Carefully transfer the required amount of this compound to the container, avoiding any spills.
-
Securely close the container before removing it from the balance.
-
-
Reconstitution:
-
Conduct all reconstitution steps within a chemical fume hood.
-
Ensure the vial is securely capped.
-
Slowly add the solvent to the vial, pointing the needle towards the side of the vial to prevent splashing.
-
Gently swirl the vial to dissolve the compound. Avoid vigorous shaking, sonication, or vortexing unless absolutely necessary and with appropriate containment.
-
Doffing PPE
The doffing process is a high-risk step where contamination can easily occur. Proceed slowly and deliberately.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Suit: Remove the disposable gown or suit by rolling it down and away from the body, turning it inside out.
-
Shoe Covers: Remove shoe covers.
-
Goggles/Face Shield: Remove eye protection from the back.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Disposable PPE | Place all used PPE (gloves, gown, shoe covers, etc.) directly into a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps | Needles and syringes must be disposed of in a designated sharps container. |
| Contaminated Labware | Disposable labware should be placed in the hazardous waste container. Reusable labware must be decontaminated following a validated procedure. |
| Excess this compound | Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain or in regular trash. |
Disclaimer: This document provides generalized guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and in the event of an exposure or spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
